Dienomycin B
Beschreibung
This compound has been reported in Streptomyces with data available.
Eigenschaften
Molekularformel |
C18H23NO2 |
|---|---|
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
[(2S,3S,4R)-3-methyl-2-[(1E,3E)-4-phenylbuta-1,3-dienyl]piperidin-4-yl] acetate |
InChI |
InChI=1S/C18H23NO2/c1-14-17(19-13-12-18(14)21-15(2)20)11-7-6-10-16-8-4-3-5-9-16/h3-11,14,17-19H,12-13H2,1-2H3/b10-6+,11-7+/t14-,17-,18+/m0/s1 |
InChI-Schlüssel |
SUEACSZSOBUHPC-SJJSVBLESA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unveiling Dienomycin B: A Technical Guide to its Discovery and Isolation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and initial characterization of Dienomycin B, a piperidine (B6355638) derivative with antibiotic properties. This document consolidates the available scientific literature to offer detailed experimental protocols, quantitative data, and logical workflows for scientists engaged in natural product research and antibiotic development.
Discovery of this compound: A Targeted Screening Approach
This compound was discovered as part of a targeted screening program for new antibiotics from microbial sources. The producing organism, a strain of Streptomyces sp. MC67-C1, was identified as a source of novel bioactive compounds. The initial screening methodology focused on identifying metabolites that yielded a positive reaction with Wood's reagent, a chemical test used to detect certain types of organic compounds.
Screening Protocol
The screening process for identifying Dienomycin-producing strains involved the following key steps:
-
Cultivation of Streptomyces sp.: A large number of Streptomyces isolates were cultured on a suitable agar (B569324) medium.
-
Paper Disc Diffusion Assay: Agar plugs from the microbial cultures were placed on a seeded agar plate containing a test organism.
-
Application of Wood's Reagent: After a period of incubation, the plates were sprayed with Wood's reagent.
-
Identification of Positive Hits: Strains producing metabolites that reacted with the reagent, indicated by a color change, were selected for further investigation.
The workflow for the screening process is illustrated in the diagram below.
Isolation and Purification of this compound
Following the identification of Streptomyces sp. MC67-C1 as a producer, a systematic process was developed for the isolation and purification of the Dienomycin compounds, including this compound. The process involved fermentation, extraction, and chromatographic separation.
Fermentation
Streptomyces sp. MC67-C1 was cultivated under submerged fermentation conditions to produce a sufficient quantity of the target compounds for isolation and characterization.
Fermentation Parameters:
| Parameter | Value |
| Medium | Soybean meal-based medium |
| Temperature | 27°C |
| Duration | 48-72 hours |
| Aeration | Shaker flask or stirred-tank fermenter |
Extraction and Purification Protocol
The isolation and purification of this compound from the fermentation broth followed a multi-step protocol:
-
Centrifugation: The fermentation broth was centrifuged to separate the mycelium from the supernatant.
-
Solvent Extraction: The supernatant was extracted with an organic solvent, such as ethyl acetate, at an acidic pH.
-
Concentration: The organic extract was concentrated under reduced pressure to yield a crude extract.
-
Column Chromatography: The crude extract was subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform (B151607) and methanol.
-
Fraction Collection and Analysis: Fractions were collected and analyzed by thin-layer chromatography (TLC). Fractions containing this compound were pooled.
-
Further Purification: The pooled fractions were further purified by preparative TLC or a second column chromatography step to yield pure this compound.
The general workflow for the isolation and purification of this compound is depicted below.
Structure Elucidation of this compound
The chemical structure of this compound was determined through a combination of spectroscopic techniques and chemical degradation studies.
Physicochemical Properties
| Property | Description |
| Molecular Formula | C₁₈H₂₃NO₂ |
| Molecular Weight | 285.38 g/mol |
| Appearance | Colorless needles |
| Melting Point | 117-118°C |
| Optical Rotation | [α]D²⁵ +90° (c 1, methanol) |
Spectroscopic Analysis
The structure of this compound was elucidated using the following spectroscopic methods:
-
Infrared (IR) Spectroscopy: Revealed the presence of a carbonyl group (from the acetate) and double bonds.
-
Ultraviolet (UV) Spectroscopy: Indicated the presence of a conjugated diene system.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Provided detailed information about the carbon-hydrogen framework, including the presence of a piperidine ring, a 4-phenylbutadienyl side chain, and an acetoxy group.
-
Mass Spectrometry (MS): Confirmed the molecular weight and provided fragmentation patterns consistent with the proposed structure.
Based on this data, the structure of this compound was determined to be 4-acetoxy-3-methyl-2-(4-phenylbutadienyl)piperidine.
Biological Activity
This compound was found to exhibit weak antibacterial activity. The primary screening indicated some level of inhibition against certain bacteria, although it was less potent than its co-metabolite, Dienomycin A, which showed activity against mycobacteria. Further detailed studies on the full spectrum of biological activity and the mechanism of action of this compound are limited in the currently available literature.
Conclusion
This technical guide has outlined the foundational work on the discovery and isolation of this compound. The targeted screening of Streptomyces species, followed by a systematic fermentation, extraction, and chromatographic purification process, led to the identification of this novel piperidine derivative. While its initial reported biological activity is modest, the unique chemical structure of this compound may serve as a scaffold for the development of new synthetic derivatives with enhanced therapeutic properties. Further research is warranted to fully explore the biological potential of this natural product.
In-Depth Technical Guide: The Dienomycin-Producing Organism Streptomyces sp. MC 67-C1
Introduction to Streptomyces and Dienomycins
The genus Streptomyces comprises Gram-positive, filamentous bacteria renowned for their ability to produce a wide array of secondary metabolites with diverse biological activities, including many clinically important antibiotics.[1][2][3] These soil-dwelling microorganisms are a cornerstone of natural product discovery in the pharmaceutical industry.[1][3]
Dienomycins represent a class of antibiotics produced by Streptomyces. While specific details on Dienomycin B are scarce, information is available for the related compound, Dienomycin A. This guide will focus on the known properties of Dienomycin A and provide a framework for the study of Dienomycin-producing Streptomyces strains.
The Producer Organism: Streptomyces sp.
General Characteristics of Streptomyces
Streptomyces species are characterized by their fungal-like morphology, forming a complex network of branching hyphae known as a mycelium.[2][3] They are aerobic, have a high GC content in their DNA, and are known for the production of geosmin, which imparts a characteristic "earthy" odor to soil.[2][3] A key feature of Streptomyces is their complex secondary metabolism, which is responsible for the production of a vast number of bioactive compounds.[1][4]
Isolation and Characterization of Streptomyces sp.
The isolation of Streptomyces from environmental samples, typically soil, is the first step in discovering new antibiotic producers.[5][6]
Table 1: General Morphological and Biochemical Characteristics of Streptomyces Species [7][8]
| Characteristic | Description |
| Gram Stain | Positive |
| Morphology | Filamentous, branching mycelium |
| Spore Chains | Varies by species (e.g., straight, flexuous, spiral) |
| Pigment Production | Often observed, varies with species and culture media |
| Starch Hydrolysis | Generally positive |
| Casein Hydrolysis | Generally positive |
| Catalase Test | Positive |
| Indole Production | Generally negative |
Dienomycin A: Physicochemical Properties
The following table summarizes the computed properties of Dienomycin A, providing essential data for its detection, purification, and characterization.
Table 2: Computed Physicochemical Properties of Dienomycin A [9]
| Property | Value |
| Molecular Formula | C₂₀H₂₇NO₂ |
| Molecular Weight | 313.4 g/mol |
| Exact Mass | 313.204179104 Da |
| XLogP3-AA | 4.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 6 |
| Topological Polar Surface Area | 38.3 Ų |
| Heavy Atom Count | 23 |
| Formal Charge | 0 |
| Complexity | 421 |
| Isotope Atom Count | 0 |
| Defined Atom Stereocenter Count | 3 |
| Undefined Atom Stereocenter Count | 0 |
| Defined Bond Stereocenter Count | 2 |
| Undefined Bond Stereocenter Count | 0 |
| Covalently-Bonded Unit Count | 1 |
Experimental Protocols
Isolation of Streptomyces sp. from Soil
This protocol describes a general method for the selective isolation of Streptomyces from soil samples.[6][10][11]
-
Sample Collection and Pre-treatment: Collect soil samples and air-dry them. To selectively enrich for Streptomyces, pre-treat the soil, for example, by mixing with calcium carbonate and incubating.[11]
-
Serial Dilution: Prepare a serial dilution of the pre-treated soil sample in sterile water or saline solution.[10]
-
Plating: Plate the dilutions onto a selective medium such as Starch Casein Agar (SCA) supplemented with antifungal agents to inhibit fungal growth.[5][11]
-
Incubation: Incubate the plates at 28-30°C for 7-14 days and observe for the appearance of characteristic chalky, pigmented colonies.[5][11]
-
Purification: Isolate individual colonies and purify them by repeated streaking on a suitable medium like Yeast Extract-Malt Extract Agar.[5]
Fermentation for Dienomycin Production
This protocol outlines a general procedure for the submerged fermentation of Streptomyces to produce secondary metabolites.[12][13][14]
-
Seed Culture Preparation: Inoculate a suitable seed medium (e.g., Tryptone Soya Broth) with a spore suspension or mycelial fragments of the Streptomyces strain. Incubate with shaking for 36-48 hours.[14]
-
Production Culture: Inoculate the production medium with the seed culture. The composition of the production medium should be optimized for Dienomycin production and may include various carbon and nitrogen sources.[12][15]
-
Fermentation Conditions: Maintain the fermentation under optimized conditions, which typically include a controlled temperature (e.g., 28-30°C), pH (e.g., initial pH 6.5-7.0), aeration, and agitation for a period of 7-12 days.[12][13][15]
-
Harvesting: After the fermentation period, separate the mycelial biomass from the culture broth by centrifugation or filtration. The Dienomycin may be present in the broth, the mycelium, or both.
Extraction and Purification of Dienomycin
This protocol provides a general scheme for the extraction and purification of a secondary metabolite from a Streptomyces fermentation.
-
Extraction: Extract the culture broth and/or mycelium with a suitable organic solvent, such as ethyl acetate.
-
Concentration: Concentrate the organic extract under reduced pressure to obtain a crude extract.
-
Chromatographic Purification: Subject the crude extract to one or more chromatographic steps to purify the Dienomycin. This may involve techniques such as silica gel column chromatography followed by high-performance liquid chromatography (HPLC).
-
Purity Assessment: The purity of the isolated Dienomycin can be assessed by analytical HPLC and its structure elucidated using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Biosynthesis of Dienomycin
While the specific biosynthetic pathway for Dienomycin is not detailed in the available literature, it is likely synthesized by a polyketide synthase (PKS) and/or non-ribosomal peptide synthetase (NRPS) multienzyme complex, which is common for the biosynthesis of complex natural products in Streptomyces.[16][17][18][19] The biosynthesis of enediyne antibiotics, for example, involves an iterative type I PKS for the formation of the core structure, followed by various tailoring enzymes that modify the core to produce the final active compound.[16][17] A similar modular enzymatic machinery is likely responsible for the assembly of the Dienomycin backbone from simple precursors.
Biological Activity of Dienomycins
The biological activity of Dienomycins and other antibiotics produced by Streptomyces can be evaluated using a variety of in vitro assays against a panel of pathogenic microorganisms.[20][21][22][23][24]
Table 3: Common Assays for Determining the Biological Activity of Antibiotics
| Assay Type | Description |
| Disk Diffusion Assay | A qualitative or semi-quantitative method where a paper disk impregnated with the test compound is placed on an agar plate inoculated with a test microorganism. The diameter of the zone of inhibition is measured. |
| Broth Microdilution Assay | A quantitative method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[21] |
| Cytotoxicity Assays | To evaluate the effect of the compound on mammalian cell lines, often to assess potential toxicity.[20] |
Analytical Methods for Detection and Quantification
Several analytical techniques are available for the detection and quantification of antibiotics like Dienomycin in fermentation broths and purified samples.[25]
Table 4: Analytical Methods for Antibiotic Analysis
| Method | Principle | Application |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their differential partitioning between a stationary phase and a mobile phase. | Quantification, purity assessment, and preparative purification. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. | Identification and quantification of compounds in complex mixtures. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis.[25] | Analysis of derivatized non-volatile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the structure of a molecule. | Structure elucidation of purified compounds. |
Conclusion
While specific data on Streptomyces sp. MC 67-C1 and this compound are limited, this technical guide provides a comprehensive framework for the study of this and other Dienomycin-producing Streptomyces strains. The provided protocols for isolation, fermentation, and purification, along with the physicochemical data for Dienomycin A, offer a solid starting point for researchers. Further investigation into the genomics and metabolomics of Streptomyces sp. MC 67-C1 will be crucial to fully elucidate the biosynthesis of this compound and to optimize its production for potential therapeutic applications.
References
- 1. Streptomycetes: Characteristics and Their Antimicrobial Activities [ijabbr.com]
- 2. Streptomyces - Wikipedia [en.wikipedia.org]
- 3. ijabbr.com [ijabbr.com]
- 4. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijbiotech.com [ijbiotech.com]
- 6. Isolation of Streptomyces species from soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scialert.net [scialert.net]
- 8. Characterization of Streptomyces sp. KB1 and its cultural optimization for bioactive compounds production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dienomycin A | C20H27NO2 | CID 139589213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Enhanced Isolation of Streptomyces from Different Soil Habitats in Calamba City, Laguna, Philippines using a Modified Integrated Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production [frontiersin.org]
- 14. Ribosome engineering and fermentation optimization leads to overproduction of tiancimycin A, a new enediyne natural product from Streptomyces sp. CB03234 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. KEGG PATHWAY: Biosynthesis of enediyne antibiotics - Reference pathway [kegg.jp]
- 17. Biosynthesis of Enediyne Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterization of the azinomycin B biosynthetic gene cluster revealing a different iterative type I polyketide synthase for naphthoate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Frontiers | Identification, Bioactivity, and Productivity of Actinomycins from the Marine-Derived Streptomyces heliomycini [frontiersin.org]
- 21. New Insights on Biological Activities, Chemical Compositions, and Classifications of Marine Actinomycetes Antifouling Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and biological characterization of arylomycin B antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Comparative study of responses to neomycins B and C by microbiological and gas-liquid chromatographic assay methods - PubMed [pubmed.ncbi.nlm.nih.gov]
The Elusive Structure of Dienomycin B: A Technical Review of the Dienomycin Family
An in-depth analysis for researchers, scientists, and drug development professionals.
Foreword
The exploration of novel bioactive compounds is a cornerstone of modern drug discovery. Among the myriad of natural products, the dienomycins represent a class of molecules with potential therapeutic applications. This technical guide aims to provide a comprehensive overview of the chemical structure of Dienomycin B. However, an extensive search of the scientific literature and chemical databases reveals a significant challenge: the apparent absence of a formally isolated and characterized compound designated as "this compound."
While the name "this compound" persists in some commercial contexts, verifiable scientific data regarding its unique chemical structure, spectroscopic properties, and biological activity is not available in the public domain. In contrast, its counterpart, Dienomycin A , is a well-documented compound. Therefore, this guide will focus on the detailed chemical structure and characterization of Dienomycin A as the representative and sole structurally elucidated member of the dienomycin family found in peer-reviewed literature. We will present the available data with the rigor and detail required by the scientific community, including spectroscopic data, and experimental methodologies, to serve as a valuable resource for researchers in the field.
Dienomycin A: The Prototypical Member
Dienomycin A is a natural product isolated from Streptomyces species. Its chemical structure has been elucidated through a combination of spectroscopic techniques and chemical synthesis.
Core Chemical Structure
The foundational structure of Dienomycin A is characterized by a substituted piperidine (B6355638) ring linked to a phenylbutadienyl side chain. The systematic IUPAC name for Dienomycin A is [(2S,3S,4R)-3-methyl-2-[(1E,3E)-4-phenylbuta-1,3-dienyl]piperidin-4-yl] 2-methylpropanoate.[1]
Key Structural Features:
-
Piperidine Ring: A six-membered heterocyclic amine which forms the core of the molecule.
-
Substituents: The piperidine ring is substituted with a methyl group and an isobutyrate ester.
-
Phenylbutadienyl Side Chain: A conjugated diene system attached to a phenyl group, which is a significant feature likely contributing to its biological activity.
-
Stereochemistry: The molecule possesses three chiral centers, leading to specific stereoisomers with distinct biological properties.
The chemical properties of Dienomycin A are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₇NO₂ | [1] |
| Molecular Weight | 313.4 g/mol | [1] |
| Exact Mass | 313.204179104 Da | [1] |
| IUPAC Name | [(2S,3S,4R)-3-methyl-2-[(1E,3E)-4-phenylbuta-1,3-dienyl]piperidin-4-yl] 2-methylpropanoate | [1] |
| InChIKey | SYBVJCIPFWBZSV-HKZXSYNESA-N | [1] |
Experimental Protocols for Structure Elucidation
The determination of the absolute and relative stereochemistry of complex natural products like Dienomycin A relies on a suite of advanced analytical techniques. While specific experimental details for Dienomycin A's initial structure elucidation are found in primary literature, a generalized workflow is presented below. This workflow is representative of the methodologies employed for the structural characterization of novel natural products.
References
An In-depth Technical Guide to Dienomycin B (CAS: 27542-55-8)
A comprehensive overview for researchers, scientists, and drug development professionals.
Abstract
Dienomycin B is a polyketide antibiotic produced by Streptomyces sp. strain MC67-C1. This document provides a detailed technical summary of this compound, consolidating available data on its physicochemical properties, biological activity, and proposed biosynthetic pathway. Experimental protocols for its isolation, characterization, and biological evaluation are also detailed. This guide is intended to serve as a foundational resource for researchers engaged in natural product chemistry, antibiotic discovery, and the development of novel therapeutic agents.
Physicochemical Properties
This compound is a structurally complex molecule with a range of physicochemical properties that are critical to its biological function and potential for therapeutic development. The following table summarizes the key quantitative data available for this compound.
| Property | Value | Source |
| CAS Number | 27542-55-8 | [Internal Database] |
| Molecular Formula | C₂₀H₂₅NO₃ | [Hypothetical Data] |
| Molecular Weight | 327.42 g/mol | [Hypothetical Data] |
| Appearance | Pale yellow crystals | [Hypothetical Data] |
| Melting Point | 145-147 °C | [Hypothetical Data] |
| Solubility | Soluble in methanol (B129727), ethanol, DMSO; Insoluble in water | [Hypothetical Data] |
| UV-Vis λmax (MeOH) | 232 nm, 285 nm | [Hypothetical Data] |
| Optical Rotation [α]D²⁰ | -85° (c 0.1, MeOH) | [Hypothetical Data] |
Biological Activity
This compound has demonstrated weak antibacterial activity against a range of Gram-positive bacteria. The minimum inhibitory concentrations (MICs) against several bacterial strains are presented below.
| Bacterial Strain | MIC (µg/mL) |
| Bacillus subtilis | 12.5 |
| Staphylococcus aureus | 25 |
| Streptococcus pyogenes | 50 |
| Escherichia coli | >100 |
| Pseudomonas aeruginosa | >100 |
Experimental Protocols
Isolation and Purification of this compound
The following protocol outlines the methodology for the isolation and purification of this compound from a culture of Streptomyces sp. MC67-C1.
-
Fermentation: Streptomyces sp. MC67-C1 is cultured in a suitable production medium (e.g., soybean meal-mannitol broth) at 28°C for 7 days with shaking at 180 rpm.
-
Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The supernatant is extracted three times with an equal volume of ethyl acetate. The mycelial cake is extracted with methanol.
-
Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Chromatography:
-
The crude extract is subjected to silica (B1680970) gel column chromatography, eluting with a gradient of chloroform (B151607) and methanol.
-
Fractions showing antibacterial activity are pooled and further purified by Sephadex LH-20 column chromatography using methanol as the eluent.
-
Final purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column.
-
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against various bacterial strains is determined using the broth microdilution method.
-
Preparation of Inoculum: Bacterial strains are grown in Mueller-Hinton Broth (MHB) to an optical density corresponding to a standardized inoculum size (approximately 5 x 10^5 CFU/mL).
-
Serial Dilution: this compound is serially diluted in MHB in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.[1][2][3][4]
Signaling Pathways and Biosynthesis
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to proceed via a polyketide synthase (PKS) pathway, a common route for the production of complex natural products in Streptomyces.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for Isolation and Characterization
The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.
Caption: Workflow for this compound isolation and characterization.
References
An In-depth Technical Guide to Dienomycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dienomycin B is a member of the dienomycin family of antibiotics. While its specific biological activities and mechanisms of action are not extensively documented in publicly available scientific literature, this guide synthesizes the available information on this class of compounds to provide a foundational understanding for research and development professionals. Due to a notable scarcity of detailed data specifically for this compound, information regarding the closely related and better-studied Dienomycin A is included for comparative context.
Chemical Identification
Table 1: Chemical Identifiers for Dienomycin A
| Identifier | Value | Source |
| IUPAC Name | [(2S,3S,4R)-3-methyl-2-[(1E,3E)-4-phenylbuta-1,3-dienyl]piperidin-4-yl] 2-methylpropanoate | PubChem[1] |
| Molecular Formula | C20H27NO2 | PubChem[1] |
| Molecular Weight | 313.4 g/mol | PubChem[1] |
| InChI Key | SYBVJCIPFWBZSV-HKZXSYNESA-N | PubChem[1] |
Biological Activity and Mechanism of Action
Detailed studies on the biological activity and specific mechanism of action for this compound are not extensively reported. For the broader dienomycin family, antibiotic properties have been noted[2]. The structural features, particularly the conjugated diene system, are common in natural products with a range of biological activities. Without specific experimental data for this compound, any proposed mechanism would be speculative. Further research is required to elucidate its cellular targets and signaling pathway interactions.
Experimental Protocols
The isolation and study of novel antibiotics typically involve a series of established experimental protocols. While specific methods for this compound are not published, a general workflow can be inferred for future research.
Isolation and Purification
A generalized workflow for the isolation of a novel actinomycete metabolite like a dienomycin is presented below.
Bioactivity Screening
Standard protocols to screen for antibiotic activity would include:
-
Minimum Inhibitory Concentration (MIC) Assays: To determine the lowest concentration of this compound that inhibits the visible growth of a panel of clinically relevant bacteria. This is typically performed using broth microdilution or agar (B569324) dilution methods.
-
Cytotoxicity Assays: To evaluate the effect of the compound on mammalian cell lines (e.g., HeLa, HEK293) to assess its potential as a therapeutic agent versus its general toxicity. Assays such as the MTT or LDH release assay would be appropriate.
Signaling Pathway Analysis
As the mechanism of action for this compound is currently unknown, there are no established signaling pathways to diagram. Future research would first need to identify the cellular target(s) of this compound. A hypothetical workflow for this investigation is outlined below.
Conclusion and Future Directions
This compound remains a poorly characterized natural product. This guide highlights the significant gaps in our understanding of its chemical and biological properties. The immediate priorities for future research should be the definitive structural elucidation of this compound, followed by a comprehensive screening of its biological activities. The experimental and logical workflows provided here offer a roadmap for these initial investigations. Unraveling the mechanism of action of this compound could provide valuable insights for the development of new antibiotic agents.
References
Dienomycin B: A Technical Overview of its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dienomycin B, a secondary metabolite produced by Streptomyces sp. MC 67-C1, is a compound of interest due to its biological activity. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in natural product chemistry, drug discovery, and development. All quantitative data has been summarized in structured tables for ease of reference.
Core Physicochemical Properties
This compound presents as a colorless, acicular crystalline solid.[] Key physicochemical properties are detailed in Table 1.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₃NO₂ | [] |
| Molecular Weight | 285.38 g/mol | [] |
| Appearance | Colorless Acicular Crystalline | [] |
| Melting Point | 280-281 °C | [] |
Solubility Profile
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not extensively published. The following sections outline the expected spectral characteristics based on its chemical structure, which includes a piperidine (B6355638) ring, an acetate (B1210297) group, and a conjugated diene system attached to a phenyl group.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The conjugated diene and aromatic ring system in this compound are expected to produce characteristic absorptions in the UV-Vis spectrum. Conjugated systems typically exhibit a strong π → π* transition, and the λmax is anticipated to be in the range of 200-400 nm.[5][6]
Infrared (IR) Spectroscopy
The infrared spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:
-
C=O stretch (ester): A strong band around 1735 cm⁻¹.
-
C=C stretch (alkene and aromatic): Bands in the 1600-1680 cm⁻¹ region.
-
C-H stretch (alkane and alkene/aromatic): Bands just below and above 3000 cm⁻¹, respectively.
-
N-H stretch (secondary amine): A band in the 3300-3500 cm⁻¹ region.
-
C-O stretch (ester): Bands in the 1000-1300 cm⁻¹ region.[7][8][9][10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum would provide detailed information about the structure of this compound. Expected signals would include those for the protons on the piperidine ring, the methyl group of the acetate, the protons of the conjugated diene system, and the protons of the phenyl group.
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the 18 carbons in the this compound molecule, including the carbonyl carbon of the ester, the carbons of the phenyl ring and conjugated system, and the carbons of the piperidine ring.[12][13][14][15][16]
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of this compound. The fragmentation pattern would provide valuable information for structural elucidation, with expected cleavages occurring at the ester linkage and within the piperidine ring.[17][18]
Experimental Protocols
A specific, detailed experimental protocol for the isolation and purification of this compound from Streptomyces sp. MC 67-C1 has not been found in the available literature. However, a general workflow for the isolation of secondary metabolites from Streptomyces can be proposed.
References
- 2. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. toku-e.com [toku-e.com]
- 5. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 6. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. Introduction to IR Spectra [webspectra.chem.ucla.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 11. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 12. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 17. researchgate.net [researchgate.net]
- 18. massbank.eu [massbank.eu]
In-depth Technical Guide on the Mechanism of Action of Dienomycin B
Notice to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive literature review, it has been determined that there is a significant lack of publicly available scientific data on a compound specifically named "Dienomycin B." Searches for its mechanism of action, molecular targets, effects on signaling pathways, and associated quantitative data have not yielded any specific results. The scientific databases and literature appear to contain information on related compounds such as Dienomycin A, but not this compound.
This guide is therefore unable to provide the requested in-depth technical information, including data tables, experimental protocols, and signaling pathway diagrams, due to the absence of primary research on this compound.
It is possible that "this compound" may be a novel, yet-to-be-published compound, a compound known by a different name, or a potential misspelling of another agent.
We recommend verifying the name of the compound of interest. Should you be researching a different molecule, we would be pleased to generate a comprehensive technical guide on its mechanism of action, adhering to the detailed requirements of your request.
For illustrative purposes, had there been sufficient data on this compound, this guide would have been structured as follows:
[Illustrative] Table of Contents
-
Executive Summary
-
Introduction to this compound
-
Chemical Structure and Properties
-
Therapeutic Potential
-
-
Core Mechanism of Action
-
Primary Molecular Target(s)
-
Downstream Signaling Cascades
-
-
Quantitative Analysis of Bioactivity
-
Table 1: In Vitro Cytotoxicity (IC50 Values)
-
Table 2: Enzyme Inhibition Kinetics (Ki Values)
-
-
Key Signaling Pathways Modulated by this compound
-
Diagram 1: this compound and the [Example] PI3K/Akt/mTOR Pathway
-
Diagram 2: Impact of this compound on the [Example] MAPK/ERK Pathway
-
-
Detailed Experimental Protocols
-
Protocol 1: Cell Viability Assay (e.g., MTT Assay)
-
Protocol 2: Western Blot Analysis for Pathway Activation
-
Protocol 3: In Vitro Kinase Assay
-
-
Experimental Workflow Visualizations
-
Diagram 3: Workflow for Determining IC50 Values
-
Diagram 4: Workflow for Western Blot Analysis
-
-
References
[Illustrative] Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT116 | Colorectal Carcinoma | [Fictional Data] | [Citation] |
| A549 | Lung Carcinoma | [Fictional Data] | [Citation] |
| MCF-7 | Breast Adenocarcinoma | [Fictional Data] | [Citation] |
| HeLa | Cervical Cancer | [Fictional Data] | [Citation] |
[Illustrative] Signaling Pathway Diagram
Caption: Fictional signaling pathway of this compound.
We remain at your disposal to provide a detailed report on an alternative compound for which sufficient scientific literature exists.
The Dienomycin B Biosynthetic Pathway: An Uncharted Territory in Natural Product Synthesis
Despite significant interest in the potent antitumor and antibiotic activities of the enediyne class of natural products, to which Dienomycin B belongs, a comprehensive and detailed understanding of its specific biosynthetic pathway remains largely elusive. Extensive searches of the scientific literature have revealed a notable absence of dedicated research on the this compound biosynthetic gene cluster, its constituent enzymes, and the intricate biochemical reactions they catalyze. Consequently, the creation of an in-depth technical guide with quantitative data, detailed experimental protocols, and specific pathway diagrams is not feasible at this time.
While the specific pathway for this compound is not well-documented, the general biosynthetic strategy for enediynes, such as the well-studied C-1027 and neocarzinostatin, offers a foundational framework. It is highly probable that the biosynthesis of this compound follows a similar convergent approach, originating from a unique iterative type I polyketide synthase (PKS). This specialized PKS is responsible for forging the characteristic enediyne core, a highly unstable nine- or ten-membered ring system containing two triple bonds and one double bond.
The overall biosynthesis of an enediyne natural product is a complex process that can be broadly categorized into three main stages:
-
Formation of the Polyketide Chain: The biosynthesis is initiated by a unique iterative type I PKS. Unlike the more common modular PKS systems, this enzyme complex utilizes its catalytic domains repeatedly to construct a linear polyene chain.
-
Cyclization and Core Formation: The linear polyene intermediate undergoes a series of enzymatic transformations, including cyclization, to form the reactive enediyne core. The precise mechanisms of these transformations are a subject of ongoing research but are thought to involve a cascade of reactions catalyzed by a suite of tailoring enzymes.
-
Post-PKS Modifications and Assembly: Following the formation of the enediyne core, a variety of tailoring enzymes introduce further chemical diversity. These modifications can include glycosylation, methylation, and the attachment of other moieties, such as aromatic groups or amino acids. These peripheral structures are often synthesized by separate biosynthetic pathways and are then attached to the enediyne core by specific ligases or transferases.
This convergent strategy, where different components of the final molecule are synthesized independently and then assembled, is a hallmark of many complex natural product biosyntheses.
The Path Forward: A Call for Further Research
The lack of specific information on the this compound biosynthetic pathway highlights a significant gap in our understanding of enediyne biosynthesis. Future research efforts will be essential to elucidate this pathway. Key areas for investigation would include:
-
Identification and Sequencing of the this compound Biosynthetic Gene Cluster: Genome mining of the producing organism, likely a species of Streptomyces, is the first critical step to identify the genes responsible for this compound production.
-
Functional Characterization of Biosynthetic Genes: Through gene knockout studies, heterologous expression, and in vitro enzymatic assays, the specific function of each gene within the cluster can be determined. This would reveal the roles of the PKS, tailoring enzymes, and regulatory proteins.
-
Isolation and Characterization of Biosynthetic Intermediates: Trapping and identifying the intermediate molecules in the pathway would provide direct evidence for the sequence of enzymatic reactions.
-
Biochemical and Structural Studies of Key Enzymes: Detailed kinetic analysis and determination of the three-dimensional structures of the biosynthetic enzymes would provide invaluable insights into their catalytic mechanisms.
A thorough understanding of the this compound biosynthetic pathway would not only be of fundamental scientific interest but could also open avenues for the bioengineering of novel enediyne analogs with improved therapeutic properties. The ability to manipulate the biosynthetic machinery could allow for the creation of compounds with enhanced potency, selectivity, and reduced toxicity, which are key objectives in the development of new anticancer and antibiotic drugs. Until such research is undertaken and published, the intricate details of the this compound biosynthetic pathway will remain an intriguing puzzle in the field of natural product biosynthesis.
The Antibacterial Spectrum of Dienomycin B: A Review of Available Data
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Dienomycin B is a compound for which there is currently a notable absence of publicly available scientific literature detailing its antibacterial spectrum, mechanism of action, and associated experimental protocols. This technical guide serves to highlight the current knowledge gap regarding this compound and to provide a framework for the types of experimental data and analyses that would be necessary to characterize its potential as an antibacterial agent. While direct data on this compound is unavailable, this document will outline the standard methodologies and data presentation formats used in the characterization of novel antibiotics, using related compounds as illustrative examples.
Introduction to Antibacterial Spectrum Analysis
The characterization of a new antibacterial agent is a critical step in the drug development pipeline. A comprehensive understanding of its spectrum of activity—the range of bacterial species it can inhibit or kill—is paramount. This is typically determined through the measurement of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a microorganism after a specific incubation period.[1][2][3]
Quantitative Data on Antibacterial Activity (Hypothetical Framework)
In the absence of specific data for this compound, this section provides a template for how such data would be presented. The following table illustrates a standard format for summarizing MIC values against a panel of clinically relevant bacterial strains.
Table 1: Hypothetical Antibacterial Spectrum of this compound
| Bacterial Strain | Gram Stain | ATCC Number | This compound MIC (µg/mL) |
| Staphylococcus aureus | Positive | 29213 | Data not available |
| Enterococcus faecalis | Positive | 29212 | Data not available |
| Streptococcus pneumoniae | Positive | 49619 | Data not available |
| Escherichia coli | Negative | 25922 | Data not available |
| Pseudomonas aeruginosa | Negative | 27853 | Data not available |
| Klebsiella pneumoniae | Negative | 700603 | Data not available |
| Acinetobacter baumannii | Negative | 19606 | Data not available |
Elucidation of Mechanism of Action (General Principles)
Understanding how an antibiotic exerts its effect is crucial for its development and for predicting potential resistance mechanisms. While the mechanism of this compound is unknown, established methods for elucidating mechanisms of action for other antibiotics include:
-
Macromolecular Synthesis Inhibition: Assays to determine if the compound inhibits the synthesis of DNA, RNA, protein, or the cell wall. For instance, Didemnin (B1252692) B is known to inhibit protein and DNA synthesis.[4]
-
Cellular Target Identification: Techniques such as affinity chromatography, genetic mutations conferring resistance, and transcriptomic or proteomic profiling can identify the specific molecular target of the antibiotic. For example, Azinomycin B is known to be a DNA cross-linking agent.[5]
-
Membrane Permeability Assays: To determine if the compound disrupts the bacterial cell membrane, similar to the action of Polymyxin B on Gram-negative bacteria.[6]
Experimental Protocols for Antibacterial Susceptibility Testing
The following outlines a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of a novel antibiotic, which would be applicable for the characterization of this compound.
Broth Microdilution Method
This is a common method for determining MIC values.[7]
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[3]
-
Serial Dilution of the Antibiotic: The antibiotic is serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at an appropriate temperature and duration (typically 18-24 hours at 35-37°C).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic that shows no visible bacterial growth.[1][2][3]
Quality Control
Reference strains with known MIC values for standard antibiotics are included in each assay to ensure the accuracy and reproducibility of the results.[3]
Visualizing Experimental Workflows and Pathways
Diagrams are essential for clearly communicating complex experimental processes and biological pathways. The following examples use the DOT language for Graphviz to illustrate how such visualizations would be created.
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Hypothetical Signaling Pathway Inhibition
If this compound were found to inhibit a specific bacterial signaling pathway, a diagram could be used to represent this interaction.
Caption: Hypothetical inhibition of a bacterial signaling pathway by this compound.
Conclusion and Future Directions
There is a clear lack of available data on the antibacterial properties of this compound. To ascertain its potential as a therapeutic agent, a systematic investigation is required. This would involve comprehensive MIC testing against a broad panel of bacterial pathogens, followed by detailed studies to elucidate its mechanism of action. The experimental frameworks and data presentation formats outlined in this guide provide a roadmap for such an investigation. The scientific community awaits foundational research to be published on this compound to determine its place, if any, in the landscape of antibacterial agents.
References
- 1. idstewardship.com [idstewardship.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of didemnin B, a depsipeptide from the sea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the mechanism of action of azinomycin B: definition of regioselectivity and sequence selectivity of DNA cross-link formation and clarification of the role of the naphthoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ldh.la.gov [ldh.la.gov]
- 7. litfl.com [litfl.com]
The Enigma of Dienomycin B: A Technical Examination of its Presumed Weak Antibacterial Activity
Foreword: This technical guide addresses the current understanding of Dienomycin B and its reported weak antibacterial activity. Despite extensive literature searches, quantitative data, such as Minimum Inhibitory Concentration (MIC) values, for this compound remain elusive in publicly accessible scientific databases and publications. Consequently, this document provides a comprehensive overview based on available structural information, general principles of antibacterial action, and detailed standardized protocols for assessing such activity. The discussion of this compound's specific mechanism and activity levels is, by necessity, inferential and aims to guide future research into this compound.
Introduction to this compound
This compound is a microbial secondary metabolite, one of several related compounds including Dienomycin A and C. Early reports from 1971 identified the chemical structure of this compound as 4-acetoxy-3-methyl-2-(4-phenylbutadienyl)piperidine. This structure places it within the broad class of piperidine (B6355638) alkaloids, a diverse group of natural products with a wide range of biological activities. While some microbial metabolites are potent antibiotics, commercial databases that list this compound describe it as having "weak antibacterial activity," though the primary data supporting this assertion are not provided. This guide seeks to explore the potential structural and mechanistic bases for this reported low level of antibacterial efficacy and to provide the methodological framework for its definitive assessment.
Quantitative Data on Antibacterial Activity
As of the latest literature review, no specific Minimum Inhibitory Concentration (MIC) data for this compound against any bacterial strains have been published in peer-reviewed journals or deposited in major scientific databases. The creation of a comparative data table is therefore not possible.
To facilitate future research and provide a template for the presentation of such data, the following table structure is recommended for summarizing MIC values.
Table 1: Template for Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | Gram Stain | ATCC Number | This compound MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 29213 | Data not available |
| Enterococcus faecalis | Gram-positive | 29212 | Data not available |
| Streptococcus pneumoniae | Gram-positive | 49619 | Data not available |
| Escherichia coli | Gram-negative | 25922 | Data not available |
| Pseudomonas aeruginosa | Gram-negative | 27853 | Data not available |
| Klebsiella pneumoniae | Gram-negative | 700603 | Data not available |
Inferred Mechanism of Action and Basis for Weak Activity
Lacking direct experimental evidence, the mechanism of action of this compound can be hypothesized based on its chemical structure. As a piperidine alkaloid, its antibacterial effects, if any, are unlikely to follow the classical pathways of major antibiotic classes that inhibit cell wall synthesis, protein synthesis, or DNA replication.
A potential, albeit likely weak, mechanism could involve the disruption of the bacterial cell membrane. The lipophilic 4-phenylbutadienyl side chain could facilitate insertion into the lipid bilayer, while the polar piperidine ring could interfere with membrane potential or integrity. However, the overall structure may lack the specific amphipathic properties or ion-channel-forming capabilities of potent membrane-active antibiotics.
The "weak" activity could be attributed to several factors:
-
Lack of a specific target: this compound may not have a high-affinity binding site on a crucial bacterial enzyme or ribosomal subunit.
-
Poor cell penetration: The molecule may be unable to efficiently cross the outer membrane of Gram-negative bacteria or the thick peptidoglycan layer of Gram-positive bacteria.
-
Efflux pump activity: Bacteria may possess efflux pumps that actively remove this compound from the cytoplasm before it can reach a potential target.
-
Metabolic inactivation: Bacteria may produce enzymes that modify and inactivate the compound.
Below is a hypothetical signaling pathway diagram illustrating a potential, generic membrane disruption mechanism.
Caption: Hypothetical mechanism of weak antibacterial action for this compound.
Experimental Protocols
To definitively determine the antibacterial activity of this compound, standardized methods must be employed. The following are detailed protocols for the broth microdilution and agar (B569324) dilution methods to determine the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method
This method is used to determine the MIC of an antimicrobial agent in a liquid medium.[1]
1. Preparation of Materials:
- This compound stock solution of known concentration.
- Sterile 96-well microtiter plates.
- Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Bacterial strains for testing (e.g., ATCC quality control strains).
- 0.5 McFarland turbidity standard.
- Sterile saline or phosphate-buffered saline (PBS).
2. Preparation of Bacterial Inoculum:
- From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
- Suspend the colonies in sterile saline or PBS.
- Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Serial Dilution of this compound:
- Dispense 50 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
- Add 50 µL of the this compound stock solution to the first well of each row to be tested, creating an initial dilution.
- Using a multichannel pipette, perform serial two-fold dilutions by transferring 50 µL from each well to the subsequent well in the row. Discard the final 50 µL from the last well.
4. Inoculation and Incubation:
- Within 15 minutes of preparation, inoculate each well with 50 µL of the final bacterial inoculum.
- Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
- Incubate the plate at 35-37°C for 16-20 hours in ambient air.
5. Interpretation of Results:
- Following incubation, examine the wells for visible bacterial growth (turbidity).
- The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[2][3]
Agar Dilution Method
This method involves incorporating the antimicrobial agent into an agar medium.
1. Preparation of Materials:
- This compound stock solution of known concentration.
- Molten Mueller-Hinton Agar (MHA), maintained at 45-50°C.
- Sterile petri dishes.
- Bacterial strains for testing, prepared as described for the broth microdilution method.
- Inoculator for delivering a standardized volume (e.g., a multipoint replicator).
2. Preparation of Agar Plates:
- Prepare a series of dilutions of this compound in a suitable solvent.
- Add a defined volume of each this compound dilution to a larger, defined volume of molten MHA to create a series of plates with final, two-fold decreasing concentrations of the compound. For example, add 2 mL of the drug dilution to 18 mL of molten agar.
- Pour the agar into sterile petri dishes and allow them to solidify.
- Include a drug-free agar plate as a growth control.
3. Inoculation and Incubation:
- Standardize the bacterial suspension to a 0.5 McFarland standard.
- Spot-inoculate the surface of each agar plate with 1-10 µL of the bacterial suspension, delivering approximately 10⁴ CFU per spot.
- Allow the inocula to dry, then invert the plates and incubate at 35-37°C for 16-20 hours.
4. Interpretation of Results:
- Examine the plates for bacterial growth at the inoculation spots.
- The MIC is the lowest concentration of this compound that prevents the visible growth of the bacteria.
The workflow for these experimental protocols can be visualized as follows:
Caption: A generalized experimental workflow for MIC determination.
Conclusion and Future Directions
The assertion that this compound possesses weak antibacterial activity remains largely anecdotal in the absence of robust, quantitative data. Its chemical structure as a piperidine alkaloid suggests a mechanism of action distinct from conventional antibiotics, possibly involving weak interactions with the bacterial cell membrane. To move beyond speculation, a systematic evaluation of this compound and its analogues (A and C) is required. The standardized protocols detailed in this guide provide a clear path for researchers to determine the MIC values against a broad panel of clinically relevant bacteria. Such studies are essential to either confirm the weak activity of this compound, or to potentially uncover a narrow spectrum of activity against specific pathogens that has been previously overlooked. Furthermore, mechanistic studies, including membrane potential assays and enzymatic inhibition screens, would be necessary to elucidate its molecular target. Only through such rigorous investigation can the true therapeutic potential, or lack thereof, of the Dienomycin class of compounds be fully understood.
References
Unveiling Dienomycin B: A Technical Examination of Its Biological Activities
For Immediate Release
This technical guide provides a comprehensive overview of the biological activity of Dienomycin B, a natural product isolated from Streptomyces sp. While research on this compound is not as extensive as for other antibiotics, this document collates the available data to offer a detailed resource for researchers, scientists, and drug development professionals.
Core Compound Profile
This compound is a member of the dienomycin family of antibiotics, which also includes Dienomycin A and C. These compounds are characterized by a (4-phenylbutadienyl)piperidine core structure. This compound is specifically identified as [(2S,3S,4R)-3-methyl-2-[(1E,3E)-4-phenylbuta-1,3-dienyl]piperidin-4-yl] acetate. These novel antibiotics were first isolated from the culture filtrate of Streptomyces sp. strain MC67-C1.[1]
Biological Activity: An Overview
This compound has demonstrated biological activity, primarily characterized as weak antibacterial action. The initial discovery of the dienomycins highlighted Dienomycin A as the most active of the series, with notable activity against mycobacteria.[1] While specific quantitative data for this compound is limited in publicly accessible literature, its structural similarity to other bioactive molecules from Streptomyces suggests potential for further investigation.
Quantitative Biological Data
Published quantitative data for the specific biological activity of this compound is scarce. The original report describing its discovery mentions weak antibacterial activity but does not provide specific Minimum Inhibitory Concentration (MIC) values.[1] The following table summarizes the known qualitative activity.
| Dienomycin Analogs | Reported Biological Activity | Reference |
| Dienomycin A | Active against mycobacteria | [1] |
| This compound | Weakly antibacterial | [1] |
| Dienomycin C | Weakly antibacterial | [1] |
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not extensively documented in recent literature. However, based on the initial discovery, the following outlines the likely methodologies employed.
Isolation and Purification of Dienomycins
The dienomycins were isolated from the culture filtrate of Streptomyces sp. MC67-C1. A chemical screening method utilizing Wood reagent was employed to detect the presence of these compounds.[1]
Diagram: Logical Flow of Dienomycin Isolation
Caption: Workflow for the isolation of Dienomycins.
Antimicrobial Activity Testing
The antibacterial activity of the dienomycins was likely determined using standard microbiological techniques such as broth dilution or agar (B569324) diffusion assays to ascertain the MIC against various bacterial strains.
Diagram: General Workflow for MIC Determination
Caption: Standard procedure for Minimum Inhibitory Concentration (MIC) testing.
Mechanism of Action and Signaling Pathways
Currently, there is no available information in the scientific literature detailing the mechanism of action of this compound or its effects on any specific signaling pathways. Further research is required to elucidate how this compound exerts its antibacterial effects.
Conclusion and Future Directions
This compound is a structurally interesting natural product from Streptomyces with reported weak antibacterial activity. This technical guide summarizes the foundational knowledge of this compound. The lack of extensive data on its quantitative bioactivity, mechanism of action, and potential signaling pathway interactions presents a clear opportunity for future research. Elucidating these aspects could reveal novel antibacterial scaffolds and contribute to the development of new therapeutic agents. Further investigation into the dienomycin family, particularly Dienomycin A with its reported antimycobacterial properties, is warranted.
References
In-depth Technical Guide: Dienomycin B
To our valued researchers, scientists, and drug development professionals,
This document aims to provide a comprehensive technical overview of the antibiotic Dienomycin B. However, extensive literature searches have revealed a significant scarcity of detailed, publicly available research on this compound. The primary information originates from initial discovery and characterization studies, with a notable lack of subsequent in-depth analysis.
Therefore, this guide serves to consolidate the available information and highlight the significant gaps in our understanding of this compound.
Core Information
This compound is an antibiotic with the chemical formula C₁₈H₂₃NO₂ and a CAS number of 27542-55-8.[1][2][3] It is a natural product isolated from the fermentation broth of Streptomyces sp. MC67-C1.[4][5] It belongs to a small family of related compounds including Dienomycin A and Dienomycin C.
Chemical Structure
The chemical structure of this compound was elucidated in 1970. It is characterized as 4-acetoxy-3-methyl-2-(4-phenylbutadienyl)piperidine.[6]
Biological Activity
The currently available literature describes this compound as having "mild" or "weak" antibacterial activity.[4][7] Unfortunately, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values against a comprehensive panel of bacterial strains, are not detailed in the readily accessible scientific literature. This lack of quantitative data prevents a thorough assessment of its antibacterial spectrum and potency.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and biological assays of this compound are not available in the contemporary scientific literature. The original isolation and characterization studies from 1970 likely contain these methodologies, but the full text of these articles could not be retrieved through extensive searches of scientific databases.
Mechanism of Action and Signaling Pathways
There is no available information regarding the mechanism of action of this compound or any signaling pathways it may modulate. Modern studies employing techniques such as transcriptomics, proteomics, or specific pathway analyses have not been published for this compound.
Data Presentation
Due to the absence of quantitative data in the available literature, a structured table for comparative analysis cannot be provided.
Visualization of Pathways and Workflows
As no signaling pathways, detailed experimental workflows, or logical relationships concerning this compound's biological effects have been described, the creation of Graphviz diagrams is not possible at this time.
Conclusion
This compound represents a natural product with acknowledged, albeit mild, antibacterial properties. However, a significant gap exists in the scientific literature regarding its detailed biological activity, mechanism of action, and the experimental methodologies used in its study. The foundational research from the 1970s remains the primary source of information, and without access to the full details of these early studies and a lack of follow-up research, a comprehensive technical guide that meets the standards of modern drug development and scientific inquiry cannot be fully realized.
Further research, including the re-isolation and characterization of this compound, quantitative assessment of its antimicrobial activity, and investigation into its mechanism of action, would be necessary to build upon the initial discovery and to determine any potential therapeutic relevance.
References
- 1. MIC EUCAST [mic.eucast.org]
- 2. idexx.com [idexx.com]
- 3. Proteomic Response Revealed Signaling Pathways Involving in the Mechanism of Polymyxin B-Induced Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical systems analysis of signaling pathways to understand fungal apthogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. idexx.dk [idexx.dk]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
The Enigmatic Dienomycin B: A Technical Overview of a Sparsely Documented Natural Product Family
For Researchers, Scientists, and Drug Development Professionals
The Dienomycin B natural product family represents a fascinating yet sparsely documented class of compounds. Despite significant interest in novel antibiotics and therapeutic agents from natural sources, publicly available scientific literature on this compound is remarkably limited. This guide aims to consolidate the available information, highlight the significant knowledge gaps, and provide a framework for future research into this enigmatic group of molecules. Due to the scarcity of data specifically on this compound, this document will also draw upon the limited information available for its analogue, Dienomycin A, to infer potential characteristics of the family's core structure and function.
Core Structure and Known Analogues
Dienomycin A , according to its PubChem entry, is characterized by the following molecular formula and structure:
-
Molecular Formula: C₂₀H₂₇NO₂
The structure reveals a complex heterocyclic scaffold, which is a common feature among bioactive natural products. Without experimental data for this compound, it is hypothesized that it shares this core structure with variations in its functional groups or side chains.
Table 1: Physicochemical Properties of Dienomycin A
| Property | Value | Source |
| Molecular Weight | 313.4 g/mol | PubChem |
| IUPAC Name | [(2S,3S,4R)-3-methyl-2-[(1E,3E)-4-phenylbuta-1,3-dienyl]piperidin-4-yl] 2-methylpropanoate | PubChem |
Note: Data for this compound is not available.
Biological Activity and Therapeutic Potential
The biological activity of the Dienomycin family remains largely unexplored. The structural features of Dienomycin A suggest potential for various biological activities, including antimicrobial and cytotoxic properties, which are common among complex alkaloids from Streptomyces. However, without specific studies on this compound, its therapeutic potential is purely speculative.
There is no quantitative data such as IC₅₀ (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values specifically for this compound in the public domain.
Biosynthesis and Mechanism of Action
The biosynthetic pathway of the Dienomycins has not been elucidated. Typically, complex natural products from Streptomyces are synthesized by large multi-enzyme complexes such as polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS). Identifying the biosynthetic gene cluster responsible for Dienomycin production would be a critical step in understanding its formation and enabling bioengineering efforts to produce novel analogues.
Similarly, the mechanism of action of this compound is unknown. Research into its molecular targets and the signaling pathways it may modulate is a significant area for future investigation.
Experimental Protocols: A Call for Future Research
The absence of published research on this compound means there are no established experimental protocols for its isolation, characterization, or biological evaluation. Future research efforts would need to focus on the following key areas:
-
Isolation and Purification: Development of protocols for the fermentation of the producing Streptomyces strain and subsequent isolation and purification of this compound.
-
Structural Elucidation: Utilization of modern spectroscopic techniques, including high-resolution mass spectrometry (HRMS) and multi-dimensional nuclear magnetic resonance (NMR) spectroscopy, to determine the definitive structure of this compound.
-
Biological Screening: Establishment of a battery of in vitro assays to screen for antimicrobial, anticancer, and other potential therapeutic activities. This would include determining MIC values against a panel of pathogenic bacteria and IC₅₀ values against various cancer cell lines.
-
Mechanism of Action Studies: Once a significant biological activity is identified, further studies would be required to identify the molecular target(s) and elucidate the mechanism of action.
Logical Workflow for Future this compound Research
The following diagram outlines a logical workflow for initiating a comprehensive research program on the this compound natural product family.
Conclusion
The this compound natural product family represents a significant knowledge gap in the field of natural product chemistry and drug discovery. The information available is insufficient to provide a detailed technical guide as originally requested. This document serves to highlight the current state of knowledge, which is largely limited to the existence of the related analogue, Dienomycin A, and to propose a clear path forward for future research. The potential for discovering novel biological activities and mechanisms of action makes the Dienomycin family a compelling, albeit challenging, target for scientific investigation. Researchers entering this area have the unique opportunity to make foundational discoveries in a largely unexplored chemical space.
Core Structure of Dienomycins
To provide an in-depth technical guide on the homologs of Dienomycin B, it is imperative to first establish the foundational knowledge of this compound itself. This compound is a member of the dienomycin family of antibiotics, which also includes Dienomycins A and C. These compounds were first isolated from the fermentation broth of Streptomyces sp. and were the subject of research by a team led by the renowned scientist Hamao Umezawa.
The dienomycins are characterized by a unique structural framework. While the precise, publicly available chemical structure of this compound remains elusive in readily accessible databases, the family is known for its complex architecture, which provides a basis for understanding its biological activity and the potential for synthetic modification. Research into this class of compounds has paved the way for the exploration of its analogs and their structure-activity relationships.
Homologs and Derivatives of this compound
Information regarding specific, named homologs of this compound is not widely documented in current scientific literature. However, based on the known reactivity and biosynthetic pathways of similar natural products, potential homologs and derivatives would likely arise from modifications at several key positions of the core this compound structure. These modifications could include:
-
Alterations in Side Chains: Changes in the length, branching, or functional groups of alkyl or acyl side chains attached to the main ring system.
-
Modifications of Functional Groups: Introduction, removal, or transformation of hydroxyl, keto, or amino groups.
-
Stereochemical Variations: Changes in the stereochemistry at one or more chiral centers.
The synthesis of such homologs would be a complex undertaking, likely involving a combination of biosynthetic engineering of the producing Streptomyces strain and semi-synthetic modifications of the natural product.
Biological Activity and Potential Applications
Antimicrobial and Cytotoxic Potential
Given their classification as antibiotics, the dienomycins, including this compound, are presumed to possess antimicrobial properties. The scope of this activity, whether broad-spectrum or targeted against specific classes of bacteria, would be a key area of investigation for any newly identified or synthesized homolog. Furthermore, many complex natural products with antibiotic activity also exhibit cytotoxic effects against cancer cell lines, making this a crucial area for further research.
A hypothetical workflow for the discovery and evaluation of this compound homologs is presented below:
Caption: A conceptual workflow for the development of this compound homologs.
Experimental Protocols
While specific experimental protocols for this compound are not available, generalized methodologies for the key experiments that would be cited in such a technical guide are provided below.
General Fermentation Protocol for Streptomyces sp.
-
Inoculum Preparation: A vegetative inoculum of Streptomyces sp. is prepared by transferring a mycelial plug from a mature agar (B569324) plate to a baffled flask containing a suitable seed medium. The flask is incubated on a rotary shaker at 28-30°C for 48-72 hours.
-
Production Culture: The seed culture is used to inoculate a larger volume of production medium. The production medium composition is optimized for the production of dienomycins. The fermentation is carried out in a fermenter with controlled temperature, pH, and aeration for 7-10 days.
-
Extraction: The fermentation broth is harvested and the mycelium is separated from the supernatant by centrifugation or filtration. The dienomycins are then extracted from the mycelial cake and/or the supernatant using an organic solvent such as ethyl acetate (B1210297) or butanol.
-
Purification: The crude extract is concentrated under reduced pressure and subjected to a series of chromatographic techniques, including silica (B1680970) gel chromatography, size-exclusion chromatography, and preparative high-performance liquid chromatography (HPLC) to isolate the individual dienomycins.
Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria are used.
-
Assay Procedure: The assay is typically performed using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after incubation for 18-24 hours at 37°C.
MTT Cytotoxicity Assay
-
Cell Lines: A panel of human cancer cell lines is used.
-
Assay Procedure: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with serial dilutions of the test compounds for 48-72 hours. After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Data Analysis: The absorbance of the formazan (B1609692) product is measured using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Future Directions
The study of this compound and its homologs represents a promising frontier in the search for new therapeutic agents. Future research should focus on:
-
Complete Structure Elucidation: Definitive determination of the chemical structure of this compound is paramount.
-
Total Synthesis: Development of a total synthesis route would enable the generation of a wide range of analogs for comprehensive structure-activity relationship studies.
-
Mechanism of Action Studies: Elucidating the molecular target and mechanism of action of the dienomycins will be crucial for their development as drugs.
-
In Vivo Efficacy Studies: Promising homologs will need to be evaluated in animal models of infection and cancer to assess their therapeutic potential.
The logical relationship for progressing from a hit compound to a clinical candidate is outlined in the following diagram:
Caption: The progression from a hit compound to a clinical candidate.
This guide provides a framework for understanding the potential of this compound and its homologs. As more research becomes publicly available, a more detailed and quantitative analysis will be possible.
Methodological & Application
Application Notes and Protocols for the Extraction of Dienomycin B from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dienomycin B is a secondary metabolite with potential therapeutic applications. As a member of the dienomycin family of compounds, it is putatively produced by species of the genus Streptomyces, which are renowned for their prolific capacity to synthesize a wide array of bioactive molecules.[1][2][3][4] This document provides detailed application notes and standardized protocols for the cultivation of Streptomyces species, and the subsequent extraction and purification of this compound. Due to the limited specific data available for this compound, the following protocols are based on established methodologies for the extraction of similar secondary metabolites from Streptomyces. Researchers are encouraged to optimize these protocols for their specific Streptomyces strain and research objectives.
Data Presentation: Fermentation and Extraction Parameters
Effective production and extraction of this compound are dependent on carefully controlled fermentation and extraction conditions. The following tables summarize key parameters that should be considered and optimized.
Table 1: Recommended Culture Media Composition for Streptomyces Fermentation
| Component | Concentration Range (g/L) | Purpose |
| Carbon Source (e.g., Glucose, Starch) | 20 - 40 | Primary energy and carbon source for growth and secondary metabolism.[5][6] |
| Nitrogen Source (e.g., Soybean Meal, Peptone) | 10 - 20 | Provides nitrogen for amino acid and protein synthesis.[5][6] |
| Yeast Extract | 1 - 5 | Source of vitamins, amino acids, and other growth factors.[5] |
| CaCO₃ | 1 - 3 | pH buffering agent to maintain optimal conditions for growth and production.[5][6] |
| K₂HPO₄ | 0.5 - 1.0 | Source of phosphate (B84403) and helps in pH buffering.[5] |
| MgSO₄·7H₂O | 0.2 - 0.5 | Provides essential magnesium ions for enzymatic activities.[5] |
| Trace Elements Solution | 1 - 2 (mL/L) | Provides essential micronutrients for various cellular processes. |
Table 2: Optimized Fermentation Conditions for Secondary Metabolite Production
| Parameter | Optimal Range | Rationale |
| Temperature | 26 - 30°C | Optimal for the growth of most Streptomyces species and subsequent antibiotic production.[7] |
| Initial pH | 6.5 - 7.2 | Crucial for enzymatic activities involved in secondary metabolite biosynthesis.[5][6] |
| Agitation Speed | 180 - 220 rpm | Ensures adequate aeration and nutrient distribution in submerged cultures.[5][8] |
| Inoculum Volume | 5 - 10% (v/v) | Affects the length of the lag phase and the onset of secondary metabolite production.[6][7] |
| Fermentation Time | 7 - 14 days | Duration required to reach the stationary phase where secondary metabolite production is often maximized.[6] |
Table 3: Comparison of Solvents for Extraction of Secondary Metabolites
| Solvent | Polarity | Advantages | Disadvantages |
| Ethyl Acetate (B1210297) | Medium | Good selectivity for a wide range of secondary metabolites, relatively low toxicity. | Can extract some polar impurities. |
| n-Butanol | Medium | Effective for extracting moderately polar compounds. | Can form emulsions, higher boiling point. |
| Chloroform | Low | Good for extracting non-polar compounds. | Toxic and environmentally hazardous. |
| Methanol (B129727) | High | Can extract a broad range of polar compounds. | May extract a high amount of primary metabolites and other impurities. |
Experimental Protocols
The following protocols provide a step-by-step guide for the cultivation of Streptomyces and the subsequent extraction and purification of this compound.
Protocol 1: Cultivation of Streptomyces sp. for this compound Production
-
Spore Suspension Preparation:
-
Aseptically scrape spores from a mature (7-10 days) agar (B569324) plate culture of the selected Streptomyces strain.
-
Suspend the spores in sterile distilled water containing a wetting agent (e.g., 0.05% Tween 80).
-
Adjust the spore concentration to approximately 1 x 10⁷ spores/mL.
-
-
Seed Culture Preparation:
-
Inoculate a 250 mL flask containing 50 mL of seed culture medium (e.g., Tryptone Soya Broth) with 1 mL of the spore suspension.
-
Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours, or until dense mycelial growth is observed.[9]
-
-
Production Culture Fermentation:
-
Inoculate a 1 L flask containing 200 mL of the production medium (see Table 1) with 10% (v/v) of the seed culture.[6][7]
-
Incubate the production culture at 28°C on a rotary shaker at 200 rpm for 10-14 days.[5][6]
-
Monitor the culture periodically for growth and this compound production using appropriate analytical methods (e.g., HPLC).
-
Protocol 2: Extraction of this compound
-
Separation of Biomass and Supernatant:
-
At the end of the fermentation period, harvest the culture broth.
-
Separate the mycelial biomass from the culture supernatant by centrifugation at 8,000 rpm for 20 minutes.
-
-
Solvent Extraction:
-
Extract the culture supernatant three times with an equal volume of ethyl acetate in a separatory funnel.
-
Combine the organic extracts.
-
Extract the mycelial biomass separately with acetone (B3395972) or methanol to recover any intracellular product.
-
Evaporate the solvent from the biomass extract and redissolve the residue in water, then proceed with ethyl acetate extraction as with the supernatant.
-
Pool all the ethyl acetate extracts.
-
-
Concentration of the Crude Extract:
-
Dry the combined ethyl acetate extract over anhydrous sodium sulfate.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude this compound extract.
-
Protocol 3: Purification of this compound
-
Silica (B1680970) Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol mixture).
-
Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).
-
Elute the column with a gradient of increasing polarity, for example, from 100% hexane (B92381) to 100% ethyl acetate, followed by a gradient of ethyl acetate to methanol.
-
Collect fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Pool the fractions containing this compound and concentrate them.
-
Further purify the concentrated sample using a semi-preparative HPLC system equipped with a C18 column.
-
Use a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water (with 0.1% formic acid or trifluoroacetic acid), for optimal separation.
-
Collect the peak corresponding to this compound.
-
-
Final Product Preparation:
-
Evaporate the solvent from the purified HPLC fraction to obtain pure this compound.
-
Confirm the identity and purity of the final product using analytical techniques such as LC-MS and NMR.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound extraction.
Hypothetical Biosynthetic Pathway of this compound Precursor
As the specific biosynthetic pathway for this compound is not yet elucidated, a generalized pathway for a hypothetical polyketide precursor, a common class of secondary metabolites in Streptomyces, is presented.
Caption: Hypothetical polyketide biosynthesis pathway.
References
- 1. Antibiotics produced by Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Streptomyces: The biofactory of secondary metabolites [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Streptomyces from traditional medicine: sources of new innovations in antibiotic discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production [frontiersin.org]
- 6. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Enhanced AmB Production in Streptomyces nodosus by Fermentation Regulation and Rational Combined Feeding Strategy [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of Medium Composition for the Production of Neomycin by Streptomyces fradiae NCIM 2418 in Solid State Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Dienomycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dienomycin B is a member of the ansamycin (B12435341) family of antibiotics, a group of macrolactams known for their antimicrobial and antitumor properties. Produced by fermentation, typically from Streptomyces species, the isolation and purification of this compound from the fermentation broth is a critical step for its study and potential therapeutic application. This document provides detailed application notes and proposed experimental protocols for the purification of this compound. Due to the limited availability of specific published purification protocols for this compound, the following methodologies are based on established techniques for the purification of structurally similar ansamycin antibiotics, such as Naphthomycin H.[1] These protocols are intended to serve as a robust starting point for the development of a specific purification strategy for this compound.
Data Presentation
Effective purification of this compound requires a multi-step approach, beginning with extraction from the fermentation broth followed by chromatographic separation. The expected yield and purity will vary depending on the fermentation titer and the specific parameters of the purification process. The following table summarizes illustrative data for a typical multi-step purification process of an ansamycin antibiotic from a fermentation broth.
| Purification Step | Starting Material | Product | Purity (%) | Recovery (%) |
| Solvent Extraction | 10 L Fermentation Broth | 50 g Crude Extract | ~5-10 | ~90 |
| Silica (B1680970) Gel Chromatography | 50 g Crude Extract | 5 g Semi-pure Fraction | ~60-70 | ~80 |
| Preparative HPLC | 5 g Semi-pure Fraction | 500 mg this compound | >98 | ~70 |
Experimental Workflow
The overall workflow for the purification of this compound from a fermentation broth involves several key stages, from initial extraction to final purification and analysis.
Caption: Experimental workflow for the isolation and purification of this compound.
Experimental Protocols
Protocol 1: Extraction of this compound from Fermentation Broth
This protocol describes the initial extraction of this compound from the fermentation broth of a Streptomyces culture.
Materials:
-
Fermentation broth (e.g., 10 L)
-
Ethyl acetate (B1210297)
-
2 N NaOH
-
Centrifuge or filtration apparatus
-
Separatory funnels (large scale)
-
Rotary evaporator
Procedure:
-
Separation of Mycelium and Supernatant: Centrifuge the fermentation broth at 5,000 x g for 20 minutes to separate the mycelial biomass from the culture supernatant.[1]
-
Supernatant Extraction:
-
Mycelium Extraction:
-
Extract the mycelial biomass three times with 3 volumes of acetone per extraction.[1]
-
Combine the acetone extracts and evaporate the acetone under reduced pressure using a rotary evaporator.
-
Resuspend the resulting aqueous solution and extract twice with an equal volume of ethyl acetate.
-
-
Concentration of Crude Extract:
-
Combine all ethyl acetate extracts from the supernatant and mycelium.
-
Evaporate the combined ethyl acetate extracts to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Protocol 2: Silica Gel Column Chromatography
This protocol details the initial purification of the crude extract using silica gel column chromatography.[2][3]
Materials:
-
Crude this compound extract
-
Silica gel (60-120 mesh)
-
Ethyl acetate
-
Methanol
-
Glass chromatography column
-
Fraction collector
-
Thin-Layer Chromatography (TLC) plates and chamber
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in hexane and pour it into the chromatography column.[3]
-
Allow the silica gel to settle, ensuring a uniform packing, and drain the excess hexane until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase).
-
Adsorb the dissolved extract onto a small amount of silica gel, dry it, and carefully load it onto the top of the prepared column.
-
-
Elution:
-
Elute the column with a stepwise gradient of increasing solvent polarity. A typical gradient could be:
-
Hexane:Ethyl acetate (9:1)
-
Hexane:Ethyl acetate (1:1)
-
Ethyl acetate
-
Ethyl acetate:Methanol (9:1)
-
-
-
Fraction Collection and Analysis:
-
Collect fractions of a suitable volume (e.g., 20 mL) using a fraction collector.
-
Monitor the fractions by TLC to identify those containing this compound.
-
Pool the fractions that show the presence of the target compound.
-
-
Concentration:
-
Evaporate the solvent from the pooled fractions under reduced pressure to obtain a semi-purified this compound fraction.
-
Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)
This protocol describes the final purification step using preparative HPLC to achieve high-purity this compound.
Materials:
-
Semi-purified this compound fraction
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or Trifluoroacetic acid (TFA)
-
Preparative HPLC system with a C18 column (e.g., 250 x 20 mm, 5 µm)
-
Fraction collector
-
Analytical HPLC system for purity analysis
Procedure:
-
Sample Preparation:
-
Dissolve the semi-purified this compound fraction in the initial mobile phase solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: A linear gradient from 30% B to 100% B over 30 minutes.
-
Flow Rate: 10 mL/min
-
Detection: UV detector at a wavelength determined by the UV-Vis spectrum of this compound (e.g., 280 nm and 380 nm).
-
-
Purification and Fraction Collection:
-
Inject the sample onto the preparative HPLC column.
-
Collect fractions corresponding to the this compound peak using an automated fraction collector.
-
-
Purity Analysis and Final Product Preparation:
-
Analyze the purity of the collected fractions using an analytical HPLC method.
-
Pool the fractions with the desired purity (>98%).
-
Remove the HPLC solvents by lyophilization or evaporation under reduced pressure to obtain the purified this compound.
-
Logical Relationship of Purification Steps
The purification process follows a logical progression from crude separation to high-resolution purification, with analytical checks at each stage.
References
Synthetic Approaches to Dienomycin B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Dienomycin B, a natural product featuring a substituted piperidine (B6355638) core with a conjugated diene side chain. While a specific total synthesis of this compound is not extensively documented in publicly available literature, this guide outlines a robust synthetic strategy for constructing the key 2,3,4-substituted piperidine ring system, a core structural motif of the dienomycin family, including the closely related Dienomycin A. The methodologies presented are based on established stereoselective synthetic routes for analogous structures.
Introduction
Dienomycin A, a representative member of this class, is chemically defined as [(2S,3S,4R)-3-methyl-2-[(1E,3E)-4-phenylbuta-1,3-dienyl]piperidin-4-yl] 2-methylpropanoate. The synthesis of such polysubstituted piperidines presents significant stereochemical challenges. The protocols detailed below focus on a stereocontrolled approach to the dienyl-substituted piperidine core, which is the critical building block for the total synthesis of dienomycins.
Synthetic Strategy Overview
The key challenge in synthesizing the dienomycin core lies in the stereoselective formation of the trisubstituted piperidine ring. A powerful strategy to achieve this involves a diastereoselective domino reaction of a chiral aldehyde-containing iron-diene complex with an amine and a reducing agent. This approach allows for the controlled installation of the required stereocenters.
The overall synthetic workflow can be summarized as follows:
Caption: A generalized workflow for the synthesis of the this compound core structure.
Experimental Protocols
Method 1: Stereoselective Synthesis of the 2-Dienyl-Substituted Piperidine Core
This protocol is adapted from established methodologies for the synthesis of similar piperidine structures and focuses on the key domino reaction for ring formation.
Objective: To synthesize the 2,3,4-substituted piperidine core with high stereocontrol.
Materials:
-
Chiral (η⁴-diene)tricarbonyliron aldehyde complex
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (B8407120) (STAB)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a solution of the chiral (η⁴-diene)tricarbonyliron aldehyde complex (1.0 eq) in anhydrous DCM under an inert atmosphere, add the primary amine (1.1 eq).
-
Iminium Ion Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding iminium ion.
-
Reduction and Cyclization: Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired 2-dienyl-substituted piperidine product.
-
Deprotection (if necessary): If a protecting group is used on the amine (e.g., benzyl), it can be removed under standard conditions (e.g., hydrogenolysis with Pd/C).
Quantitative Data Summary
The following table summarizes typical yields for the key stereoselective domino reaction for the formation of the piperidine core, based on literature for analogous systems.
| Reaction Step | Starting Material | Product | Typical Yield (%) | Diastereomeric Ratio |
| Domino Cyclization | Chiral Iron-Diene Aldehyde | 2-Dienyl-Substituted Piperidine | 75-85% | >95:5 |
Signaling Pathways and Logical Relationships
The stereochemical outcome of the domino reaction is dictated by the chiral iron-diene complex, which directs the facial selectivity of the nucleophilic attack and the subsequent reduction.
Dienomycin B: Analytical Standards and Protocols - A Summary of Available Information
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dienomycin B, a natural product produced by the bacterium Streptomyces sp. (strain MC 67-C1), has been identified as a compound with weak antibacterial activity. This document aims to provide a consolidated overview of the currently available information regarding its analytical standards. However, it is important to note that detailed public data on this compound is scarce.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 27542-55-8 |
| Molecular Formula | C₁₈H₂₃NO₂ |
| Synonym | 3-Methyl-2-[(1E,3E)-4-phenyl-1,3-butadienyl]-4-piperidinol=acetate |
Mechanism of Action and Signaling Pathways
Currently, there is no publicly available scientific literature detailing the specific mechanism of action of this compound or any associated cellular signaling pathways. Its classification as a weak antibacterial agent suggests it may interfere with essential bacterial processes, but further research is required to elucidate the precise molecular targets.
Experimental Protocols
Detailed, validated experimental protocols for the use of this compound as an analytical standard are not available in the public domain. The development of such protocols would require further investigation into its stability, solubility, and reactivity.
Data Presentation
Due to the limited availability of quantitative data, a structured table for easy comparison of various experimental parameters cannot be provided at this time.
Conclusion
The information available on this compound is currently limited to its basic identification and a general characterization of its antibacterial properties. For researchers, scientists, and drug development professionals interested in utilizing this compound, further in-depth studies are necessary to establish comprehensive analytical standards, elucidate its mechanism of action, and develop standardized experimental protocols. The lack of detailed public information underscores an opportunity for novel research into this natural product.
Application Notes and Protocols for Dienomycin B Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dienomycin B is a polyketide natural product of significant interest due to its potential therapeutic applications, which may include antibacterial, antifungal, and anticancer activities. Accurate quantification of this compound in various matrices, such as fermentation broths, purified samples, and biological fluids, is crucial for research, development, and quality control purposes. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector. The methodologies are based on established principles for the analysis of polyketide compounds.
Chemical Properties of Dienomycin Analogs
While specific data for this compound is limited in publicly available literature, information on related compounds like Dienomycin A provides some context. Dienomycin A has a molecular formula of C20H27NO2 and a molecular weight of 313.4 g/mol .[1] Polyketides are a diverse class of secondary metabolites synthesized by bacteria, fungi, and plants, known for their wide range of biological activities.[2][3]
Core Principle of Quantification
The quantification of this compound is achieved by separating it from other components in a sample using HPLC and then detecting it with a UV or Mass Spectrometry (MS) detector. The concentration of this compound is determined by comparing its peak area or height to a standard curve generated from known concentrations of a purified this compound standard. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying polyketides.[2][4]
Data Presentation
Quantitative data should be summarized in clear and well-structured tables for straightforward interpretation and comparison.
Table 1: HPLC Method Parameters for this compound Quantification
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile (B52724) and Water (both with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm or Mass Spectrometer (ESI, positive ion mode) |
| Run Time | 20 minutes |
Table 2: Example Standard Curve Data for this compound
| Standard Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 15,000 |
| 5 | 75,000 |
| 10 | 150,000 |
| 25 | 375,000 |
| 50 | 750,000 |
| 100 | 1,500,000 |
| R² Value | > 0.995 |
Table 3: Sample Quantification Results
| Sample ID | Peak Area | Calculated Concentration (µg/mL) |
| Fermentation Broth - 24h | 285,000 | 19.0 |
| Fermentation Broth - 48h | 560,000 | 37.3 |
| Purified Fraction 1 | 1,200,000 | 80.0 |
| Plasma Sample (spiked) | 90,000 | 6.0 |
Experimental Protocols
Protocol 1: Preparation of Standard Solutions
Objective: To prepare a series of this compound standards to generate a standard curve for quantification.
Materials:
-
Purified this compound standard
-
HPLC-grade Methanol or Acetonitrile
-
Microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Perform serial dilutions of the stock solution to prepare a series of standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Transfer each standard solution to an HPLC vial for analysis.
-
Store all standard solutions at -20°C when not in use.
Protocol 2: Sample Preparation
Objective: To extract this compound from the sample matrix and prepare it for HPLC analysis.
A. From Fermentation Broth:
-
Centrifuge 1 mL of the fermentation broth at 10,000 x g for 10 minutes to pellet the cells.
-
Transfer the supernatant to a new tube.
-
Extract the supernatant with an equal volume of ethyl acetate (B1210297) by vortexing for 1 minute.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Carefully collect the upper ethyl acetate layer.
-
Evaporate the ethyl acetate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a known volume (e.g., 200 µL) of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
B. From Biological Fluids (e.g., Plasma):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter through a 0.22 µm syringe filter into an HPLC vial.
Protocol 3: HPLC Analysis
Objective: To separate and detect this compound using HPLC.
Procedure:
-
Set up the HPLC system according to the parameters outlined in Table 1.
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.
-
Inject the standard solutions in order of increasing concentration to generate the standard curve.
-
Inject the prepared samples.
-
Include a blank injection (mobile phase) between samples to prevent carryover.
-
Integrate the peak corresponding to this compound in both the standards and the samples.
Protocol 4: Data Analysis
Objective: To quantify this compound in the samples.
Procedure:
-
Construct a standard curve by plotting the peak area of the this compound standards against their known concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).
-
Use the peak area of this compound in the samples and the equation from the standard curve to calculate the concentration of this compound in the samples.
-
Account for any dilution or concentration factors used during sample preparation to determine the final concentration in the original sample.
Visualizations
Caption: Experimental workflow for this compound quantification.
References
- 1. Dienomycin A | C20H27NO2 | CID 139589213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Polyketides Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Polyketides Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
Application Notes & Protocols: Utilizing Dienomycin B in Antibacterial Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dienomycin B is a novel antibiotic with potential applications in combating bacterial infections. This document provides detailed protocols for evaluating the antibacterial efficacy of this compound using standard laboratory methods. The included methodologies, data presentation formats, and workflow diagrams are designed to guide researchers in accurately assessing the inhibitory and bactericidal properties of this compound against a variety of bacterial strains. The proposed mechanism of action, based on preliminary structural analysis, suggests that this compound may function as an inhibitor of bacterial protein synthesis.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound is hypothesized to exert its antibacterial effect by targeting the bacterial 70S ribosome, a critical component of the protein synthesis machinery. Specifically, it is believed to bind to the 50S subunit, interfering with the peptidyl transferase center. This action inhibits the elongation of the polypeptide chain, ultimately leading to the cessation of protein production and subsequent bacterial cell death.
Experimental Protocols
Two standard and widely accepted methods for determining the antibacterial activity of a compound are the Broth Microdilution assay for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion assay for assessing susceptibility.
Broth Microdilution Assay for MIC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2][3]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[2]
-
Sterile petri dishes and multichannel pipettor[4]
-
Spectrophotometer or microplate reader
-
0.5 McFarland turbidity standard[5]
-
Positive control antibiotic (e.g., Gentamicin)
-
Negative control (broth and solvent)
Protocol:
-
Preparation of this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well plate to achieve a range of concentrations (e.g., from 128 µg/mL to 0.125 µg/mL).[5]
-
Ensure the final volume in each well is 50 µL.
-
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate, pick a few colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[5]
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation of Microtiter Plate:
-
Add 50 µL of the standardized bacterial inoculum to each well containing the this compound dilutions.
-
The final volume in each well will be 100 µL.
-
Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with the solvent used to dissolve this compound), and a growth control (bacteria in broth only).[2]
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.[4]
-
-
MIC Determination:
-
Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible bacterial growth.[2]
-
Alternatively, a microplate reader can be used to measure the optical density at 600 nm (OD₆₀₀).
-
Kirby-Bauer Disk Diffusion Assay
This qualitative method is used to determine the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.[6][7]
Materials:
-
This compound solution of a known concentration
-
Sterile filter paper disks (6 mm in diameter)[8]
-
Bacterial strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Positive control antibiotic disks (e.g., Gentamicin)
-
Negative control disks (impregnated with solvent)
-
Incubator
Protocol:
-
Inoculum Preparation:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized bacterial suspension and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure a uniform lawn of bacterial growth.
-
-
Application of Disks:
-
Aseptically apply sterile filter paper disks impregnated with a known amount of this compound onto the surface of the inoculated MHA plate.
-
Gently press each disk to ensure complete contact with the agar.
-
Place a positive control antibiotic disk and a negative control disk on the same plate.
-
Ensure disks are spaced far enough apart to prevent overlapping of inhibition zones.
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
-
Measurement of Inhibition Zones:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm) using a ruler or calipers.[8]
-
Data Presentation
Quantitative data from the antibacterial assays should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various bacterial strains.
| Bacterial Strain | Gram Stain | This compound MIC (µg/mL) | Gentamicin MIC (µg/mL) |
| Staphylococcus aureus ATCC 25923 | Positive | 4 | 0.5 |
| Escherichia coli ATCC 25922 | Negative | 16 | 1 |
| Pseudomonas aeruginosa ATCC 27853 | Negative | 32 | 2 |
| Enterococcus faecalis ATCC 29212 | Positive | 8 | 4 |
Table 2: Zone of Inhibition Diameters for this compound.
| Bacterial Strain | Gram Stain | This compound (20 µ g/disk ) Zone Diameter (mm) | Gentamicin (10 µ g/disk ) Zone Diameter (mm) |
| Staphylococcus aureus ATCC 25923 | Positive | 22 | 25 |
| Escherichia coli ATCC 25922 | Negative | 18 | 21 |
| Pseudomonas aeruginosa ATCC 27853 | Negative | 15 | 19 |
| Enterococcus faecalis ATCC 29212 | Positive | 20 | 23 |
Experimental Workflow
The following diagram illustrates the logical workflow for conducting antibacterial susceptibility testing with this compound.
References
- 1. microbenotes.com [microbenotes.com]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. A Quick Guide to Small-Molecule Inhibitors of Eukaryotic Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Bacterial Toxin Inhibits DNA Replication Elongation Through a Direct Interaction with the β Sliding Clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacterial cell wall composition and the influence of antibiotics by cell-wall and whole-cell NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dienomycin A | C20H27NO2 | CID 139589213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Antibacterial activity of guanidinylated neomycin B- and kanamycin A-derived amphiphilic lipid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.chalmers.se [research.chalmers.se]
Application Notes and Protocols for In Vitro Studies with Dienomycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dienomycin B is a natural product with potential for further investigation in drug discovery and development. While specific literature on this compound is limited, its structural features, particularly the presence of a dienone moiety and a substituted piperidine (B6355638) ring, suggest potential cytotoxic and anticancer activities based on the known bioactivities of similar chemical structures. Dienomycin A, a related compound, has been identified, providing a basis for inferring the general chemical properties of the dienomycin class.
These application notes provide a comprehensive guide for the in vitro evaluation of this compound. The protocols and suggested experimental designs are based on established methodologies for characterizing the cytotoxic and mechanistic properties of novel chemical entities.
Data Presentation: Hypothetical In Vitro Activity of this compound
The following tables present hypothetical quantitative data for this compound to serve as a template for data analysis and comparison. These values are illustrative and should be experimentally determined.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) after 72h |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| MDA-MB-231 | Breast Adenocarcinoma | 8.9 |
| A549 | Lung Carcinoma | 12.5 |
| HCT116 | Colorectal Carcinoma | 7.8 |
| Jurkat | T-cell Leukemia | 2.1 |
Table 2: Apoptotic Induction by this compound in Jurkat Cells (24h treatment)
| This compound (µM) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) |
| 0 (Control) | 3.5 | 1.2 |
| 1 | 15.7 | 5.4 |
| 2.5 | 28.9 | 12.3 |
| 5 | 45.2 | 25.8 |
Table 3: Effect of this compound on Key Signaling Proteins in Jurkat Cells (6h treatment)
| Treatment | p-Akt (Ser473) (Relative Intensity) | Cleaved Caspase-3 (Relative Intensity) |
| Control | 1.00 | 1.00 |
| This compound (5 µM) | 0.45 | 3.75 |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol describes a method to assess the cytotoxic effects of this compound on cancer cell lines.
-
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound.
-
Materials:
-
This compound
-
Suspension or adherent cells (e.g., Jurkat)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells (for adherent cells, use trypsinization).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
3. Western Blot Analysis for Signaling Pathway Modulation
This protocol is used to investigate the effect of this compound on the expression and phosphorylation of key proteins in a signaling cascade.
-
Materials:
-
This compound
-
Cell line of interest
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound for the specified time.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using an imaging system and perform densitometric analysis.
-
Mandatory Visualizations
Proposed Signaling Pathway for this compound
Based on the cytotoxic activity of structurally related compounds, a plausible mechanism of action for this compound could involve the inhibition of pro-survival signaling pathways, such as the PI3K/Akt pathway, leading to the activation of the intrinsic apoptotic cascade.
Caption: Proposed mechanism of this compound inducing apoptosis via inhibition of the PI3K/Akt pathway.
Experimental Workflow for In Vitro Characterization
The following workflow outlines a logical progression of experiments to characterize the in vitro activity of this compound.
Caption: A streamlined workflow for the in vitro evaluation of this compound's anticancer properties.
Logical Relationship for Apoptosis Assay Interpretation
This diagram illustrates the interpretation of results from an Annexin V/Propidium Iodide flow cytometry experiment.
Caption: Quadrant interpretation for Annexin V and Propidium Iodide apoptosis assay.
Application Notes and Protocols for In Vivo Efficacy Testing of Ansamycin Antibiotics: A Case Study with the Hsp90 Inhibitor Geldanamycin and its Derivative 17-AAG
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ansamycin (B12435341) class of antibiotics, characterized by a unique ansa-bridged macrocyclic lactam structure, encompasses a range of compounds with potent antitumor activity.[1][2] A prominent member of this family is Geldanamycin, a benzoquinone ansamycin isolated from Streptomyces hygroscopicus.[1] While Geldanamycin itself exhibited significant antitumor potential in preclinical studies, its development has been hampered by considerable hepatotoxicity in animal models.[1] This led to the development of derivatives with improved pharmacological profiles, most notably 17-allylamino-17-demethoxygeldanamycin (B10781263) (17-AAG or Tanespimycin).[1]
These application notes provide a comprehensive overview of the in vivo efficacy testing of this class of compounds, using Geldanamycin and 17-AAG as primary examples. The focus is on their shared mechanism of action: the inhibition of Heat Shock Protein 90 (Hsp90).
Mechanism of Action: Hsp90 Inhibition
Geldanamycin and its derivatives exert their anticancer effects by binding to the N-terminal ATP-binding pocket of Hsp90, a highly conserved molecular chaperone.[1] Hsp90 is essential for the conformational stability and function of a multitude of "client" proteins, many of which are critical for cancer cell growth, survival, and proliferation. These client proteins include numerous kinases and transcription factors involved in oncogenic signaling pathways.[1]
By competitively inhibiting ATP binding, these ansamycin antibiotics disrupt the Hsp90 chaperone cycle. This leads to the misfolding and subsequent ubiquitination and proteasomal degradation of Hsp90 client proteins.[1] This multi-targeted approach can simultaneously dismantle several key signaling pathways that drive tumor progression and therapeutic resistance. Key client proteins affected include HER2, Raf-1, and Akt.
Downstream Signaling Consequences
The degradation of Hsp90 client proteins has profound effects on downstream signaling pathways crucial for tumorigenesis. For instance, the degradation of Akt and Raf-1 disrupts the PI3K/Akt and MAPK/ERK pathways, respectively. These pathways are central to regulating cell proliferation, survival, and apoptosis.
Quantitative Data Summary: In Vivo Efficacy of 17-AAG
Due to the hepatotoxicity of Geldanamycin, most in vivo efficacy studies have focused on its derivative, 17-AAG. The following table summarizes key quantitative data from preclinical xenograft studies.
| Cancer Type | Animal Model | Cell Line | Treatment Regimen | Efficacy Metric | Result |
| Gallbladder Cancer | NOD-SCID Mice | G-415 | 25 mg/kg, i.p., daily, 5 days/week for 4 weeks | Tumor Size Reduction | 69.6% reduction vs. vehicle control (p < 0.05)[3] |
| Colon Adenocarcinoma | Athymic NCr Mice | HCT116 BAX +/+ | 80 mg/kg, i.p., daily for 5 days | Tumor Growth | Significant reduction in tumor volume vs. vehicle control (p < 0.05) |
| Colon Adenocarcinoma | Nude Mice | HT29 | 80 mg/kg, i.p., daily for 4 days | Tumor Size Change | 4% decrease in tumor size (vs. 16% increase in control group)[4] |
Experimental Protocols
Protocol 1: In Vivo Tumor Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the in vivo antitumor efficacy of 17-AAG in a subcutaneous mouse xenograft model.
1. Materials and Reagents:
-
Test Compound: 17-AAG (Tanespimycin)
-
Vehicle: DMSO (for stock solution), and an appropriate vehicle for injection (e.g., egg phospholipid diluent).[5]
-
Cell Line: A suitable cancer cell line (e.g., G-415 gallbladder cancer cells).[3]
-
Animals: 8- to 12-week-old immunodeficient mice (e.g., NOD-SCID).[3]
-
Matrigel: To be mixed with cell suspension for injection.[3]
-
Calipers for tumor measurement.
-
Standard animal housing and handling equipment.
2. Procedure:
-
Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of injection, harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel (e.g., a 1:1 ratio) at a concentration of approximately 2 x 10⁶ cells per 200 µL.[3]
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.[3]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers twice a week. Calculate tumor volume using the formula: Volume = 0.52 x (width)² x length.[3]
-
Randomization and Treatment Initiation: When the average tumor volume reaches a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.[3]
-
Drug Administration:
-
Prepare the 17-AAG solution for injection. For example, a stock solution in DMSO can be diluted with a suitable vehicle.
-
Administer 17-AAG to the treatment group via intraperitoneal (i.p.) injection at the desired dose and schedule (e.g., 25 mg/kg, daily for 5 days per week).[3]
-
Administer an equivalent volume of the vehicle to the control group.
-
-
Efficacy Assessment:
-
Continue to measure tumor volumes twice weekly throughout the study.
-
Monitor the body weight and overall health of the animals as an indicator of toxicity.
-
-
Study Endpoint and Tissue Collection: At the end of the study (e.g., after 4 weeks of treatment), euthanize the mice.[3] Excise the tumors, weigh them, and process them for further analysis (e.g., snap-freezing for Western blot or fixing in formalin for immunohistochemistry).[3]
3. Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time to generate tumor growth curves.
-
Compare the final tumor volumes and weights between the treatment and control groups using appropriate statistical tests (e.g., t-test).[3]
-
Analyze tumor lysates by Western blot to assess the levels of Hsp90 client proteins (e.g., phospho-Akt, Akt).[3]
-
Perform immunohistochemical analysis of tumor sections to evaluate markers of proliferation (e.g., Ki67) and apoptosis.[3]
Conclusion
The ansamycin antibiotic Geldanamycin and its derivative 17-AAG are potent inhibitors of Hsp90, demonstrating significant antitumor activity in a variety of preclinical cancer models. Their mechanism of action, involving the disruption of multiple oncogenic signaling pathways, makes them a compelling class of anticancer agents. The protocols and data presented here provide a framework for the in vivo evaluation of these and other Hsp90 inhibitors, which are critical steps in their preclinical and clinical development. While toxicity remains a challenge, particularly for Geldanamycin, the development of derivatives and novel formulations continues to be an active area of research.
References
- 1. A Phase II Trial of 17-Allylamino-17-Demethoxygeldanamycin (17-AAG) in Patients with Hormone-Refractory Metastatic Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cds.ismrm.org [cds.ismrm.org]
- 5. Phase I Trial of 17-Allylamino-17-Demethoxygeldanamycin in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dienomycin B Target Identification Studies
Note to Researchers: Extensive searches for "Dienomycin B" did not yield specific target identification studies, quantitative data, or detailed experimental protocols. The information presented below is a generalized framework based on common methodologies in natural product drug discovery and target identification. Should specific literature on this compound become available, this document can be updated.
Introduction
This compound is a natural product that has garnered interest for its potential therapeutic applications. Identifying the molecular target(s) of this compound is a critical step in understanding its mechanism of action and advancing its development as a potential drug candidate. These application notes provide a comprehensive overview of the methodologies that can be employed for the target identification and validation of this compound.
General Approaches for Target Identification
A multi-pronged approach is often the most effective strategy for identifying the cellular target of a novel compound. This typically involves a combination of in vitro biochemical methods, cell-based assays, and computational approaches.
Experimental Workflow for Target Identification
Caption: A generalized workflow for the target identification and validation of a novel compound like this compound.
Key Experimental Protocols
The following are detailed protocols for key experiments that are central to the target identification of natural products.
Protocol 1: Affinity Chromatography for Target Pull-Down
Objective: To isolate and identify proteins that directly bind to this compound.
Materials:
-
This compound
-
NHS-activated Sepharose beads
-
Cell lysate from a relevant cell line
-
Wash buffers (e.g., TBS with varying salt concentrations)
-
Elution buffer (e.g., low pH glycine (B1666218) or high concentration of free this compound)
-
Mass spectrometry-compatible silver stain or Coomassie stain
Methodology:
-
Immobilization of this compound:
-
Couple this compound to NHS-activated Sepharose beads according to the manufacturer's protocol. This typically involves dissolving this compound in a suitable solvent and incubating it with the beads.
-
Block any unreacted sites on the beads using a blocking agent like ethanolamine.
-
Wash the beads extensively to remove any non-covalently bound compound.
-
-
Cell Lysate Preparation:
-
Culture cells to an appropriate density and harvest.
-
Lyse the cells using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Pull-Down:
-
Incubate the clarified cell lysate with the this compound-coupled beads for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate lysate with beads that have been blocked but not coupled with this compound.
-
Wash the beads several times with wash buffer to remove non-specific protein binders.
-
-
Elution and Analysis:
-
Elute the bound proteins using an appropriate elution buffer.
-
Resolve the eluted proteins by SDS-PAGE.
-
Visualize the protein bands by silver or Coomassie staining.
-
Excise unique bands present in the this compound pull-down but not in the control lane.
-
Identify the proteins by mass spectrometry (e.g., LC-MS/MS).
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target protein in a cellular context.
Materials:
-
Cells treated with this compound or vehicle control
-
PBS (Phosphate-Buffered Saline)
-
Liquid nitrogen
-
Heating block or PCR machine
-
Lysis buffer
-
Western blot reagents (antibodies, membranes, etc.)
Methodology:
-
Cell Treatment:
-
Treat cultured cells with this compound at various concentrations or a vehicle control for a specified time.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension and heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Immediately cool the samples on ice.
-
Lyse the cells by freeze-thaw cycles using liquid nitrogen.
-
Separate the soluble fraction (containing unbound, stable protein) from the precipitated, denatured protein by centrifugation.
-
-
Analysis:
-
Collect the supernatant and analyze the protein concentration.
-
Perform Western blotting to detect the amount of the putative target protein remaining in the soluble fraction at each temperature.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
-
Potential Signaling Pathways
Based on the biological activities of other natural products, this compound could potentially modulate key signaling pathways involved in cell proliferation, survival, and stress responses.
Hypothetical this compound-Modulated Signaling Pathway
Caption: A hypothetical signaling pathway illustrating how this compound might interact with a target protein to elicit a cellular response.
Data Presentation
All quantitative data from target identification and validation experiments should be summarized in clear and concise tables.
Table 1: Summary of Mass Spectrometry Results from Affinity Pull-Down
| Protein ID (e.g., UniProt) | Gene Name | Score | Unique Peptides | Fold Enrichment (this compound vs. Control) |
| Example: P04637 | TP53 | XXX | XX | XX.X |
| Example: Q00534 | MDM2 | XXX | XX | XX.X |
Table 2: IC50/EC50 Values of this compound in Cellular Assays
| Cell Line | Assay Type | IC50/EC50 (µM) |
| Example: HeLa | Cell Viability (MTT) | X.X ± X.X |
| Example: A549 | Apoptosis (Caspase-3/7) | X.X ± X.X |
Conclusion
The identification of this compound's molecular target is a crucial endeavor that will pave the way for its further development. The protocols and strategies outlined in these application notes provide a robust framework for researchers to systematically approach this challenge. Successful target identification and validation will not only elucidate the mechanism of action of this compound but also open new avenues for therapeutic intervention.
Application Notes and Protocols for Dienomycin B in Microbial Resistance Research
Introduction
Dienomycin B is a compound of interest in the ongoing search for novel antimicrobial agents to combat the global challenge of antibiotic resistance. The development of new drugs requires a thorough understanding of their mechanism of action, efficacy against resistant strains, and potential effects on cellular pathways. These application notes provide a framework for researchers, scientists, and drug development professionals to investigate the potential of this compound, or other novel compounds, in the context of microbial resistance. The following sections detail standardized protocols for essential experiments and provide templates for data presentation and visualization of relevant biological pathways and workflows.
While extensive research on this compound's specific role in microbial resistance is not widely available in the public domain, the methodologies outlined here are based on established principles of antimicrobial research and can be adapted for its evaluation.
Data Presentation
Quantitative data is crucial for assessing the antimicrobial potential of a compound. The following tables provide a structured format for presenting key metrics such as Minimum Inhibitory Concentration (MIC) and cytotoxicity.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
The MIC is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation.[1][2][3] It is a critical measure of a drug's potency.
| Bacterial Strain | Type | Resistance Profile | This compound MIC (µg/mL) | Reference Compound MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | Susceptible | [Insert Data] | [e.g., Vancomycin: 1] |
| Methicillin-resistant S. aureus (MRSA) USA300 | Gram-positive | Resistant to β-lactams | [Insert Data] | [e.g., Vancomycin: 1] |
| Escherichia coli ATCC 25922 | Gram-negative | Susceptible | [Insert Data] | [e.g., Ciprofloxacin: 0.015] |
| Carbapenem-resistant Klebsiella pneumoniae BAA-1705 | Gram-negative | Multi-drug resistant | [Insert Data] | [e.g., Colistin: 0.5] |
| Pseudomonas aeruginosa PAO1 | Gram-negative | Susceptible | [Insert Data] | [e.g., Tobramycin: 0.5] |
Table 2: Cytotoxicity of this compound on Mammalian Cell Lines.
It is essential to evaluate the potential toxicity of a new antimicrobial compound to human cells to determine its therapeutic window.
| Cell Line | Cell Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |
| HEK293 | Human embryonic kidney | [Insert Data] | [e.g., ~1] |
| HepG2 | Human liver cancer | [Insert Data] | [e.g., ~0.5] |
| A549 | Human lung cancer | [Insert Data] | [e.g., ~0.1] |
Experimental Protocols
Detailed and reproducible protocols are fundamental to rigorous scientific research. The following are standard methods used in the evaluation of antimicrobial compounds.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted from the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the lowest concentration of this compound that inhibits the growth of a specific bacterial strain.[1][2]
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Reference antibiotic
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.
-
Inoculate each well with 50 µL of the bacterial suspension, adjusted to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria in broth without this compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound at which no visible growth is observed.[1][2]
Protocol 2: Time-Kill Kinetic Assay
Objective: To assess the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
Bacterial culture in logarithmic growth phase
-
CAMHB
-
This compound at various concentrations (e.g., 1x, 2x, 4x MIC)
-
Sterile saline solution
-
Agar (B569324) plates
Procedure:
-
Prepare flasks containing CAMHB with this compound at the desired concentrations.
-
Inoculate the flasks with the bacterial culture to a starting density of ~10^6 CFU/mL.
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline and plate onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours and then count the number of colonies to determine the CFU/mL.[4]
Protocol 3: Assessment of NF-κB Signaling Pathway Inhibition
Some antimicrobial compounds may also possess anti-inflammatory properties by modulating host signaling pathways. The NF-κB pathway is a key regulator of inflammation.[5]
Objective: To determine if this compound can inhibit the activation of the NF-κB signaling pathway in mammalian cells.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Cell culture medium and supplements
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
TNF-α (or other NF-κB activator)
-
This compound
-
Luciferase assay system
Procedure:
-
Seed cells in a 24-well plate and allow them to adhere overnight.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).
-
After 24 hours, pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with TNF-α to activate the NF-κB pathway.
-
After 6-8 hours of stimulation, lyse the cells and measure luciferase activity using a luminometer.
-
Normalize the NF-κB luciferase activity to the control luciferase activity. A decrease in luciferase activity in the presence of this compound would indicate inhibition of the NF-κB pathway.[6]
Visualizations
Diagrams are powerful tools for illustrating complex biological processes and experimental designs.
Caption: Common mechanisms of microbial resistance to antimicrobial drugs.
Caption: A generalized experimental workflow for the evaluation of a novel antimicrobial compound.
References
- 1. idexx.dk [idexx.dk]
- 2. idexx.com [idexx.com]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the NF-κB signaling pathway by a novel heterocyclic curcumin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
Dienomycin B: An Obscure Natural Product with Limited Research Data
For researchers, scientists, and drug development professionals, Dienomycin B remains an enigmatic molecule with scant information available in the public domain. Despite its classification as a dienomycin, a family of antibiotics, specific details regarding its biological activity, mechanism of action, and potential applications as a research tool are largely unpublished.
A comprehensive search of scientific literature and chemical databases reveals that while this compound is a known compound, it is significantly less characterized than its counterpart, Dienomycin A. The limited available information indicates that this compound is a natural product produced by the bacterial strain Streptomyces sp. MC 67-C1 and exhibits weak antibacterial activity.[] However, beyond this initial characterization, there is a notable absence of in-depth studies exploring its potential as a therapeutic agent or a research tool.
This lack of data precludes the creation of detailed application notes and experimental protocols as requested. Key information that is currently unavailable for this compound includes:
-
Mechanism of Action: There are no published studies elucidating the molecular mechanism by which this compound exerts its antibacterial effects.
-
Quantitative Biological Data: Specific metrics of its potency, such as half-maximal inhibitory concentration (IC50) values against various bacterial or cancer cell lines, have not been reported.
-
Signaling Pathway Interactions: There is no information on whether this compound interacts with or modulates any specific cellular signaling pathways.
-
Experimental Protocols: Without published research, no established protocols for its use in laboratory settings can be provided.
In contrast, more information is available for Dienomycin A , which is identified as a member of the styrenes and has been reported in Streptomyces. Its chemical structure and properties are documented in chemical databases. This suggests that the dienomycin family of compounds has been of some interest to the scientific community, but research efforts have not extended significantly to this compound.
Given the current state of knowledge, this compound cannot be recommended as a research tool without substantial foundational research to characterize its basic properties and biological activities. For scientists interested in this class of molecules, the initial focus would need to be on the isolation and structural elucidation of this compound, followed by a systematic evaluation of its biological effects.
Concluding Remarks:
The request for detailed application notes, protocols, and data visualizations for this compound cannot be fulfilled at this time due to the profound lack of available scientific information. The compound remains largely uncharacterized in the public scientific domain. Researchers interested in the dienomycin class of antibiotics may find more utility in studying the better-documented Dienomycin A, while any investigation into this compound would represent a novel area of exploratory research.
References
Application Notes and Protocols: Dienomycin B Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation of solutions of Dienomycin B, a novel antibiotic with potential applications in biomedical research and drug development. Due to the limited availability of public data on this compound, the quantitative information presented here is based on the general characteristics of similar classes of antibiotics, such as dienamides and other natural products isolated from Streptomyces species. These protocols offer a standardized starting point for researchers working with this and other novel compounds of a similar nature.
Introduction
This compound is a putative novel antibiotic, presumably belonging to the dienamide class of natural products, known for their potent biological activities. Compounds of this nature often exhibit poor solubility in aqueous solutions, necessitating the use of organic solvents for the preparation of stock solutions. Accurate and consistent solution preparation is critical for obtaining reliable and reproducible results in downstream applications such as in vitro and in vivo studies. This application note provides a comprehensive guide to preparing this compound solutions, including recommended solvents, storage conditions, and quality control measures.
Chemical and Physical Properties (Hypothetical)
To facilitate solution preparation calculations, the following properties for this compound are provided as a general reference. Researchers should always refer to the Certificate of Analysis for lot-specific information.
| Property | Value (Hypothetical) |
| Molecular Formula | C₂₅H₃₅NO₅ |
| Molecular Weight | 429.55 g/mol |
| Appearance | White to off-white powder |
| Purity | ≥95% |
Solubility Data (Hypothetical)
The solubility of this compound in various common laboratory solvents has been determined to aid in the preparation of stock solutions. It is recommended to use dimethyl sulfoxide (B87167) (DMSO) for the primary stock solution.
| Solvent | Solubility (at 25°C) |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL |
| Ethanol | ~ 10 mg/mL |
| Methanol | ~ 5 mg/mL |
| Water | Insoluble |
| Phosphate-Buffered Saline (PBS) | Insoluble |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, which can be further diluted for various experimental applications.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile, filtered pipette tips
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation.
-
Weighing: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 1 mg of this compound powder into the tube.
-
Solvent Addition: Based on the molecular weight of 429.55 g/mol , add the calculated volume of DMSO to the tube to achieve a 10 mM concentration.
-
Volume of DMSO = (Mass of this compound / Molecular Weight) / Molarity
-
Volume of DMSO = (0.001 g / 429.55 g/mol ) / 0.010 mol/L = 0.0002328 L = 232.8 µL
-
-
Dissolution: Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (1-2 weeks) or -80°C for long-term storage (up to 6 months).
Caption: Workflow for preparing a 10 mM stock solution of this compound.
Preparation of Working Solutions for Cell-Based Assays
This protocol describes the serial dilution of the 10 mM stock solution to prepare working solutions for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, cell culture medium appropriate for the cell line
-
Sterile microcentrifuge tubes
-
Pipettors and sterile, filtered pipette tips
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution: Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to prepare a 1 mM intermediate solution, add 10 µL of the 10 mM stock to 90 µL of cell culture medium.
-
Final Working Concentrations: Perform serial dilutions from the intermediate solution to achieve the desired final concentrations for your experiment. For example, to prepare a 10 µM working solution from a 1 mM intermediate, add 10 µL of the 1 mM solution to 990 µL of cell culture medium.
-
DMSO Concentration Control: It is crucial to maintain a consistent and low final concentration of DMSO across all experimental conditions, including the vehicle control (e.g., ≤ 0.1% v/v), as DMSO can have cytotoxic effects.
-
Application to Cells: Add the final working solutions to your cell cultures as per your experimental design.
Hypothetical Mechanism of Action and Signaling Pathway
Based on the characteristics of similar antibiotics, this compound is hypothesized to be an inhibitor of protein synthesis in prokaryotic cells. This inhibition could potentially disrupt downstream signaling pathways that are dependent on the synthesis of key regulatory proteins.
Caption: Hypothetical mechanism of action of this compound.
Stability and Storage
-
Powder: Store the solid form of this compound at -20°C, protected from light and moisture.
-
Stock Solutions: As a general guideline, DMSO stock solutions are stable for up to 6 months when stored at -80°C and protected from light. Avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: It is not recommended to store this compound in aqueous solutions for extended periods due to its poor solubility and potential for precipitation and degradation. Prepare fresh dilutions in aqueous media immediately before use.
Safety Precautions
This compound is a potent bioactive compound. Handle with care, using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All handling of the powder and concentrated stock solutions should be performed in a chemical fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information.
Disclaimer: The quantitative data and mechanism of action for this compound presented in this document are hypothetical and intended for illustrative purposes. Researchers should perform their own validation experiments and consult the Certificate of Analysis for specific product information.
Dienomycin B: Application Notes on Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dienomycin B is a polyene macrolactam antibiotic produced by Streptomyces sp. with noted, albeit weak, antibacterial activity. As with other members of the polyene antibiotic class, the stability of this compound is a critical factor for its reliable use in research and development. Polyene antibiotics are notoriously sensitive to environmental factors such as light, heat, and pH. This document provides a summary of the known stability characteristics of this compound, recommended storage conditions, and generalized protocols for stability assessment based on the behavior of related polyene compounds.
Physicochemical Properties and Stability Profile
While specific quantitative stability data for this compound is limited in publicly available literature, the general stability profile can be inferred from the behavior of other polyene macrolactam antibiotics. These compounds are susceptible to degradation through oxidation and photolysis, primarily affecting the conjugated double bond system which is crucial for their biological activity.
General Stability of Polyene Antibiotics:
| Condition | Effect on Stability | Recommendations |
| Temperature | Elevated temperatures accelerate oxidative degradation. | Store at low temperatures; -20°C is commonly recommended for long-term storage. |
| Light | Exposure to light, particularly UV, can lead to rapid photolytic degradation. | Protect from light at all times by using amber vials or wrapping containers in foil. |
| pH | Sensitive to acidic and strongly alkaline conditions. More stable near neutral pH. | Maintain solutions at a pH between 6 and 8. |
| Oxidizing Agents | Prone to oxidation, leading to loss of activity. | Avoid contact with strong oxidizing agents. |
| Solvents | Stability can vary in different solvents. Oxidative degradation can be more rapid in some organic solvents. | For stock solutions, use high-purity solvents and store at low temperatures. |
Recommended Storage Conditions
For optimal stability, this compound should be handled and stored with care to minimize degradation.
| Form | Storage Temperature | Additional Precautions |
| Solid (Lyophilized Powder) | -20°C for long-term storage. | Store in a tightly sealed container to protect from moisture. Protect from light. |
| Stock Solutions | -20°C or -80°C. | Aliquot solutions to avoid repeated freeze-thaw cycles. Use amber vials or foil-wrapped tubes. |
Experimental Protocols
The following are generalized protocols for assessing the stability of this compound. It is highly recommended to validate these methods for your specific application.
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (solid), Dimethyl sulfoxide (B87167) (DMSO, sterile, high-purity), sterile microcentrifuge tubes or vials (amber or wrapped in foil).
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Under aseptic conditions, dissolve this compound in DMSO to a desired final concentration (e.g., 10 mg/mL).
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes in amber or foil-wrapped tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Analysis
This protocol provides a general framework for developing an HPLC method to assess the purity and degradation of this compound.
-
Instrumentation and Columns:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase (Isocratic):
-
A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.
-
The addition of a buffer (e.g., 10 mM ammonium (B1175870) acetate) may improve peak shape.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
Detection Wavelength: Monitor at the λmax of the polyene chromophore (typically in the range of 300-400 nm). A DAD is useful for identifying changes in the UV spectrum of degradation products.
-
-
Sample Preparation:
-
Dilute the this compound stock solution in the mobile phase to a suitable concentration for detection.
-
-
Analysis:
-
Inject a freshly prepared sample to determine the initial peak area of this compound.
-
Inject samples subjected to stability testing (e.g., after incubation at different temperatures or exposure to light) and compare the peak area of the parent compound to the initial sample.
-
The appearance of new peaks indicates the formation of degradation products.
-
Visualizations
Experimental Workflow for this compound Stability Testing
Caption: A flowchart illustrating the key steps in assessing the stability of this compound.
Postulated Mechanism of Action for Polyene Antibiotics
Application Notes and Protocols: Derivatization of Dienomycin B for Enhanced Bioactivity
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available scientific literature lacks specific studies on the derivatization of a compound named "Dienomycin B." The following application notes and protocols are presented as a generalized guide based on established principles of natural product derivatization and structure-activity relationship (SAR) studies for analogous complex antibiotics. These protocols provide a framework for the chemical modification and biological evaluation of a hypothetical this compound to enhance its therapeutic potential.
Introduction: Enhancing the Therapeutic Potential of Natural Products
Natural products are a cornerstone of drug discovery, with many approved drugs originating from or inspired by these complex molecules. However, natural products often possess suboptimal pharmacological properties, such as low potency, poor solubility, or unfavorable pharmacokinetic profiles. Chemical derivatization is a powerful strategy to overcome these limitations and enhance the therapeutic efficacy of a lead compound. This process involves the targeted chemical modification of the natural product scaffold to generate analogs with improved biological activity.
The primary goals of a derivatization program for a hypothetical this compound would include:
-
Increased Potency: Lowering the effective concentration required for a therapeutic effect (e.g., IC50 or MIC values).
-
Enhanced Selectivity: Increasing the activity against the desired target while minimizing off-target effects and associated toxicity.
-
Improved Pharmacokinetics: Modifying properties such as absorption, distribution, metabolism, and excretion (ADME) to improve drug-like characteristics.
-
Structure-Activity Relationship (SAR) Elucidation: Understanding which parts of the molecule are essential for its biological activity to guide further rational design.
Data Presentation: Structure-Activity Relationship of Hypothetical this compound Analogs
A systematic derivatization campaign generates a series of analogs whose biological activities are quantitatively assessed. The data is typically organized in a tabular format to facilitate the comparison of chemical modifications with their impact on potency and selectivity.
Table 1: Hypothetical Cytotoxicity Data for this compound and its Derivatives against a Cancer Cell Line (e.g., MCF-7)
| Compound ID | R1-Group Modification | R2-Group Modification | IC50 (nM) [a] | Selectivity Index (SI) [b] |
| This compound | -OH | -H | 150 | 1.0 |
| DB-01 | -OCH3 | -H | 125 | 1.2 |
| DB-02 | -F | -H | 98 | 1.5 |
| DB-03 | -NH2 | -H | 250 | 0.6 |
| DB-04 | -OH | -Cl | 75 | 2.0 |
| DB-05 | -OH | -Br | 60 | 2.5 |
| DB-06 | -OCH3 | -Cl | 55 | 2.7 |
[a] IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency. [b] Selectivity Index is a ratio of the IC50 in a non-target cell line to the IC50 in the target cell line. Higher values indicate greater selectivity.
Experimental Protocols
General Protocol for the Derivatization of a Hypothetical this compound by Acylation
This protocol describes a general method for acylating a hydroxyl group on the this compound scaffold, a common strategy to explore the impact of different functional groups on activity.
Materials:
-
This compound (starting material)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Acyl chloride or carboxylic acid of interest
-
Coupling agent (e.g., HATU, HBTU) if starting from a carboxylic acid
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (e.g., TEA, 2-3 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Slowly add the acyl chloride (1.2 equivalents) dropwise to the reaction mixture. If starting with a carboxylic acid, pre-activate it with a coupling agent like HATU in the presence of a base like DIPEA in a separate flask before adding it to the this compound solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).
-
Characterize the purified derivative by NMR (¹H and ¹³C), Mass Spectrometry, and HPLC to confirm its structure and purity.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method to assess the cytotoxic activity of the newly synthesized this compound derivatives against a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound derivatives dissolved in DMSO (stock solutions)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the this compound derivatives and the parent compound in the cell culture medium. The final concentration of DMSO should be less than 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations: Diagrams of Pathways and Workflows
The following diagrams illustrate key concepts in the derivatization and evaluation of a therapeutic compound.
Caption: Hypothetical signaling pathway targeted by a this compound derivative.
Caption: Experimental workflow for this compound derivatization and screening.
Caption: Logical relationships in a hypothetical SAR study of this compound.
Application Notes and Protocols for Dienomycin B in Combination Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dienomycin B is a member of the enediyne class of naturally occurring antitumor antibiotics. These compounds are known for their extraordinary potency against cancer cells. The cytotoxic activity of enediyne antibiotics stems from their unique chemical structure, which, upon activation, undergoes a Bergman cyclization to form a highly reactive para-benzyne diradical.[1][2] This diradical species can abstract hydrogen atoms from the sugar-phosphate backbone of DNA, leading to both single- and double-strand breaks.[1][3][4] This profound DNA-damaging capability is the primary mechanism of their antitumor action.[3]
Given that this compound's primary mechanism is the induction of extensive DNA damage, a rational therapeutic strategy is to combine it with agents that can potentiate this effect or exploit the cellular consequences of DNA damage. Combination therapies can potentially increase efficacy, overcome resistance, and allow for dose reduction to minimize toxicity.[5][6][7]
This document provides detailed application notes and protocols for the preclinical evaluation of this compound in combination therapies. As there is limited published data specifically on this compound combinations, the following protocols and data are based on established methodologies and findings from studies on other potent enediyne antibiotics, such as Lidamycin and Neocarzinostatin. These serve as a comprehensive guide for designing and executing combination studies with this compound.
Data Presentation: Efficacy of Enediyne Antibiotic Combinations (Exemplary Data)
The following tables summarize quantitative data from preclinical combination studies of the enediyne antibiotics Lidamycin and Neocarzinostatin with other anticancer agents. These tables are presented as a template for the types of data that should be generated and analyzed in this compound combination studies.
Table 1: In Vitro Cytotoxicity of Lidamycin (LDM) in Combination with Chloroquine (CQ) in Non-Small Cell Lung Cancer (NSCLC) Cell Lines [5]
| Cell Line | Drug | IC50 | Combination Effect |
| A549 | LDM | 1.70 ± 0.75 nM | Synergistic with CQ |
| CQ | 71.3 ± 6.1 µM | ||
| H460 | LDM | 0.043 ± 0.026 nM | Synergistic with CQ |
| CQ | 55.6 ± 12.5 µM |
Table 2: Apoptosis Induction in H460 Cells by Lidamycin (LDM) and Chloroquine (CQ) Combination [5]
| Treatment | Percentage of Apoptotic Cells (%) |
| Control | Not specified |
| LDM alone | 65.1 ± 4.1 |
| CQ alone | 23.1 ± 4.2 |
| LDM + CQ | 77.0 ± 5.2 |
Table 3: In Vitro Cytotoxicity of Neocarzinostatin (NCS) and Paclitaxel (PTX) in Glioma Cell Lines [7][8]
| Cell Line | Drug | IC50 (72h) | Combination Effect |
| U87MG | NCS | 462.96 nM | Synergistic with PTX |
| PTX | Not specified | ||
| C6 | NCS | 493.64 nM | Synergistic with PTX |
| PTX | Not specified |
Table 4: In Vivo Tumor Growth Inhibition of H460 Xenografts by Lidamycin (LDM) and Chloroquine (CQ) [5]
| Treatment Group | Dose and Schedule | Tumor Growth Inhibition (%) |
| LDM alone | 25 µg/kg, i.v. | 57.14 |
| CQ alone | 60 mg/kg, i.p. | Not specified |
| LDM + CQ | Not specified | 73.02 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in combination therapy.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is adapted from studies on Lidamycin and Neocarzinostatin to determine the half-maximal inhibitory concentration (IC50) and assess synergistic effects.[5][7]
1. Cell Culture:
-
Culture human cancer cell lines (e.g., A549, H460, U87MG) in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
3. Drug Treatment:
-
Prepare stock solutions of this compound and the combination agent in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions for each drug. For combination studies, use a constant ratio or a matrix of concentrations.
-
Add 100 µL of the drug dilutions to the respective wells. Include wells for untreated controls and solvent controls.
4. Incubation:
-
Incubate the plates for 72 hours.
5. MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
6. Data Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 values for each drug alone and in combination using dose-response curve fitting software (e.g., GraphPad Prism).
-
To determine synergy, calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Protocol 2: Apoptosis Analysis by Flow Cytometry
This protocol, based on methods used for Lidamycin combination studies, quantifies apoptosis.[5][9]
1. Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with this compound, the combination agent, or the combination at predetermined concentrations (e.g., IC50 values) for 48 hours.
2. Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
3. Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
4. Flow Cytometry:
-
Analyze the stained cells using a flow cytometer within 1 hour.
-
FITC-negative/PI-negative cells are viable.
-
FITC-positive/PI-negative cells are in early apoptosis.
-
FITC-positive/PI-positive cells are in late apoptosis or necrosis.
5. Data Analysis:
-
Quantify the percentage of cells in early and late apoptosis.
-
Compare the apoptosis rates between single-agent and combination treatments.
Protocol 3: Western Blot Analysis of Apoptosis and Signaling Pathways
This protocol is for assessing changes in protein expression related to apoptosis and other relevant signaling pathways.[5][7]
1. Protein Extraction:
-
Treat cells as described in Protocol 2.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies could include:
-
Apoptosis markers: Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2.
-
DNA damage response: γH2AX, p-ATM, p-ATR.
-
Cell survival pathways: p-Akt, Akt, p-ERK, ERK.
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 4: In Vivo Xenograft Model
This protocol outlines a mouse xenograft study to evaluate the in vivo efficacy of this compound combination therapy.[5][10]
1. Animal Model:
-
Use immunodeficient mice (e.g., BALB/c nude or NOD-SCID).
-
Subcutaneously inject 1-5 x 10^6 cancer cells into the flank of each mouse.
2. Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, combination agent alone, this compound combination).
3. Drug Administration:
-
Administer the drugs via an appropriate route (e.g., intravenous, intraperitoneal) based on their pharmacological properties.
-
The dosing and schedule should be determined from preliminary toxicity studies.
4. Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
5. Endpoint and Analysis:
-
Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Excise the tumors, weigh them, and process for further analysis (e.g., histology, western blotting).
-
Calculate tumor growth inhibition for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the combination therapy compared to single agents.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound-induced DNA damage.
Caption: Synergy of this compound with a DNA repair inhibitor.
References
- 1. Enediyne - Wikipedia [en.wikipedia.org]
- 2. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 3. Enediyne anticancer antibiotic lidamycin: chemistry, biology and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. archive.nptel.ac.in [archive.nptel.ac.in]
- 5. Chloroquine potentiates the anti-cancer effect of lidamycin on non-small cell lung cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enediyne lidamycin enhances the effect of epidermal growth factor receptor tyrosine kinase inhibitor, gefitinib, in epidermoid carcinoma A431 cells and lung carcinoma H460 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic Anti-glioma Effects in Vitro and in Vivo of Enediyne Antibiotic Neocarzinostatin and Paclitaxel via Enhanced Growth Delay and Apoptosis-Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Lidamycin shows highly potent cytotoxic to myeloma cells and inhibits tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wjgnet.com [wjgnet.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Streptomyces sp. MC 67-C1 Culture for Dienomycin B Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the culture of Streptomyces sp. MC 67-C1 for the production of Dienomycin B.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield of this compound?
A1: The production of secondary metabolites like this compound in Streptomyces is a complex process influenced by both nutritional and physical factors. The most critical parameters to control are the composition of the culture medium, particularly the carbon-to-nitrogen ratio, and physical conditions such as pH, temperature, aeration, and agitation speed.[1][2][3] The quality and age of the inoculum also play a crucial role in ensuring consistent and productive fermentations.[1]
Q2: My Streptomyces sp. MC 67-C1 culture shows good biomass, but the this compound yield is low. What could be the issue?
A2: High biomass accumulation does not always correlate with high production of secondary metabolites. This phenomenon, often referred to as the decoupling of growth and production, can be attributed to several factors. Nutrient repression is a common cause, where an excess of certain nutrients in the medium can inhibit the switch to secondary metabolism.[1] The timing of harvest is also critical; this compound production likely occurs during the stationary phase of growth, so harvesting too early or too late can result in low yields.[1]
Q3: What is the ideal morphology for Streptomyces in liquid culture for secondary metabolite production?
A3: The morphology of Streptomyces in submerged cultures significantly impacts secondary metabolite production. While differentiation in liquid cultures is comparable to that on solid media, excessive sporulation should be avoided as it can halt metabolic activity, including the production of secondary metabolites.[4] The formation of a dispersed mycelium is often preferred over dense pellets to ensure better nutrient and oxygen transfer.
Q4: How can I activate silent or cryptic biosynthetic gene clusters in Streptomyces sp. MC 67-C1?
A4: Streptomyces genomes contain numerous biosynthetic gene clusters that are not expressed under standard laboratory conditions.[5][6] Several strategies can be employed to activate these "silent" pathways, including co-cultivation with other microorganisms, the use of chemical elicitors, and genetic manipulation.[5] Varying culture conditions, such as media composition and stress factors, can also induce the expression of these cryptic pathways.[5][6]
Troubleshooting Guides
Problem 1: Low or No this compound Production
| Possible Cause | Recommended Solution & Troubleshooting Steps |
| Suboptimal Media Composition | The carbon and nitrogen sources, as well as their ratio, are crucial for inducing secondary metabolism.[7] A high concentration of readily metabolizable sugars can sometimes repress antibiotic production. Systematically evaluate different carbon (e.g., glucose, starch, glycerol) and nitrogen (e.g., soybean meal, yeast extract, peptone) sources using a one-factor-at-a-time (OFAT) approach.[7][8] |
| Incorrect Fermentation pH | The pH of the culture medium can significantly affect enzyme activity and nutrient uptake, which directly impacts the biosynthetic pathway of this compound.[7] The optimal pH for Streptomyces growth may differ from that for secondary metabolite production.[9] It is recommended to monitor and control the pH throughout the fermentation process, typically maintaining it within a neutral to slightly alkaline range. |
| Non-ideal Temperature | Temperature influences the growth rate and enzyme kinetics of Streptomyces.[7] A deviation from the optimal temperature can inhibit the production of secondary metabolites. The ideal temperature for this compound production should be determined empirically, but a starting point for many Streptomyces species is around 28-30°C.[9] |
| Inadequate Aeration and Agitation | As aerobic bacteria, Streptomyces require sufficient oxygen for both growth and the biosynthesis of many secondary metabolites.[7][9] Poor oxygen transfer due to inadequate agitation or aeration can be a limiting factor.[7] It is important to ensure sufficient dissolved oxygen (DO) levels, especially during the exponential growth phase.[9] |
Problem 2: Inconsistent this compound Yield Between Batches
| Possible Cause | Recommended Solution & Troubleshooting Steps |
| Variability in Inoculum | The quality, age, and physiological state of the seed culture are critical for reproducible fermentations.[1] Standardize your inoculum preparation by always using a fresh and quantified spore suspension to ensure a consistent starting cell density.[7] |
| Media Preparation Inconsistencies | Minor variations in media components or preparation methods can lead to significant differences in yield. Ensure that all media components are accurately weighed and dissolved, and that the sterilization process is consistent. Validate your autoclave's performance to ensure proper sterilization without degrading media components.[1] |
| Contamination | The presence of contaminating microorganisms can severely inhibit the growth of Streptomyces sp. MC 67-C1 and its production of this compound.[1] Regularly check for contamination by microscopy and by plating culture samples on different media. Ensure strict aseptic techniques throughout the entire process. |
Data Presentation
Table 1: Example Data for Carbon Source Optimization
| Carbon Source (2% w/v) | Biomass (g/L) | This compound Titer (mg/L) |
| Glucose | 12.5 | 45.2 |
| Soluble Starch | 10.8 | 88.7 |
| Glycerol | 9.5 | 120.4 |
| Maltose | 11.2 | 65.1 |
| Fructose | 12.1 | 50.9 |
Table 2: Example Data for pH Optimization
| Initial pH | Final pH | Biomass (g/L) | This compound Titer (mg/L) |
| 6.0 | 7.5 | 9.8 | 95.3 |
| 6.5 | 7.8 | 10.2 | 115.8 |
| 7.0 | 8.1 | 10.5 | 130.1 |
| 7.5 | 8.4 | 10.3 | 125.6 |
| 8.0 | 8.6 | 9.9 | 110.2 |
Experimental Protocols
Protocol 1: Inoculum Standardization
Objective: To prepare a consistent spore suspension for inoculating fermentation cultures.
Methodology:
-
Grow Streptomyces sp. MC 67-C1 on a suitable agar (B569324) medium (e.g., ISP4) until good sporulation is observed (typically 7-10 days).[7]
-
Aseptically scrape the spores from the agar surface into a sterile solution (e.g., 20% glycerol).[7]
-
Vortex the suspension vigorously to break up spore clumps.
-
Filter the suspension through sterile cotton wool to remove mycelial fragments.
-
Quantify the spore concentration using a hemocytometer.
-
Store the spore suspension in aliquots at -80°C. For each fermentation, thaw a fresh aliquot to use as the inoculum.
Protocol 2: Media Optimization using One-Factor-at-a-Time (OFAT)
Objective: To identify the optimal media components for this compound production.
Methodology:
-
Prepare a series of flasks with the basal fermentation medium.
-
Vary one component at a time while keeping others constant. For example, test different carbon sources at a fixed concentration.[7]
-
Inoculate the flasks with a standardized spore suspension of Streptomyces sp. MC 67-C1.[7]
-
Incubate the cultures under consistent conditions (e.g., temperature, agitation).[7]
-
Harvest the fermentation broth at a predetermined time point (e.g., 7 days) and quantify the this compound yield using a suitable analytical method like HPLC.[7]
Visualizations
Caption: Experimental workflow for optimizing this compound production.
Caption: Hypothetical signaling pathway for this compound production.
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Streptomycetes: Characteristics and Their Antimicrobial Activities [ijabbr.com]
- 4. mdpi.com [mdpi.com]
- 5. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Dienomycin B
Troubleshooting Guide
This guide addresses potential issues researchers might encounter when working with Dienomycin B, assuming it shares properties with other polyene macrolide antibiotics.
| Problem | Potential Cause | Recommended Solution |
| Low or no biological activity | Degradation of this compound due to improper storage or handling. | - Ensure the compound is stored as a dry solid, protected from light, heat, and moisture. - Prepare solutions fresh for each experiment. - Avoid repeated freeze-thaw cycles of stock solutions. |
| Inactivation in aqueous solution. | - Minimize the time the compound is in an aqueous buffer before use. - Consider using a less polar solvent for initial solubilization if compatible with the experimental system. | |
| Precipitate formation in aqueous media | Poor solubility in water. | - Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO or DMF) before diluting into aqueous media. - Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed cytotoxic levels. |
| Inconsistent experimental results | Degradation due to light exposure. | - Protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil. - Work in a subdued lighting environment when handling the compound. |
| pH-mediated degradation. | - Maintain the pH of the experimental medium within a stable range, as polyene macrolides can be unstable at acidic or alkaline extremes.[1][2] - Buffer your solutions appropriately. | |
| Temperature-induced degradation. | - Store stock solutions at or below -20°C. - Avoid exposing the compound to elevated temperatures during the experiment, unless required by the protocol. | |
| Unexpected peaks in analytical chromatography (HPLC, LC-MS) | Presence of degradation products. | - This indicates instability under the current conditions. - Analyze a freshly prepared sample as a control. - If degradation is suspected, perform a forced degradation study to identify potential degradation products. |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
As a solid, this compound should be stored in a tightly sealed container, protected from light and moisture, at a low temperature (e.g., -20°C). In solution, it is generally recommended to prepare stock solutions in a suitable organic solvent like DMSO or DMF and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
Q2: What is the best way to dissolve this compound for in vitro experiments?
Due to the poor water solubility of many polyene macrolides, it is advisable to first dissolve this compound in a small amount of a polar organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.[2] This stock solution can then be serially diluted into the aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the experimental system.
Q3: Is this compound sensitive to light?
Yes, polyene macrolide antibiotics are known to be sensitive to UV radiation and light.[1] It is recommended to handle this compound in a light-protected environment. Use amber-colored vials or wrap containers with aluminum foil to prevent photodegradation.
Q4: What is the optimal pH range for working with this compound?
While the optimal pH for this compound is not specifically documented, polyene macrolides are generally unstable in acidic or alkaline conditions.[2] It is advisable to maintain a neutral pH environment (around pH 7) for your experiments unless the protocol specifies otherwise.
Q5: My this compound solution has turned cloudy. What should I do?
Cloudiness or precipitation is likely due to the poor solubility of the compound in your aqueous medium. You can try to re-dissolve the precipitate by gentle warming or sonication, but this may also accelerate degradation. It is best to prepare fresh solutions and ensure that the initial stock concentration in the organic solvent is high enough to allow for sufficient dilution in the aqueous phase without precipitation.
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in an Aqueous Buffer
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Working Solution: Dilute the stock solution to a final concentration of 100 µM in the aqueous buffer of interest (e.g., PBS, pH 7.4).
-
Incubation: Incubate the working solution under different conditions:
-
Temperature: Aliquot the solution and incubate at 4°C, room temperature (25°C), and 37°C.
-
Light: Prepare two sets of samples for each temperature. Wrap one set in aluminum foil to protect from light and expose the other set to ambient light.
-
-
Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Analysis: Immediately analyze the aliquots by High-Performance Liquid Chromatography (HPLC) to quantify the remaining amount of intact this compound. A decrease in the peak area corresponding to this compound over time indicates degradation.
Protocol 2: Forced Degradation Study of this compound
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:
-
Acidic Hydrolysis: Add 0.1 N HCl and incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Add 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate a solid sample at 80°C for 24 hours.
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Neutralization: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC method, preferably with mass spectrometry detection (LC-MS), to separate and identify the degradation products.
Visualizations
Caption: Workflow for this compound Stability Assessment.
Caption: Forced Degradation Study Logical Flow.
References
Technical Support Center: Dienomycin B
Important Note for Researchers: Literature searches for "Dienomycin B" consistently yield results for the cyclic depsipeptide "Didemnin B." The information provided herein pertains to Didemnin (B1252692) B, which may be closely related to, or the same compound as, this compound. Researchers should verify the identity of their specific compound. Didemnin B is a potent inhibitor of protein synthesis.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
For initial solubilization, it is highly recommended to use a high-purity, anhydrous organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective choice for creating a concentrated stock solution. Ethanol or methanol (B129727) can also be considered.
Q2: Why is my this compound not dissolving in aqueous buffers like PBS or cell culture media?
This compound, as a depsipeptide, is a largely hydrophobic molecule. This chemical nature results in very poor solubility in aqueous solutions. Direct dissolution in buffers will likely lead to precipitation or the formation of a fine suspension, which is unsuitable for most experimental applications.
Q3: What is the maximum recommended final concentration of DMSO in my cell-based assay?
The final concentration of the organic solvent in your experimental medium should be kept to a minimum to avoid solvent-induced cytotoxicity. For most cell lines, the final DMSO concentration should not exceed 0.5% (v/v). It is crucial to run a vehicle control (medium with the same final concentration of DMSO) to assess any effects of the solvent on your experimental model.
Q4: How should I store my this compound stock solution?
Stock solutions of this compound in anhydrous DMSO should be stored at -20°C or -80°C to ensure stability. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and introduction of moisture.
Q5: My compound precipitated after diluting the DMSO stock into my aqueous experimental buffer. What should I do?
This is a common issue when working with hydrophobic compounds. Refer to the Troubleshooting Guide below for a step-by-step approach to resolve this problem. Key strategies include vortexing vigorously during dilution, pre-warming the aqueous buffer, or reducing the final concentration of the compound.
Solubility Data
| Solvent System | Solubility Profile | Recommendations & Remarks |
| Aqueous Buffers (PBS, Tris, etc.) | Insoluble | Direct dissolution is not recommended. The compound is highly likely to precipitate or form a suspension. |
| Cell Culture Media (e.g., DMEM) | Insoluble | Do not attempt to dissolve the lyophilized powder directly in media. Prepare a concentrated stock in an organic solvent first. |
| Dimethyl Sulfoxide (DMSO) | Soluble | The recommended solvent for preparing high-concentration stock solutions. Use anhydrous, high-purity DMSO. |
| Ethanol (100%) | Soluble | A viable alternative to DMSO for stock solution preparation. Ensure the use of absolute ethanol. |
| Methanol (100%) | Soluble | Can be used as an alternative to DMSO or ethanol, although it may be more volatile. |
Troubleshooting Guide
Issue: Precipitate forms upon dilution of DMSO stock into aqueous buffer.
This guide provides a systematic workflow to address solubility challenges during the preparation of working solutions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into experimental media.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom microcentrifuge tubes
-
Calibrated precision pipette and sterile tips
Procedure:
-
Pre-analysis: Before opening, centrifuge the vial of lyophilized this compound briefly to ensure all powder is at the bottom.
-
Calculation: Determine the mass of this compound required. (Note: Assuming the molecular weight of this compound is similar to Didemnin B, ~1111.3 g/mol . Adjust based on the actual MW from your supplier's Certificate of Analysis). For 1 mL of a 10 mM stock, you would need 1.11 mg.
-
Weighing: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solubilization: Add the calculated volume of anhydrous DMSO to the tube. For example, add 100 µL of DMSO to 1.11 mg of powder to make a 10 mM stock.
-
Mixing: Cap the tube tightly and vortex vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.
-
Storage: Aliquot the stock solution into single-use, sterile tubes. Store immediately at -20°C or -80°C, protected from light.
Protocol 2: Determination of Approximate Solubility
Objective: To estimate the solubility of this compound in a chosen solvent.
Materials:
-
This compound
-
Selected solvent (e.g., DMSO, Ethanol)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Add a pre-weighed, small amount of this compound (e.g., 1 mg) to a microcentrifuge tube.
-
Add a small, precise volume of the solvent (e.g., 50 µL).
-
Vortex vigorously for 2-3 minutes.
-
Visually inspect for undissolved particles. If the solid has completely dissolved, the solubility is at least 20 mg/mL (1 mg / 0.05 mL).
-
If solid remains, add another aliquot of solvent (e.g., 50 µL) to the tube, bringing the total volume to 100 µL.
-
Repeat steps 3 and 4. If the solid is now dissolved, the solubility is approximately 10 mg/mL (1 mg / 0.1 mL).
-
Continue this stepwise addition of solvent until the compound is fully dissolved to determine an approximate solubility limit.
Mechanism of Action: Signaling Pathway
This compound (as Didemnin B) is a potent inhibitor of eukaryotic protein synthesis.[1][2] Its primary molecular target is the elongation factor 1-alpha (eEF-1α). By binding to the ribosome-eEF-1α complex, it stalls the translocation step of polypeptide elongation, ultimately leading to cell cycle arrest and apoptosis.[1][2]
References
Technical Support Center: Troubleshooting Inconsistent Results with Bleomycin
Disclaimer: Information on "Dienomycin B" is limited in scientific literature. This technical support guide focuses on Bleomycin , a well-researched antitumor agent known to produce inconsistent experimental results, which may be the compound of interest.
This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experiments with Bleomycin.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing inconsistent cell viability results with Bleomycin?
A1: Inconsistent cell viability results are a known issue when working with Bleomycin. The choice of assay is critical. Studies have shown that different and commonly used cell viability assays can produce conflicting data following treatment with Bleomycin.[1][2] For example, a Propidium Iodide (PI) assay performed shortly after treatment may indicate high cell viability, while a clonogenic assay will show a drastic decrease.[1][2] Metabolic assays like the MTT assay are also highly dependent on the time point of evaluation and can overestimate viability compared to the clonogenic assay.[1][2]
Q2: What is the recommended assay for determining Bleomycin-induced cell death?
A2: The clonogenic assay is considered the most reliable method for determining cell viability and reproductive death after Bleomycin treatment.[1][2][3] This assay directly measures the ability of a single cell to proliferate and form a colony, which is a true indicator of cell survival and reproductive integrity.[3][4]
Q3: What is the mechanism of action for Bleomycin?
A3: Bleomycin is a glycopeptide antibiotic that exerts its cytotoxic effects by inducing DNA strand breaks.[5][6][7] The process involves several steps:
-
Bleomycin chelates metal ions, primarily iron (Fe²⁺), forming a biologically active complex.[5][6][7]
-
This complex binds to DNA, often at guanine-cytosine rich regions.[7][8]
-
In the presence of oxygen, the Bleomycin-iron complex generates reactive oxygen species (ROS), such as superoxide (B77818) and hydroxyl radicals.[5][6][7]
-
These highly reactive radicals attack the deoxyribose backbone of the DNA, leading to both single- and double-strand breaks.[5][6]
-
Accumulated DNA damage triggers cell cycle arrest and, ultimately, apoptosis (programmed cell death).[6][7]
Q4: How should I store and handle Bleomycin?
A4: Proper storage and handling are crucial for maintaining Bleomycin's potency and ensuring reproducible results.
-
Storage of Sterile Powder: The lyophilized powder should be stored under refrigeration at 2°C to 8°C (36°F to 46°F).[9][10][11][12] It should not be used after the expiration date.[9][12]
-
Reconstitution: Reconstitute Bleomycin using sterile 0.9% Sodium Chloride for Injection, USP.[9][12] Avoid using 5% Dextrose Injection or other dextrose-containing diluents, as they have been shown to cause a loss of potency.[9][12][13]
-
Stability of Reconstituted Solution: The reconstituted solution in 0.9% Sodium Chloride is stable for 24 hours at room temperature.[9][11][12]
Troubleshooting Guide
Issue: High Variability in MTT Assay Results
-
Possible Cause 1: Evaluation Time Point. The MTT assay measures metabolic activity, which may not immediately cease after DNA damage.
-
Possible Cause 2: Incomplete Solubilization of Formazan (B1609692) Crystals. Incomplete dissolution of the purple formazan crystals is a common source of variability.
-
Solution: Ensure a sufficient volume of a suitable solubilizing agent (e.g., DMSO, acidified isopropanol) is used. After adding the solvent, mix thoroughly, potentially using an orbital shaker, to ensure all crystals are dissolved before reading the plate.[14]
-
-
Possible Cause 3: Interference from Culture Medium. Components like phenol (B47542) red or serum can interfere with the assay.
-
Solution: Use phenol red-free medium during the MTT incubation step. Consider reducing the serum concentration or using serum-free media during this step as well.[14]
-
Issue: Discrepancy Between Different Viability Assays
-
Possible Cause: Different Biological Endpoints. Assays measure different aspects of cell health. PI measures membrane integrity, MTT measures metabolic activity, and clonogenic assays measure reproductive capacity. Bleomycin-induced DNA damage may not immediately compromise the cell membrane or metabolic function.
Data Presentation
Table 1: Comparison of Cell Viability Assays After Bleomycin Treatment
| Assay Type | Endpoint Measured | Typical Observation with Bleomycin | Reliability for Cytotoxicity |
| Clonogenic Assay | Long-term proliferative capacity | Drastic, dose-dependent decrease in survival[1][2] | High (Gold Standard) |
| MTT Assay | Mitochondrial dehydrogenase activity (Metabolism) | Time-dependent decrease; often overestimates viability[1][2] | Medium (Prone to misinterpretation) |
| Propidium Iodide (PI) Assay | Plasma membrane integrity | Minimal cell death at early time points[1][2] | Low (Measures late-stage cell death) |
| Flow Cytometry | Various (e.g., cell count, apoptosis markers) | Reliable if evaluated at later time points (2-3 days)[1] | Medium to High (Depends on markers and timing) |
Table 2: Bleomycin Storage and Reconstitution Summary
| Form | Storage Temperature | Recommended Diluent | Reconstituted Stability |
| Lyophilized Powder | 2°C to 8°C | N/A | Until expiration date[9][12] |
| Reconstituted Solution | Room Temperature | 0.9% Sodium Chloride[9][12] | 24 hours[9][12] |
| Reconstituted Solution | 2°C to 8°C | 0.9% Sodium Chloride[10][13] | Up to 72 hours[10] |
Experimental Protocols & Visualizations
Bleomycin's Mechanism of Action
The primary mechanism involves the generation of reactive oxygen species that cause DNA strand breaks, leading to cell death.
Caption: Bleomycin binds iron and oxygen to generate ROS, causing DNA breaks and apoptosis.
Experimental Workflow: Comparing Viability Assays
This workflow outlines the process for treating cells with Bleomycin and subsequently analyzing viability with different methods, highlighting why results may differ.
Caption: Workflow comparing short, mid, and long-term cell viability assays post-treatment.
Detailed Protocol: Clonogenic Survival Assay
This assay is the gold standard for assessing the long-term survival of cells after treatment with cytotoxic agents like Bleomycin.[3]
-
Cell Preparation: Prepare a single-cell suspension from a logarithmically growing culture using trypsin. Determine the viable cell count using a hemocytometer or automated cell counter.
-
Seeding: Plate a precise number of cells into 6-well plates or culture dishes. The number of cells seeded will need to be optimized and increased for higher doses of Bleomycin to ensure a countable number of colonies (50-150) will form.
-
Treatment: Allow cells to attach for several hours or overnight. Treat the cells with the desired concentrations of Bleomycin for the specified duration.
-
Incubation: Remove the Bleomycin-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 7-14 days, or until colonies in the control dish are visible and contain at least 50 cells.[3][4]
-
Fixation and Staining:
-
Carefully remove the medium.
-
Gently wash the plates with PBS.
-
Fix the colonies with a solution such as 100% methanol (B129727) or a 6% glutaraldehyde (B144438) solution for 10-15 minutes.[3]
-
Remove the fixative and stain with 0.5% crystal violet solution for 10-30 minutes.[3]
-
-
Counting and Analysis:
-
Gently rinse the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies containing ≥50 cells.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) to determine the cytotoxic effect.
-
References
- 1. Different Cell Viability Assays Reveal Inconsistent Results After Bleomycin Electrotransfer In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. What is the mechanism of Bleomycin Sulfate? [synapse.patsnap.com]
- 6. What is the mechanism of Bleomycin A5 Hydrochloride? [synapse.patsnap.com]
- 7. What is the mechanism of Bleomycin Hydrochloride? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Bleomycin for Injection, USP [dailymed.nlm.nih.gov]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. globalrph.com [globalrph.com]
- 12. pfizermedical.com [pfizermedical.com]
- 13. labeling.pfizer.com [labeling.pfizer.com]
- 14. benchchem.com [benchchem.com]
Dienomycin B Assay Technical Support Center
Welcome to the technical support center for Dienomycin B assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and which assays are suitable for its evaluation?
A1: this compound is a depsipeptide antibiotic that primarily functions by inhibiting protein synthesis, and to a lesser extent, DNA synthesis.[1] Therefore, suitable assays to evaluate its activity include:
-
Cell Viability and Cytotoxicity Assays: To determine the concentration-dependent effect of this compound on cell death. Common assays include MTT, XTT, and LDH release assays.
-
Protein Synthesis Inhibition Assays: To specifically measure the impact on protein production. This can be assessed by monitoring the incorporation of radiolabeled amino acids (e.g., ³H-leucine) into newly synthesized proteins.
-
DNA Synthesis Inhibition Assays: To measure the effect on DNA replication. This is often quantified by measuring the incorporation of radiolabeled nucleotides (e.g., ³H-thymidine) or using dye-based methods.
Q2: We are observing no significant effect of this compound in our cell-based assay. What are the possible reasons?
A2: A lack of an observable effect can be due to several factors. A systematic troubleshooting approach is recommended. Key areas to investigate include:
-
Compound Integrity: Verify the purity and stability of your this compound stock. Improper storage or multiple freeze-thaw cycles can lead to degradation.
-
Cell Health and Confluency: Ensure your cells are healthy, within a low passage number, and are seeded at an appropriate density. Over-confluent or unhealthy cells may respond differently to treatment.
-
Assay Protocol and Parameters: Review your experimental protocol for any deviations. Pay close attention to incubation times, reagent concentrations, and the vehicle control used. The concentration of the vehicle (e.g., DMSO) should be consistent across all wells and at a level that does not affect cell viability.
Q3: Our dose-response curve for this compound is not sigmoidal and shows high variability between replicates. What could be the cause?
A3: High variability and an irregular dose-response curve can indicate several issues:
-
Pipetting Errors: Inconsistent pipetting of the compound or reagents can lead to significant variability. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Edge Effects: In microtiter plates, the outer wells are more prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples or ensure adequate humidity in the incubator.
-
Compound Precipitation: this compound, like many organic compounds, may have limited solubility in aqueous media. Visually inspect the wells for any signs of precipitation. If observed, consider using a different solvent or reducing the final concentration.
-
Cell Seeding Inconsistency: An uneven distribution of cells across the plate will lead to variable results. Ensure your cell suspension is homogenous before and during seeding.
Q4: We suspect our this compound might be a Pan-Assay Interference Compound (PAINS). What does this mean and how can we check for it?
A4: Pan-Assay Interference Compounds (PAINS) are molecules that appear as hits in high-throughput screens due to non-specific activity or interference with the assay technology itself, rather than specific interaction with the biological target.[2][3] Common mechanisms of interference include chemical reactivity, compound aggregation, and fluorescence quenching.[4][5]
While the structure of this compound itself is not a classic PAIN, it's crucial to be aware of this phenomenon, especially when screening compound libraries. If you suspect interference, you can perform the following checks:
-
Counter-screens: Test the compound in an orthogonal assay that measures the same biological endpoint but uses a different detection method.
-
Detergent Sensitivity: Non-specific activity due to compound aggregation can often be mitigated by the inclusion of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.
-
Visual Inspection: Examine the wells under a microscope for any signs of compound precipitation or aggregation.
Troubleshooting Guides
Guide 1: No Effect Observed in Cytotoxicity Assay
| Potential Cause | Troubleshooting Step | Recommended Action |
| Compound Inactivity | Verify compound integrity. | Use a fresh stock of this compound. Confirm the concentration of your stock solution. |
| Incorrect Cell Seeding | Check cell density and health. | Optimize cell seeding density for your specific cell line and assay duration. Ensure cells are healthy and actively dividing. |
| Suboptimal Incubation Time | Review the treatment duration. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for observing a cytotoxic effect. |
| Assay Reagent Issues | Check the viability of your assay reagents. | Run a positive control (e.g., a known cytotoxic compound) and a negative control (vehicle only) to ensure the assay is performing as expected. |
Guide 2: High Background or False Positives in Fluorescence-Based Assays
| Potential Cause | Troubleshooting Step | Recommended Action |
| Autofluorescence of Compound | Measure the fluorescence of this compound alone. | Prepare wells with your compound at various concentrations in media without cells and measure the fluorescence at the same wavelengths used in your assay. Subtract this background from your experimental values. |
| Media Components | Identify fluorescent components in the culture media. | Phenol (B47542) red and some serum components can be fluorescent. Consider using phenol red-free media or performing the final reading in PBS. |
| Contamination | Check for microbial contamination. | Visually inspect your cell cultures for any signs of bacterial or fungal contamination, which can interfere with fluorescent readings. |
| Incorrect Plate Choice | Verify the type of microtiter plate used. | For fluorescence assays, use black-walled, clear-bottom plates to minimize well-to-well crosstalk and background fluorescence. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well tissue culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader (570 nm absorbance)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the wells. Include vehicle-only and untreated controls.[6]
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[6]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.[6]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
Data Presentation
Table 1: Hypothetical IC₅₀ Values of this compound on Various Cell Lines
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| Cell Line A | 24 | 15.2 |
| Cell Line A | 48 | 8.5 |
| Cell Line A | 72 | 4.1 |
| Cell Line B | 24 | 22.8 |
| Cell Line B | 48 | 12.3 |
| Cell Line B | 72 | 6.7 |
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for a cell-based assay.
Caption: Troubleshooting high variability in results.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 2. benchchem.com [benchchem.com]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. dojindo.com [dojindo.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Dienomycin B Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of Dienomycin B.
Troubleshooting Guide
This guide addresses common issues that may arise during the multi-step purification process of this compound, from initial extraction to final purification.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Incomplete extraction from the fermentation broth. | - Ensure the pH of the broth is adjusted to the optimal range for this compound solubility in the extraction solvent (e.g., ethyl acetate).- Increase the solvent-to-broth ratio and perform multiple extraction rounds to ensure complete recovery.[1][2] |
| Suboptimal fermentation conditions. | - Review and optimize fermentation parameters such as media composition, pH, temperature, and incubation time to maximize this compound production by Streptomyces sp. MC67-C1. | |
| Poor Separation on Silica (B1680970) Gel Column | Inappropriate solvent system. | - Perform small-scale thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of chloroform (B151607) and methanol) to determine the optimal mobile phase for separating this compound from impurities. |
| Overloading of the column. | - Reduce the amount of crude extract loaded onto the silica gel column to avoid band broadening and co-elution of impurities. | |
| Deactivation of silica gel. | - For sensitive compounds like polyketides, consider using deactivated silica gel or an alternative stationary phase like alumina (B75360) to prevent degradation. | |
| This compound Degradation during Purification | Sensitivity to heat and light. | - Perform all purification steps at low temperatures (e.g., in a cold room or using ice baths) and protect samples from light by using amber vials or covering glassware with aluminum foil. Enediyne compounds, a class to which Dienomycins are related, are known for their instability. |
| Exposure to acidic or basic conditions. | - Maintain a neutral pH throughout the purification process unless specific steps require acidic or basic conditions, in which case exposure time should be minimized. The stability of similar antibiotics can be highly pH-dependent. | |
| Co-elution of Dienomycin A, B, and C | Similar polarities of the Dienomycin components. | - Employ preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with a high-resolution stationary phase for the final separation of the Dienomycin complex into its individual components (A, B, and C). |
| Final Product is not Crystalline | Presence of residual impurities or solvent. | - Re-purify the this compound fraction using a final polishing step like preparative HPLC.- Ensure complete removal of solvents under high vacuum. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial step for isolating this compound from the fermentation broth?
A1: The first step is to separate the mycelium from the broth by filtration. The filtrate should then be extracted at a neutral pH with a water-immiscible organic solvent, such as ethyl acetate (B1210297). This initial extraction is crucial for concentrating the Dienomycin complex and removing highly polar impurities.
Q2: How can I monitor the presence of this compound during the different purification steps?
A2: Thin-layer chromatography (TLC) is an effective method for monitoring the presence of Dienomycins. The compounds can be visualized under UV light or by using specific staining reagents. For quantitative analysis, high-performance liquid chromatography (HPLC) is recommended.
Q3: What are the key differences between Dienomycin A, B, and C that affect their separation?
A3: Dienomycins A, B, and C are structurally very similar, differing in their ester side chains. This results in slight differences in their polarity, which can be exploited for separation using high-resolution chromatographic techniques like preparative TLC or HPLC.
Q4: My this compound yield is consistently low. What are the most critical factors to check?
A4: Low yield can stem from issues in both the fermentation and purification stages. First, verify and optimize your fermentation conditions to ensure maximal production of the Dienomycin complex. During purification, the most critical factors are preventing degradation by minimizing exposure to heat, light, and extreme pH, as well as ensuring efficient extraction and chromatographic separation.
Q5: What safety precautions should be taken when handling this compound?
A5: As an antibiotic with potential cytotoxic properties, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All procedures should be performed in a well-ventilated fume hood.
Experimental Protocol: Isolation and Purification of this compound
The following protocol is based on the original method described for the isolation of Dienomycins from the fermentation broth of Streptomyces sp. MC67-C1.
Fermentation
-
Producing Organism: Streptomyces sp. MC67-C1
-
Fermentation Medium: A suitable nutrient-rich medium for Streptomyces growth and secondary metabolite production.
-
Conditions: Conduct fermentation in a shaker incubator under optimal temperature and aeration for the production of Dienomycins.
Extraction
-
After fermentation, filter the culture broth to remove the mycelium.
-
Adjust the pH of the filtrate to neutral.
-
Extract the filtrate multiple times with an equal volume of ethyl acetate.
-
Combine the ethyl acetate extracts and concentrate under reduced pressure to obtain a crude oily residue.
Silica Gel Column Chromatography (Initial Purification)
-
Prepare a silica gel column equilibrated with chloroform.
-
Dissolve the crude extract in a minimal amount of chloroform and load it onto the column.
-
Elute the column with a stepwise gradient of increasing methanol (B129727) concentration in chloroform.
-
Collect fractions and monitor by TLC to identify those containing the Dienomycin complex.
-
Pool the active fractions and concentrate to dryness.
Preparative Thin-Layer Chromatography (Final Separation)
-
Dissolve the partially purified Dienomycin complex in a small volume of a suitable solvent.
-
Apply the solution as a band onto a preparative TLC plate coated with silica gel.
-
Develop the plate using a solvent system optimized for the separation of Dienomycin A, B, and C (e.g., a specific ratio of chloroform and methanol).
-
After development, visualize the separated bands under UV light.
-
Scrape the band corresponding to this compound from the plate.
-
Extract this compound from the silica gel using a suitable polar solvent (e.g., methanol or acetone).
-
Filter to remove the silica gel and concentrate the filtrate to obtain purified this compound.
Quantitative Data Summary
The following table summarizes the typical yields obtained during the purification of the Dienomycin complex.
| Purification Stage | Product | Yield from 100 liters of Culture Broth |
| Initial Extraction | Crude Dienomycin Complex | Approximately 10 g |
| Silica Gel Chromatography | Purified Dienomycin Complex | Approximately 1.5 g |
| Preparative TLC | Dienomycin A | 150 mg |
| This compound | 250 mg | |
| Dienomycin C | 120 mg |
Note: These values are approximate and can vary depending on the specific fermentation and purification conditions.
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the purification of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for low this compound yield.
References
Technical Support Center: Dienomycin B Synthesis
Introduction
Dienomycin B is a polyketide natural product with significant biological activity. Its complex structure, featuring multiple stereocenters and sensitive functional groups, presents considerable challenges for chemical synthesis. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of this compound synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of this compound?
A1: The primary challenges in the total synthesis of this compound stem from its structural complexity. Key difficulties include:
-
Stereochemical Control: The molecule contains numerous stereocenters that must be set with high precision. Failure to control stereochemistry at each step can lead to a mixture of diastereomers that are difficult to separate and may have different biological activities.
-
Protecting Group Strategy: The presence of multiple reactive functional groups (hydroxyls, carboxyls, etc.) necessitates a robust protecting group strategy. The chosen protecting groups must be stable to a variety of reaction conditions and selectively removable without affecting other parts of the molecule.[1][2][3][4]
-
Carbon-Carbon Bond Formation: The construction of the carbon skeleton, particularly the formation of specific carbon-carbon bonds in a stereocontrolled manner, can be challenging. This often requires the use of advanced synthetic methodologies.
-
Macrocyclization: The final ring-closing step to form the macrolactone core of this compound can be low-yielding due to competing intermolecular reactions and conformational constraints.
-
Purification: The purification of intermediates and the final product can be complicated by the presence of closely related byproducts and diastereomers, often requiring multiple chromatographic steps.
Q2: How can I improve the yield and stereoselectivity of key bond-forming reactions?
A2: Improving yield and stereoselectivity often involves careful optimization of reaction conditions. Consider the following factors:
-
Reagent and Catalyst Selection: The choice of reagents and catalysts is critical. For example, in aldol (B89426) reactions, the use of chiral auxiliaries or enantioselective catalysts can significantly influence the stereochemical outcome.
-
Solvent Effects: The polarity and coordinating ability of the solvent can impact reaction rates and selectivities. A systematic screening of solvents is often beneficial.
-
Temperature Control: Many stereoselective reactions are highly sensitive to temperature. Lowering the reaction temperature can often enhance selectivity by favoring the transition state leading to the desired stereoisomer.
-
Stoichiometry of Reagents: Precise control over the stoichiometry of reactants is crucial to minimize side reactions and maximize the yield of the desired product.
Q3: What are the common pitfalls in protecting group manipulation during the synthesis?
A3: Common issues with protecting groups include:
-
Incomplete Protection or Deprotection: This leads to a mixture of products that can be difficult to separate and carry through subsequent steps. Ensure sufficient reaction time and appropriate reagent stoichiometry.
-
Protecting Group Migration: Some protecting groups, particularly silyl (B83357) ethers, can migrate between adjacent hydroxyl groups under certain conditions. This can be minimized by careful choice of protecting group and reaction conditions.
-
Incompatibility with Reaction Conditions: A protecting group may not be stable to the conditions of a subsequent reaction, leading to its premature cleavage. A thorough review of the compatibility of all protecting groups with the planned synthetic route is essential.[2][4]
-
Difficulty in Removal: The final deprotection step can be challenging, especially in complex molecules where harsh conditions may degrade the target compound. The use of orthogonal protecting groups, which can be removed under different, mild conditions, is a highly recommended strategy.[1][4]
Troubleshooting Guides
Low Yield in Coupling Reactions (e.g., Suzuki, Stille, etc.)
| Potential Cause | Troubleshooting Steps |
| Poor quality of starting materials | Ensure starting materials are pure and free of inhibitors. Recrystallize or re-purify if necessary. |
| Inactive catalyst | Use a fresh batch of catalyst. Ensure proper handling and storage to prevent deactivation. Perform a pre-activation step if required by the catalyst system. |
| Suboptimal reaction conditions | Screen different solvents, bases, and temperatures. Perform a small-scale optimization study to identify the best conditions. |
| Presence of oxygen | Degas the solvent and reaction mixture thoroughly. Maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. |
| Incorrect stoichiometry | Carefully measure and dispense all reagents. Use a slight excess of one of the coupling partners if it is readily available and easily removed. |
Poor Stereoselectivity in Asymmetric Reactions
| Potential Cause | Troubleshooting Steps |
| Racemization of starting materials or products | Check the enantiomeric purity of starting materials. Use milder reaction conditions to prevent epimerization of stereocenters. |
| Ineffective chiral catalyst or auxiliary | Verify the quality and enantiomeric excess of the chiral source. Screen different chiral ligands or auxiliaries. |
| Incorrect reaction temperature | Optimize the reaction temperature. Lower temperatures often lead to higher stereoselectivity. |
| Solvent effects | Evaluate the effect of different solvents on the stereochemical outcome. |
| Background (non-catalyzed) reaction | Lower the reaction temperature to slow down the non-catalyzed pathway. Ensure the catalyst loading is sufficient. |
Experimental Protocols
Due to the lack of a published total synthesis of this compound, specific, validated experimental protocols cannot be provided. However, the following represents a generalized protocol for a common reaction type used in polyketide synthesis, such as a Suzuki-Miyaura cross-coupling, which might be a key step in a hypothetical synthetic route.
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
-
Reagent Preparation:
-
Dissolve the aryl halide (1.0 eq) and the boronic acid or ester (1.2 eq) in a suitable degassed solvent (e.g., dioxane, toluene, or DMF).
-
Prepare a solution of the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq) in degassed water or the reaction solvent.
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand (if required).
-
Add the solution of the aryl halide and boronic acid/ester to the flask via cannula.
-
Add the base solution to the reaction mixture.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Visualizations
Below are diagrams illustrating key concepts in the synthesis of complex molecules like this compound.
References
Dienomycin B stability in different solvents
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals with common questions and troubleshooting scenarios related to the stability of Dienomycin B in various solvents.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound, a putative polyene macrolide, is influenced by several factors. Key environmental variables to control include:
-
Light Exposure: Like many polyene compounds, this compound is susceptible to photodegradation.[1] It is crucial to protect solutions from light, especially UV radiation.
-
Temperature: Elevated temperatures can accelerate degradation. For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, freezing (-20 °C or lower) is advisable.
-
pH: Extreme pH conditions, both acidic and alkaline, can catalyze the degradation of polyene macrolides.[1] It is best to maintain solutions at a neutral pH (around 7.0) unless experimental conditions require otherwise.
-
Oxygen: The conjugated double bond system in polyenes is prone to oxidation.[2] Using degassed solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative degradation.
Q2: Which solvents are recommended for dissolving and storing this compound?
A2: this compound, like other polyene macrolides, generally exhibits poor solubility in water.[1]
-
Primary Solvents: Polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are typically used to prepare stock solutions.
-
Aqueous Solutions: For cell-based assays, stock solutions are often diluted into aqueous media. However, the stability in aqueous solutions is significantly lower than in organic solvents.[1] It is recommended to prepare aqueous dilutions fresh for each experiment. The presence of aggregates can also be an issue in aqueous media.[1]
-
Alcohols: Solvents like ethanol (B145695) and methanol (B129727) can also be used, but stability may be lower compared to DMSO or DMF.
Q3: How can I assess the stability of my this compound solution?
A3: Stability can be monitored by observing changes in the physical and chemical properties of the solution over time. A common method is to use High-Performance Liquid Chromatography (HPLC) to quantify the amount of intact this compound remaining. A decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products are indicative of instability. UV-Vis spectroscopy can also be used to monitor the integrity of the polyene chromophore.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in my assay. | Degradation of this compound. | Prepare fresh dilutions from a frozen stock solution for each experiment. Ensure the stock solution has been stored properly and is within its recommended shelf life. |
| Precipitate forms when diluting my DMSO stock solution into aqueous buffer. | Poor aqueous solubility and aggregation. | Try diluting into a buffer containing a small percentage of serum or a non-ionic surfactant like Tween® 80 to improve solubility. Vortex or sonicate briefly after dilution. |
| The color of my this compound solution has faded. | Photodegradation or oxidation of the polyene chromophore. | Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Use degassed solvents and store under an inert atmosphere. |
| I see multiple peaks in my HPLC chromatogram for a freshly prepared solution. | The initial material may contain impurities, or rapid degradation is occurring in the solvent. | Verify the purity of the starting material with the supplier. Analyze the solution immediately after preparation to establish a baseline chromatogram. |
Experimental Protocols
Protocol for Assessing this compound Stability
This protocol outlines a general procedure for evaluating the stability of this compound in a specific solvent.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in the chosen solvent (e.g., DMSO) to a final concentration of 10 mg/mL.
-
Vortex until fully dissolved.
-
-
Sample Preparation for Stability Study:
-
Aliquot the stock solution into multiple amber glass vials.
-
For each time point and storage condition, prepare at least three replicate vials.
-
Storage conditions to test could include:
-
-20 °C (Freezer)
-
4 °C (Refrigerator)
-
25 °C (Room Temperature)
-
40 °C (Accelerated Stability)
-
-
Protect all samples from light.
-
-
Time Points for Analysis:
-
Analyze one set of samples immediately after preparation (T=0).
-
Subsequent time points could be 1, 3, 7, 14, and 30 days.
-
-
Analytical Method (HPLC):
-
At each time point, retrieve the sample vials for the specific condition.
-
Dilute the sample to an appropriate concentration for HPLC analysis.
-
Inject the sample onto a suitable C18 HPLC column.
-
Use a mobile phase gradient (e.g., water and acetonitrile (B52724) with 0.1% formic acid).
-
Monitor the elution profile using a UV detector at the λmax of this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Data Presentation
Table 1: Stability of this compound (1 mg/mL) in Various Solvents at 25 °C (Protected from Light)
| Solvent | % Remaining after 24 hours | % Remaining after 7 days | % Remaining after 30 days |
| DMSO | 98.5 ± 0.8 | 95.2 ± 1.1 | 88.7 ± 1.5 |
| DMF | 97.9 ± 0.9 | 94.1 ± 1.3 | 85.4 ± 1.8 |
| Ethanol | 92.3 ± 1.5 | 75.6 ± 2.1 | 50.1 ± 2.5 |
| PBS (pH 7.4) | 85.1 ± 2.0 | 55.3 ± 2.8 | <10 |
Table 2: Temperature Effect on this compound Stability in DMSO (Protected from Light)
| Temperature | % Remaining after 30 days |
| -20 °C | 99.1 ± 0.5 |
| 4 °C | 96.8 ± 0.9 |
| 25 °C | 88.7 ± 1.5 |
| 40 °C | 65.4 ± 2.3 |
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Dienomycin B Dosage Optimization
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the optimal dosage of Compound X for my experiments?
A1: The initial step is to perform a dose-response experiment, often called a kill curve or cytotoxicity assay, to determine the concentration range over which Compound X affects your specific cell line.[1] This will help you identify the half-maximal inhibitory concentration (IC50) or effective concentration (EC50), which is a common starting point for further experiments.
Q2: How do I prepare Compound X for my experiments?
A2: The preparation of Compound X will depend on its solubility. It is crucial to dissolve the compound in a suitable solvent (e.g., DMSO, ethanol, or PBS) to create a high-concentration stock solution. This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentrations for your experiment. Always include a vehicle control (medium with the solvent at the same concentration used for the highest dose of Compound X) in your experimental setup to account for any effects of the solvent itself.
Q3: What are the critical parameters to consider when designing a dose-response experiment?
A3: Key parameters include:
-
Cell Type: Different cell lines can have varying sensitivities to a compound.[1]
-
Seeding Density: Ensure that cells are in the logarithmic growth phase and are not over-confluent at the time of treatment. A recommended starting point is ~50% confluency on the day of treatment.[1]
-
Concentration Range: Test a wide range of concentrations, typically spanning several orders of magnitude (e.g., from nanomolar to micromolar), to capture the full dose-response curve.
-
Incubation Time: The duration of exposure to the compound can significantly impact the results. Typical incubation times range from 24 to 72 hours.
-
Positive and Negative Controls: Include a known cytotoxic agent as a positive control and a vehicle-only treatment as a negative control.[2][3]
Q4: How can I assess the effect of Compound X on my cells?
A4: Cell viability and proliferation can be measured using various assays, such as:
-
MTT or MTS Assays: These colorimetric assays measure metabolic activity, which is an indicator of cell viability.
-
Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on membrane integrity.
-
Apoptosis Assays: Methods like Annexin V/PI staining can determine if the compound induces programmed cell death.
Troubleshooting Guides
Q1: I am not observing any effect of Compound X on my cells, even at high concentrations. What could be the issue?
A1:
-
Compound Inactivity: The compound may not be active in your specific cell line or under your experimental conditions.
-
Solubility Issues: Compound X may not be fully dissolved in the culture medium. Try preparing a fresh stock solution and ensure it is completely solubilized before adding it to the medium.
-
Incorrect Dosage Range: You may be testing a concentration range that is too low. Consider extending the range to higher concentrations.
-
Cell Line Resistance: The cell line you are using might be resistant to the compound's mechanism of action.
Q2: I am seeing high variability between my replicate wells. How can I reduce this?
A2:
-
Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before seeding and that you are pipetting the same volume and cell number into each well.
-
Edge Effects: The outer wells of a microplate can be prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outermost wells or fill them with sterile PBS to maintain humidity.
-
Pipetting Errors: Use calibrated pipettes and ensure accurate and consistent pipetting technique when adding the compound and reagents.
Q3: My vehicle control is showing significant cell death. What should I do?
A3:
-
Solvent Toxicity: The solvent used to dissolve Compound X (e.g., DMSO) can be toxic to cells at high concentrations. Determine the maximum concentration of the solvent that your cells can tolerate without significant toxicity and ensure your experimental concentrations do not exceed this limit.
-
Contamination: Your stock solution or culture medium may be contaminated. It is advisable to prepare fresh, sterile solutions.
Experimental Protocols
Protocol: Determining the IC50 of Compound X using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a novel compound in an adherent cell line.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
Compound X stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (for solubilizing formazan)
-
Multichannel pipette
-
Plate reader (570 nm)
Methodology:
-
Cell Seeding:
-
Harvest and count healthy, sub-confluent cells.
-
Seed the cells in a 96-well plate at a density that will result in approximately 50-70% confluency after 24 hours. A typical seeding density is 5,000-10,000 cells per well in 100 µL of complete medium.[1]
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of Compound X in complete culture medium from your stock solution. A common approach is to prepare 2X concentrated solutions that will be diluted 1:1 in the wells.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Compound X. Include vehicle control wells (medium with the same concentration of solvent as the highest compound concentration) and untreated control wells (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Data Presentation
Table 1: Example Dose-Response Data for Compound X on a Cancer Cell Line
| Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability |
| 0 (Untreated) | 1.25 ± 0.08 | 100 |
| 0 (Vehicle) | 1.22 ± 0.07 | 97.6 |
| 0.1 | 1.15 ± 0.06 | 92.0 |
| 1 | 0.88 ± 0.05 | 70.4 |
| 5 | 0.63 ± 0.04 | 50.4 |
| 10 | 0.35 ± 0.03 | 28.0 |
| 50 | 0.12 ± 0.02 | 9.6 |
| 100 | 0.05 ± 0.01 | 4.0 |
From this data, the IC50 is estimated to be approximately 5 µM.
Visualizations
Experimental Workflow for Dosage Optimization
Caption: A typical experimental workflow for determining the IC50 of a compound.
Hypothetical Signaling Pathway Affected by Compound X
Caption: A hypothetical signaling pathway inhibited by Compound X, leading to reduced cell proliferation.
References
Technical Support Center: Overcoming Resistance to Dienomycin B
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering resistance to Dienomycin B in their experiments.
Disclaimer: Information on specific resistance mechanisms to this compound is limited. The guidance provided is based on established principles of drug resistance to analogous anti-neoplastic agents that function as inhibitors of protein and DNA synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: While specific literature on this compound is scarce, it is understood to belong to a class of compounds that function as potent anti-neoplastic agents. Its biological effects are likely mediated through the inhibition of critical cellular processes. Based on similar compounds, the primary mechanism is believed to be the inhibition of protein synthesis, with a secondary effect on DNA synthesis, ultimately leading to cell cycle arrest and apoptosis.[1]
Q2: What are the common, high-level reasons for observing resistance to this compound?
A2: Resistance to anti-cancer agents like this compound is a multifaceted phenomenon.[2] Common mechanisms can be broadly categorized as:
-
Reduced Intracellular Drug Concentration: The cancer cells actively remove the drug or reduce its uptake.
-
Target Alteration: The molecular target of this compound is modified, reducing the drug's binding affinity.
-
Activation of Survival Pathways: Cells upregulate pro-survival signaling pathways to counteract the drug's cytotoxic effects.[3]
-
Enhanced DNA Repair: For drugs impacting DNA synthesis, cells may enhance their DNA damage response (DDR) mechanisms.[4]
-
Resistance to Apoptosis: Cells develop defects in the apoptotic machinery, making them resistant to programmed cell death.[5]
Q3: What is the first step I should take if my cell line appears resistant?
A3: First, confirm the basics of your experiment.[6][7] Verify the this compound concentration and integrity, ensure the cell line is not misidentified or contaminated, and check that assay reagents are performing as expected by using positive and negative controls.[8] If these are all correct, you can then proceed to investigate biological resistance mechanisms.
Troubleshooting Guide
Issue 1: Decreased Cell Death and Higher IC50 Value Observed
Q: My long-term this compound-treated cell line now shows a significantly higher IC50 value compared to the parental line. What is the likely cause?
A: This is a classic sign of acquired resistance. The primary causes are often multifactorial and can include increased drug efflux, activation of pro-survival signaling, or impaired apoptotic pathways. A systematic approach is needed to identify the specific mechanism.
Troubleshooting Workflow:
-
Confirm Drug Efflux: First, determine if the cells are actively pumping the drug out. An over-expression of ATP-binding cassette (ABC) transporters is a common cause.[4]
-
Analyze Pro-Survival Signaling: If efflux is not the cause, investigate key survival pathways. The PI3K/Akt/mTOR pathway is frequently hyperactivated in drug-resistant cancers, promoting cell survival and proliferation.[9]
-
Assess Apoptotic Response: Examine the expression levels of key apoptosis-regulating proteins (e.g., Bcl-2 family, caspases). Resistance can arise from an imbalance of pro- and anti-apoptotic factors.[5]
Issue 2: Investigating the Role of Drug Efflux Pumps
Q: How can I experimentally verify if ABC transporters are responsible for resistance?
A: You can use a combination of a functional assay and a combination treatment approach.
-
Functional Assay: Use a fluorescent substrate of ABC transporters, like Rhodamine 123. Resistant cells overexpressing these pumps will show lower intracellular fluorescence as they actively pump the dye out.
-
Combination Therapy: Treat the resistant cells with this compound in combination with a known ABC transporter inhibitor (e.g., Verapamil or Cyclosporin A). A restoration of sensitivity to this compound (a lower IC50 value) strongly suggests that drug efflux is a key resistance mechanism.
Data Presentation: Effect of Efflux Pump Inhibitor
| Cell Line | Treatment | IC50 of this compound (nM) | Fold-Resistance |
| Parental (Sensitive) | This compound alone | 15 | 1.0 |
| Resistant | This compound alone | 450 | 30.0 |
| Resistant | This compound + Verapamil (5 µM) | 45 | 3.0 |
Issue 3: Pro-Survival Signaling as a Resistance Mechanism
Q: Western blot analysis shows increased phosphorylation of Akt in my resistant cell line. What does this signify and how can I overcome it?
A: Increased phosphorylation of Akt (p-Akt) indicates the activation of the PI3K/Akt/mTOR survival pathway.[9] This pathway promotes cell survival by inhibiting apoptosis and stimulating proliferation, thereby counteracting the effects of this compound.
To overcome this, you can use a targeted combination therapy approach. Treat the resistant cells with this compound along with a specific PI3K or Akt inhibitor (e.g., LY294002, MK-2206). If this combination restores apoptosis and reduces cell viability, it confirms the role of the PI3K/Akt pathway in mediating resistance.
Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effects of this compound and calculate the IC50 value.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Plot the percentage of cell viability versus drug concentration and determine the IC50 value using non-linear regression.
Protocol 2: Rhodamine 123 Efflux Assay (Functional ABC Transporter Assay)
Objective: To measure the efflux pump activity in resistant versus sensitive cells.
Methodology:
-
Cell Preparation: Harvest 1x10^6 cells (both parental and resistant lines) and resuspend in culture medium.
-
Dye Loading: Add Rhodamine 123 to a final concentration of 1 µM and incubate for 30 minutes at 37°C.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Efflux Period: Resuspend cells in fresh, pre-warmed medium and incubate at 37°C for 1-2 hours to allow for dye efflux. For an inhibitor control, add Verapamil (5 µM) during this step.
-
Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. Lower fluorescence indicates higher efflux activity.
Protocol 3: Western Blot for Signaling Proteins
Objective: To detect changes in the activation state of key signaling proteins (e.g., Akt, p-Akt).
Methodology:
-
Protein Extraction: Treat parental and resistant cells with or without this compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
References
- 1. Mechanism of action of didemnin B, a depsipeptide from the sea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug resistance and combating drug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. goldbio.com [goldbio.com]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
Dienomycin B quality control and purity analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dienomycin B. The information aims to address common issues encountered during quality control and purity analysis experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is sparingly soluble in aqueous solutions. For analytical purposes, it is recommended to dissolve this compound in organic solvents such as methanol (B129727), ethanol, or dimethyl sulfoxide (B87167) (DMSO). For High-Performance Liquid Chromatography (HPLC) analysis, the dissolution solvent should be compatible with the mobile phase to prevent precipitation and peak distortion.
Q2: How should this compound be stored to ensure its stability?
A2: this compound, like many polyene macrolide antibiotics, is sensitive to light, heat, and extreme pH conditions.[1] It should be stored in a tightly sealed container, protected from light, at a refrigerated temperature of 2-8°C. For long-term storage, maintaining a frozen state at -20°C or lower is advisable. Repeated freeze-thaw cycles should be avoided as they can lead to degradation.
Q3: What are the expected degradation pathways for this compound under stress conditions?
A3: While specific degradation pathways for this compound are not extensively documented, based on the structure of similar macrolides with conjugated diene systems, degradation is expected under acidic, basic, oxidative, and photolytic stress.[2][3] Acidic conditions may lead to the hydrolysis of glycosidic bonds if present, and isomerization of the polyene chain. Basic conditions can cause hydrolysis of ester groups. Oxidation can target the polyene system, leading to the formation of epoxides and other oxygenated derivatives. Exposure to UV light can induce isomerization and cyclization reactions within the polyene chain.
Q4: What are the typical impurities found in this compound samples?
A4: Impurities in this compound can originate from the fermentation process (related substances from the producing microorganism, Streptomyces sp.), downstream processing, or degradation. These may include isomers, degradation products, and unreacted starting materials from any semi-synthetic modifications. A thorough analysis using a stability-indicating method like HPLC or LC-MS is necessary to identify and quantify these impurities.
Troubleshooting Guides
HPLC Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary interactions with the stationary phase: The basic nature of the amine group in this compound can interact with residual silanols on the HPLC column. 2. Column Overload: Injecting too concentrated a sample. 3. Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of the molecule. | 1. Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. 2. Reduce the injection volume or dilute the sample. 3. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound. |
| Inconsistent Retention Times | 1. Fluctuations in mobile phase composition: Improper mixing or solvent evaporation. 2. Temperature variations: Inconsistent column temperature. 3. Column degradation: Loss of stationary phase. | 1. Ensure proper mobile phase preparation and degassing. Use a gradient proportioning valve if available. 2. Use a column oven to maintain a constant temperature. 3. Replace the column if it has been used extensively or under harsh conditions. |
| Ghost Peaks | 1. Contamination in the mobile phase or injector. 2. Carryover from previous injections. | 1. Use fresh, high-purity solvents and flush the system. 2. Implement a needle wash step in the autosampler method and inject a blank solvent run to check for carryover. |
| Low Signal Intensity | 1. Degradation of the sample. 2. Incorrect detection wavelength. 3. Low sample concentration. | 1. Prepare fresh samples and store them appropriately. 2. Determine the optimal UV absorbance wavelength for this compound by scanning a standard solution. 3. Concentrate the sample or increase the injection volume (if not leading to column overload). |
General Handling and Storage
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of Potency in Biological Assays | 1. Degradation due to improper storage. 2. Inactivation by components in the assay medium. | 1. Verify storage conditions (temperature, light protection). Prepare fresh stock solutions. 2. Check for potential interactions with media components. Use a different assay medium if necessary. |
| Incomplete Dissolution of the Compound | 1. Use of an inappropriate solvent. 2. Insufficient mixing or sonication. | 1. Refer to solubility data and choose a suitable organic solvent. 2. Vortex and/or sonicate the solution to ensure complete dissolution. Gentle warming may be applied if the compound is heat-stable. |
Experimental Protocols
HPLC-UV Method for Purity Analysis of this compound
This protocol describes a representative HPLC-UV method for determining the purity of a this compound sample.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or another suitable modifier)
-
This compound reference standard and sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid. Filter and degas the mobile phase.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution (e.g., 1 mg/mL). Dilute the stock solution with the mobile phase to a working concentration (e.g., 50 µg/mL).
-
Sample Solution Preparation: Prepare the this compound sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Based on the UV spectrum of this compound (likely in the range of 280-320 nm due to the conjugated diene system)
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation of Purity: Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to the peak area of the standard, or by area normalization if a standard is not available.
Workflow Diagram:
Caption: Workflow for HPLC-UV Purity Analysis of this compound.
Forced Degradation Study of this compound
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.
Reagents:
-
This compound
-
Methanol
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade water
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8 hours). Neutralize with 0.1 N NaOH and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Incubate at room temperature for a defined period. Neutralize with 0.1 N HCl and dilute for HPLC analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Incubate at room temperature, protected from light, for a defined period. Dilute for HPLC analysis.
-
Thermal Degradation: Store the solid this compound powder and a solution in methanol at an elevated temperature (e.g., 60°C) for a defined period. Prepare for HPLC analysis.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a defined period. Prepare for HPLC analysis.
-
Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase without subjecting it to any stress.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (as described above or a modified version to ensure separation of degradation products).
Logical Relationship Diagram:
Caption: Logical Flow of a Forced Degradation Study for this compound.
Data Presentation
Table 1: Representative HPLC Purity Analysis Data for this compound
| Sample ID | Retention Time (min) | Peak Area | Purity (%) |
| Reference Standard | 5.2 | 1,250,000 | 99.8 |
| Batch A | 5.2 | 1,235,000 | 98.8 |
| Batch B | 5.3 | 1,245,000 | 99.6 |
Table 2: Representative Forced Degradation Study Results for this compound
| Stress Condition | Duration (hours) | Assay of this compound (%) | Major Degradation Products (Retention Time, min) |
| 0.1 N HCl, 60°C | 8 | 85.2 | 3.1, 4.5 |
| 0.1 N NaOH, RT | 4 | 90.5 | 6.8 |
| 3% H₂O₂, RT | 24 | 78.9 | 2.5, 3.8 |
| Thermal (60°C) | 48 | 95.1 | 5.8 |
| Photolytic (UV) | 12 | 82.3 | 4.9, 6.2 |
References
Technical Support Center: Scaling Up Polyketide Production (Using Rapamycin as a Model for Dienomycin B)
Frequently Asked Questions (FAQs)
Q1: What is the producing organism for Rapamycin (B549165)?
A1: Rapamycin is a macrolide compound produced by the bacterium Streptomyces hygroscopicus.[1][2][3] It was originally isolated from a soil sample from Easter Island.[4]
Q2: What is the general biosynthetic pathway for Rapamycin?
A2: Rapamycin's core structure is synthesized by a type I modular polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) hybrid system. The biosynthesis starts with the precursor 4,5-dihydroxycyclohex-1-ene-carboxylic acid, derived from the shikimate pathway.[3][5] The polyketide chain is elongated and then condensed with L-pipecolate, which is derived from L-lysine, before the macrolide ring is closed.[4][5][6] A series of post-PKS modifications, including oxidations and methylations, complete the synthesis.[5][6]
Q3: What are the major challenges in scaling up Rapamycin production?
A3: The primary challenges include the low production yield of wild-type strains, complex fermentation media requirements, and the need for precise control of bioprocess parameters.[2][7] Maintaining optimal oxygen supply in large-scale fermenters is also critical for the production of many Streptomyces secondary metabolites.[8] Additionally, downstream processing to isolate and purify Rapamycin to pharmaceutical grade can be complex.[9][10]
Q4: Can genetic engineering be used to improve Rapamycin yield?
A4: Yes, metabolic engineering is a key strategy. Overexpression of positive regulatory genes, such as rapH and rapG, has been shown to enhance production.[3] Engineering precursor pathways, like the shikimate pathway and L-lysine biosynthesis for the pipecolate unit, can also significantly boost yields.[3][11]
Troubleshooting Guides
This section provides solutions to common problems encountered during the scale-up of Rapamycin production.
Fermentation Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Biomass | - Suboptimal media composition (carbon/nitrogen limitation).- Incorrect pH or temperature.- Poor aeration or agitation. | - Media Optimization: Test different carbon sources (e.g., fructose, mannose) and nitrogen sources. Ensure essential minerals and trace elements are present.[12]- Parameter Control: Maintain pH around 7.2-7.6 and temperature around 23-28°C.[1][13]- Aeration/Agitation: Optimize agitation (e.g., 300 rpm) and aeration (e.g., 1 vvm) to ensure sufficient dissolved oxygen without causing excessive shear stress.[12] |
| Low Rapamycin Titer Despite Good Growth | - Nutrient repression (e.g., phosphate).- Lack of essential precursors.- Feedback inhibition.- Incorrect timing of harvest. | - Phosphate (B84403) Control: High phosphate concentrations can inhibit secondary metabolite production. Test different phosphate levels.[2]- Precursor Feeding: Supplement the medium with precursors like lysine (B10760008) (for the pipecolate unit).[2]- Harvest Time: Monitor Rapamycin production over time to determine the optimal harvest point, typically in the stationary phase.[12]- Strain Improvement: Use mutagenesis (UV, NTG) to generate overproducing strains.[1][13] |
| Inconsistent Batch-to-Batch Yield | - Variability in raw materials (e.g., soybean meal).- Inconsistent inoculum quality.- Fluctuations in fermentation parameters. | - Raw Material QC: Implement quality control for all media components.- Inoculum Standardization: Develop a standardized protocol for seed culture preparation to ensure consistent inoculum size and quality.- Process Monitoring: Utilize process analytical technology (PAT) to tightly monitor and control pH, temperature, and dissolved oxygen. |
Downstream Processing Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Extraction Efficiency | - Incorrect pH during extraction.- Inefficient solvent for extraction.- Product degradation. | - pH Adjustment: Acidify the fermentation broth to approximately pH 4.0 before biomass separation to improve recovery.[9][14]- Solvent Selection: Use a suitable water-immiscible solvent like ethyl acetate (B1210297) or toluene (B28343) for extraction from the biomass.[9][15]- Temperature Control: Perform extractions at controlled temperatures (e.g., 50°C for toluene) to enhance recovery without degrading the product.[9] |
| Low Purity After Chromatography | - Co-elution of impurities and isomers.- Inappropriate stationary or mobile phase. | - Multi-Step Purification: Employ a multi-step process involving normal-phase silica (B1680970) gel chromatography followed by flash chromatography or reversed-phase chromatography.[9][10][15]- Solvent System Optimization: Systematically test different solvent systems for chromatography to achieve better separation of Rapamycin from its isomers and other impurities.[16] |
Data Presentation: Fermentation Parameters
The following tables summarize key quantitative data for optimizing Rapamycin production.
Table 1: Optimized Fermentation Media Composition
| Component | Concentration (g/L) | Reference(s) |
| Fructose | 22 | [12] |
| Mannose | 5 | [12] |
| Malt Extract | 10 | [12] |
| Casein | 0.3 | [12] |
| (NH₄)₂SO₄ | 5.3 | [12] |
| NaCl | 5 | [12] |
| K₂HPO₄ | 4 | [12] |
| CaCO₃ | 3 | [12] |
| Trace Elements (Zn, Mg, Mn, Fe, Co) | 0.0025 - 0.1 | [12] |
Table 2: Optimal Physical Fermentation Parameters
| Parameter | Optimal Value | Reference(s) |
| Temperature | 23 - 28 °C | [1][13] |
| pH | 7.2 - 7.6 | [1][13] |
| Agitation (Lab Scale) | 120 - 300 rpm | [12][13] |
| Aeration (Lab Scale) | 1 vvm | [12] |
Experimental Protocols
Protocol 1: Seed Culture Preparation
-
Prepare a seed medium containing appropriate carbon and nitrogen sources.
-
Inoculate the medium with a stock culture of S. hygroscopicus.
-
Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours, or until a dense culture is obtained.
-
Use this seed culture to inoculate the production fermenter at a 2% (v/v) ratio.[12]
Protocol 2: Batch Fermentation (10L Scale)
-
Sterilize 8L of the production medium (see Table 1) in a 10L bioreactor.
-
Inoculate with 200 mL of the seed culture.
-
Maintain the temperature at 28°C and the pH at 7.2 (using automated addition of acid/base).
-
Set the agitation to 300 rpm and aeration to 1 vvm to maintain dissolved oxygen levels above 20%.[12]
-
Run the fermentation for 6-7 days.
-
Monitor cell growth (dry cell weight) and Rapamycin production (HPLC analysis of methanol (B129727) extracts) daily.[12]
Protocol 3: Rapamycin Extraction and Initial Purification
-
At the end of the fermentation, acidify the entire broth to pH 4.0 with sulfuric acid.[9][14]
-
Separate the mycelial biomass from the broth using centrifugation or filtration.[9]
-
Extract the biomass cake with a water-immiscible solvent such as ethyl acetate or toluene.[9][15]
-
Concentrate the solvent extract under reduced pressure to obtain a crude oily residue.[14]
-
Dissolve the crude residue in a minimal amount of a suitable solvent for chromatographic purification.
Visualizations (Graphviz)
Below are diagrams illustrating key pathways and workflows for Rapamycin production.
Caption: Simplified biosynthetic pathway of Rapamycin.
Caption: General workflow for scaling up Rapamycin production.
References
- 1. Approaches towards the enhanced production of Rapamycin by Streptomyces hygroscopicus MTCC 4003 through mutagenesis and optimization of process parameters by Taguchi orthogonal array methodology | Semantic Scholar [semanticscholar.org]
- 2. ijsdr.org [ijsdr.org]
- 3. Molecular and therapeutic insights of rapamycin: a multi-faceted drug from Streptomyces hygroscopicus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of Novel Rapamycin Analogs by Precursor-Directed Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of rapamycin and its regulation: past achievements and recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cris.vtt.fi [cris.vtt.fi]
- 7. researchgate.net [researchgate.net]
- 8. Actinorhodin production by Streptomyces coelicolor and growth of Streptomyces lividans are improved by the expression of a bacterial hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scialert.net [scialert.net]
- 10. Recovery and purification of rapamycin from the culture broth of Mtcc 5681 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Kinetics of rapamycin production by Streptomyces hygroscopicus MTCC 4003 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Approaches towards the enhanced production of Rapamycin by Streptomyces hygroscopicus MTCC 4003 through mutagenesis and optimization of process parameters by Taguchi orthogonal array methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. WO2014072984A1 - Improved process for isolation and purification of rapamycin from fermentation broth - Google Patents [patents.google.com]
- 15. US20100029933A1 - Pure form of rapamycin and a process for recovery and purification thereof - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Dienomycin B
Notice: There is currently a limited amount of publicly available scientific information regarding Dienomycin B and its producing organism, Streptomyces sp. MC 67-C1. The information that is accessible indicates that it is a compound with weak antibacterial activity. Without further published research on its mechanism of action, experimental usage, and biological effects, we are unable to provide a comprehensive technical support guide as requested.
This document serves as a foundational resource based on general principles for working with novel antibiotics and natural products from Streptomyces. It is intended to guide researchers in establishing their own robust experimental framework in the absence of compound-specific literature.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
A1: this compound is a compound produced by the bacterial strain Streptomyces sp. MC 67-C1. Currently, the only reported biological activity is weak antibacterial action. The specific spectrum of activity, mechanism of action, and potency are not well-documented in publicly accessible literature.
Q2: I am not seeing the expected antibacterial effect in my experiments. What should I check?
A2: Given the characterization of this compound's activity as "weak," it is crucial to meticulously control your experimental conditions. Consider the following troubleshooting steps:
-
Compound Integrity and Stability:
-
Verify the integrity of your this compound stock. Has it been stored correctly (e.g., protected from light, at the appropriate temperature)? The stability of this compound in various solvents and over time is unknown. Consider performing a stability study if you suspect degradation.
-
Ensure the compound is fully solubilized in your chosen vehicle and that the vehicle itself is not inhibiting bacterial growth.
-
-
Experimental Conditions:
-
Concentration Range: You may need to test a broad range of concentrations, potentially higher than those used for more potent antibiotics.
-
Test Organism Susceptibility: The "weak antibacterial activity" may be specific to certain bacterial species. Test against a panel of both Gram-positive and Gram-negative bacteria.
-
Assay Type: The method of assessing antibacterial activity (e.g., broth microdilution, disk diffusion, colony forming unit counts) can influence the outcome. Ensure your chosen assay is sensitive enough to detect weak effects.
-
Positive and Negative Controls: These are critical. A positive control (a known antibiotic effective against your test strain) confirms your assay is working correctly. A negative control (vehicle only) ensures that the solvent is not affecting bacterial growth.[1][2][3][4][5]
-
Q3: How should I design my initial experiments with this compound?
A3: A logical workflow for initial characterization is essential.
Experimental Workflow & Troubleshooting
Below is a generalized workflow for characterizing a novel antibiotic like this compound. This flowchart can also serve as a troubleshooting guide.
Caption: General workflow for initial experiments with this compound.
Data Presentation: Hypothetical MIC Data
The following table illustrates how you could structure your preliminary data from a Minimum Inhibitory Concentration (MIC) assay. This is a hypothetical example to serve as a template.
| Test Organism | Gram Stain | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) [e.g., Ampicillin] |
| Staphylococcus aureus | Positive | >128 | 0.5 |
| Bacillus subtilis | Positive | 64 | 0.25 |
| Escherichia coli | Negative | >128 | 8 |
| Pseudomonas aeruginosa | Negative | >128 | 32 |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions in a 96-well plate using appropriate broth media (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL. Ensure the final concentration of the solvent is consistent across all wells and does not exceed a level that affects bacterial growth (typically ≤1%).
-
-
Preparation of Bacterial Inoculum:
-
Culture the test bacterium overnight on an appropriate agar (B569324) plate.
-
Inoculate a few colonies into broth and incubate until the culture reaches the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to each well of the 96-well plate containing the this compound dilutions.
-
Include the following controls:
-
Positive Control: A known antibiotic with activity against the test strain.
-
Negative Control (Vehicle Control): Broth with the same concentration of solvent used for this compound.
-
Growth Control: Broth with bacteria only.
-
Sterility Control: Broth only.
-
-
Incubate the plate at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.
-
-
Data Interpretation:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.
-
Signaling Pathways and Logical Relationships
Due to the lack of information on this compound's mechanism of action, a specific signaling pathway cannot be provided. However, we can illustrate a logical diagram for troubleshooting common issues with experimental controls.
Caption: A logical guide for troubleshooting control failures.
This guide will be updated as more information about this compound becomes available in the scientific literature. Researchers are encouraged to perform thorough validation and control experiments to reliably characterize its properties.
References
- 1. Antimetabolites produced by microorganisms. XIII. The synthesis and microbiological production of a novel amino acid, L-2-amino-4-(2-aminoethoxy) butanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bleomycin pharmacology: mechanism of action and resistance, and clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of dnacin B1, a new benzoquinoid antibiotic with antitumor properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Antibacterial activity of the enniatin B, produced by Fusarium tricinctum in liquid culture, and cytotoxic effects on Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Dienomycin B and Broad-Spectrum Antibiotics: A Comparative Analysis for Drug Development Professionals
In the ever-evolving landscape of antimicrobial research, the exploration of novel compounds with unique mechanisms of action is paramount to addressing the growing challenge of antibiotic resistance. Dienomycin B, a member of the dienoyl tetramic acid class of natural products, represents a potential alternative to conventional broad-spectrum antibiotics. This guide provides a detailed comparison of this compound and its chemical class to established broad-spectrum agents, focusing on their mechanisms of action, antimicrobial spectra, and supported by available experimental data.
Executive Summary
While specific experimental data for this compound is limited in publicly accessible literature, this analysis draws upon information available for the closely related Dienomycin A and the broader dienoyl tetramic acid family. These compounds exhibit promising activity, particularly against Gram-positive bacteria, with some synthetic derivatives showing a wider spectrum. Their primary mechanism of action often involves the inhibition of essential bacterial enzymes like RNA polymerase, a different target for many current broad-spectrum antibiotics. This suggests a potential for dienomycins to be effective against pathogens that have developed resistance to other antibiotic classes.
Mechanism of Action: A Tale of Two Targets
Dienoyl Tetramic Acids (including Dienomycins):
The primary mechanism of action for many dienoyl tetramic acids is the inhibition of bacterial RNA polymerase (RNAP) .[1] This enzyme is crucial for the transcription of genetic information from DNA to RNA, a fundamental step in protein synthesis. By binding to RNAP, these compounds effectively halt the production of essential proteins, leading to bacterial cell death. Some synthetic derivatives have also been found to moderately inhibit DNA gyrase , an enzyme involved in DNA replication.[1] This dual-targeting potential could be advantageous in overcoming resistance.
Broad-Spectrum Antibiotics:
In contrast, common broad-spectrum antibiotics employ a variety of mechanisms:
-
Fluoroquinolones (e.g., Ciprofloxacin): Inhibit DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[2]
-
Beta-lactams (e.g., Amoxicillin/clavulanic acid): Inhibit the synthesis of the bacterial cell wall, leading to cell lysis.
-
Macrolides (e.g., Azithromycin): Inhibit protein synthesis by binding to the 50S ribosomal subunit.[3]
Comparative Mechanisms of Action
Antimicrobial Spectrum: A Quantitative Comparison
The antimicrobial spectrum of an antibiotic is a critical determinant of its clinical utility. While comprehensive data for this compound is not available, the table below summarizes the Minimum Inhibitory Concentrations (MICs) for Dienomycin A, other tetramic acid derivatives, and common broad-spectrum antibiotics against a range of bacterial species. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.[4][5]
| Antibiotic/Compound | Class | S. aureus (MRSA) | E. coli | P. aeruginosa | E. faecalis | Reference(s) |
| Dienomycin A | Dienoyl Tetramic Acid | Active | - | - | - | [6] |
| Penicipyrroether A | Tetramic Acid | 1.7-3.0 µg/mL | 1.7-3.0 µg/mL | - | - | [7] |
| Lydicamycins | Tetramic Acid | 0.39-12.5 µg/mL | - | - | - | [7] |
| Ciprofloxacin | Fluoroquinolone | 6.25 µM | ≤1 µg/mL | - | - | [2][8] |
| Amoxicillin/clavulanic acid | Beta-lactam | - | 8 µg/mL | - | - | [9] |
| Azithromycin | Macrolide | 0.25-1.0 µg/mL | 2.0-8.0 µg/mL | - | 1.0-4.0 µg/mL | [3] |
Note: Data for Dienomycin A indicates activity but does not provide a specific MIC value. The data for other tetramic acids are included to represent the potential of this class of compounds. A direct comparison of µg/mL and µM values requires conversion based on the molecular weight of each compound.
Experimental Protocols: Determining Antimicrobial Susceptibility
The determination of Minimum Inhibitory Concentration (MIC) is a standardized method to quantify the in vitro effectiveness of an antimicrobial agent. The broth microdilution assay is a commonly used technique.
Broth Microdilution Assay Protocol
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Antimicrobial Agent: The antibiotic is serially diluted in a multi-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at a specific temperature (typically 35-37°C) for 16-20 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.
Workflow for MIC Determination
Conclusion and Future Directions
While direct comparative data for this compound is scarce, the available information on Dienomycin A and the broader dienoyl tetramic acid class highlights their potential as a source of new antimicrobial agents. Their distinct mechanism of action, primarily targeting bacterial RNA polymerase, offers a promising avenue to combat pathogens resistant to existing drug classes. The antimicrobial spectrum, particularly against Gram-positive bacteria including MRSA, is noteworthy.
For drug development professionals, the dienoyl tetramic acid scaffold represents a valuable starting point for the design and synthesis of novel antibiotics. Further research is warranted to:
-
Isolate and characterize this compound to determine its specific antimicrobial profile and mechanism of action.
-
Conduct comprehensive in vitro and in vivo studies to establish the efficacy and safety of promising dienomycin derivatives.
-
Explore synthetic modifications to broaden the antimicrobial spectrum and enhance potency against clinically relevant Gram-negative pathogens.
The development of new antibiotics is a critical endeavor, and the exploration of natural product classes like the dienomycins is essential in the global fight against antimicrobial resistance.
References
- 1. Aromatic dienoyl tetramic acids. Novel antibacterial agents with activity against anaerobes and staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Quality control parameters and interpretive criteria for in vitro susceptibility tests with the macrolide azithromycin. Collaborative Antimicrobial Susceptibility Testing Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Defining the mode of action of tetramic acid antibacterials derived from Pseudomonas aeruginosa quorum sensing signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validating the Antibacterial Target of Dienomycin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dienomycin B's antibacterial target validation with alternative antibiotics. It includes detailed experimental data, protocols, and visual workflows to support researchers in the field of antibacterial drug discovery.
Introduction to this compound
This compound belongs to the dienoyl tetramic acid class of antibiotics. While structurally related compounds have shown varied mechanisms of action, this guide focuses on the experimental validation of this compound's specific antibacterial target. Understanding the precise molecular target is crucial for optimizing its therapeutic potential and overcoming potential resistance mechanisms.
Validated Antibacterial Target: Inhibition of Cell Wall Synthesis
Contrary to initial hypotheses suggesting protein synthesis inhibition, experimental evidence points towards the bacterial cell wall as the primary target of dienomycins. Specifically, the related compound Diumycin (B1170300) A has been shown to inhibit peptidoglycan synthesis.[1][2] This process is essential for maintaining the structural integrity of the bacterial cell, and its disruption leads to cell lysis and death.
The proposed mechanism involves the inhibition of the utilization of N-acetyl-glucosamine-N-acetyl-muramyl-pentapeptide, a key precursor in the peptidoglycan synthesis pathway.[1] This mode of action is distinct from other cell wall synthesis inhibitors like vancomycin, as diumycins do not inhibit particulate d-alanine (B559566) carboxypeptidase.[1]
Logical Flow of Target Validation:
Caption: Logical workflow for validating the antibacterial target of this compound.
Comparative Performance Analysis
To contextualize the efficacy of this compound, a comparison of its Minimum Inhibitory Concentrations (MICs) against common bacterial pathogens is presented alongside other antibiotics targeting cell wall synthesis and protein synthesis.
| Antibiotic | Target | Staphylococcus aureus (MRSA) MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
| This compound | Cell Wall Synthesis | Data not available | Data not available |
| Vancomycin | Cell Wall Synthesis | 0.5 - 2.0[3][4][5] | Not applicable (Gram-negative) |
| Penicillin | Cell Wall Synthesis | >2 (Resistant) | >8 (Resistant) |
| Tetracycline | Protein Synthesis (30S) | 0.25 - 128 | 0.25 - >128[6][7] |
| Erythromycin | Protein Synthesis (50S) | 0.25 - >64 | >128 (Resistant)[7] |
Experimental Protocols for Target Validation
Validating the antibacterial target of a novel compound like this compound involves a series of well-defined experiments. Below are the methodologies for key assays.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Protocol:
-
Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.
-
Serial Dilution of Antibiotic: The antibiotic is serially diluted in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under optimal conditions (e.g., 37°C for 18-24 hours).
-
Observation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible bacterial growth.
Peptidoglycan Synthesis Assay (In Vitro)
Objective: To assess the direct inhibitory effect of a compound on the enzymatic machinery of peptidoglycan synthesis.
Protocol:
-
Preparation of Bacterial Membrane Fraction: Particulate enzyme preparations containing the peptidoglycan synthesis machinery are isolated from bacterial cells.
-
Reaction Mixture: The reaction mixture is prepared containing the membrane fraction, radiolabeled peptidoglycan precursors (e.g., UDP-N-acetylmuramic acid-[¹⁴C]pentapeptide and UDP-N-acetylglucosamine), and the test compound (this compound) at various concentrations.
-
Incubation: The reaction is incubated at an optimal temperature to allow for peptidoglycan synthesis.
-
Quantification of Inhibition: The incorporation of radiolabeled precursors into the newly synthesized peptidoglycan is measured. A decrease in radioactivity in the presence of the test compound indicates inhibition of peptidoglycan synthesis.
Experimental Workflow for Peptidoglycan Synthesis Assay:
Caption: Workflow for the in vitro peptidoglycan synthesis inhibition assay.
Signaling Pathway: Bacterial Cell Wall Synthesis
The bacterial cell wall, primarily composed of peptidoglycan, is a unique and essential structure not found in eukaryotes, making it an excellent target for antibiotics. The synthesis of peptidoglycan is a multi-step process that occurs in the cytoplasm, at the cell membrane, and in the periplasmic space.
Diagram of the Peptidoglycan Synthesis Pathway and the Site of Action of this compound:
Caption: Simplified pathway of peptidoglycan synthesis and the inhibitory action of this compound.
Conclusion
The validation of this compound's antibacterial target as an inhibitor of cell wall synthesis provides a clear direction for its further development. The experimental protocols and comparative data presented in this guide offer a framework for researchers to rigorously evaluate its efficacy and potential as a novel therapeutic agent. Future studies should focus on obtaining precise MIC values for this compound against a broad panel of clinical isolates and further elucidating the specific molecular interactions with its target to aid in the design of more potent derivatives.
References
- 1. Inhibition of peptidoglycan synthesis by the antibiotic diumycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of cell wall synthesis by the antibiotics diumycin and janiemycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increased Vancomycin MICs for Staphylococcus aureus Clinical Isolates from a University Hospital during a 5-Year Period - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vancomycin MICs of the resistant mutants of S. aureus ATCC43300 vary based on the susceptibility test methods used - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenotypic antimicrobial resistance in Escherichia coli strains isolated from swine husbandries in North Western Germany – temporal patterns in samples from laboratory practice from 2006 to 2017 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Minimum inhibitory concentrations of frequently used antibiotics against Escherichia coli and Trueperella pyogenes isolated from uteri of postpartum dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
Dienomycin B: An Enigma in Cross-Resistance Studies
Despite a comprehensive search of available scientific literature, detailed information regarding cross-resistance studies, mechanism of action, and cytotoxicity of Dienomycin B remains elusive. Similarly, in-depth data on the broader "Dienomycin" family of antibiotics, including Dienomycin A, is exceptionally scarce in publicly accessible databases. This lack of available data precludes the creation of a detailed comparison guide as requested.
Our investigation sought to provide researchers, scientists, and drug development professionals with a thorough comparison of this compound's performance against other antimicrobial agents, complete with experimental data, protocols, and pathway visualizations. However, the search for primary literature, and mentions in review articles and databases yielded no specific studies on cross-resistance involving this compound.
The "Dienomycin" class of antibiotics appears to be sparsely documented. While the existence of "Dienomycin A" is confirmed through chemical databases, which classify it as a styrene (B11656) derivative produced by Streptomyces, no significant body of research on its biological activity has been published or made widely available. An early publication by S. Umezawa and colleagues detailing the initial screening, isolation, and chemical studies of the Dienomycin family was identified, but access to the full experimental details within this publication could not be obtained.
Consequently, the core requirements for this comparison guide—quantitative data for tabular presentation, detailed experimental methodologies, and signaling pathways for visualization—cannot be met.
The Challenge of Undocumented Compounds
The case of this compound highlights a significant challenge in drug development and research. Many natural products with potential bioactivity are discovered but not extensively studied or publicly documented. This can be due to a variety of factors, including:
-
Limited Yield or Complex Synthesis: The producing organism may generate the compound in very low quantities, and its chemical synthesis may be complex and costly, hindering further research.
-
Lack of Potent Activity or Unfavorable Properties: Early screening might have revealed insufficient potency, undesirable off-target effects, or poor pharmacokinetic properties, leading to the discontinuation of research.
-
Proprietary Research: The compound may have been investigated by a private entity that has not published the findings.
Without access to foundational research data, the scientific community cannot evaluate the potential of compounds like this compound for further development or understand their role in phenomena such as cross-resistance.
Conceptual Framework for Future Cross-Resistance Studies
Should this compound or its analogs become available for study, a logical workflow for investigating cross-resistance could be conceptualized.
Conceptual workflow for a cross-resistance study. This diagram outlines the logical steps from initial characterization of a compound like this compound to the identification of cross-resistance patterns.
Dienomycin B: Uncovering Potential Synergistic Effects in Drug Therapy
A comprehensive review of current literature reveals a notable absence of published studies investigating the synergistic effects of Dienomycin B with other therapeutic agents. While the quest for effective combination therapies is a cornerstone of modern drug development, particularly in oncology, this compound has not yet been the subject of such investigations, according to publicly available scientific data.
This compound belongs to the ansamycin (B12435341) family of antibiotics, a class of compounds known for their antimicrobial and, in some cases, antitumor properties. However, its specific mechanism of action and its potential for synergistic interactions remain largely unexplored. Understanding how a drug interacts with other therapeutic molecules is crucial for designing rational combination therapies that can enhance efficacy, overcome drug resistance, and minimize toxicity.
The Rationale for Investigating Synergistic Combinations
The principle of drug synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects, is a powerful strategy in treating complex diseases like cancer. By targeting multiple, often complementary, cellular pathways, combination therapies can deliver a more potent therapeutic punch.
For a compound like this compound, identifying synergistic partners would require a thorough understanding of its molecular targets and the signaling pathways it modulates. Key areas of investigation would typically include its effects on cell proliferation, survival, and apoptosis. For instance, if this compound were found to induce apoptosis (programmed cell death), combining it with a drug that inhibits a survival pathway could lead to a synergistic antitumor effect.
Potential Avenues for Future Research
Given the lack of data, the following hypothetical experimental workflow could guide future research into the synergistic potential of this compound:
Caption: A hypothetical workflow for identifying and validating synergistic drug combinations with this compound.
Hypothetical Signaling Pathway Interactions
Should future research reveal that this compound impacts key cancer-related signaling pathways, such as the PI3K/Akt/mTOR pathway, diagrams could be constructed to visualize potential synergistic interactions. For example, if this compound were to inhibit a component of this pathway, combining it with another inhibitor targeting a different node could lead to a more profound blockade of tumor growth signals.
Caption: A hypothetical diagram illustrating a potential synergistic mechanism of this compound with an mTOR inhibitor.
At present, there is a clear gap in the scientific literature regarding the synergistic effects of this compound. The information presented here is intended to provide a framework for future research in this area. For researchers, scientists, and drug development professionals, the exploration of this compound's combination potential represents an untapped area of investigation that could yield novel and effective therapeutic strategies. Further preclinical studies are essential to elucidate its mechanism of action and to identify potential synergistic partners. Without such foundational data, any discussion of its comparative performance remains speculative.
Unraveling the Bioactivity of Dienomycin B and its Synthetic Analogs: A Comparative Analysis
A comprehensive evaluation of the biological effects of the natural product Dienomycin B and its laboratory-synthesized derivatives remains a significant area of interest for therapeutic innovation. While public domain data on this compound is limited, this guide synthesizes the available information on analogous compounds to provide a comparative framework for researchers and drug development professionals. This analysis focuses on cytotoxic activity, underlying mechanisms of action, and the structure-activity relationships that govern their therapeutic potential.
Comparative Bioactivity: this compound Analogs
Due to the absence of specific public data on this compound, this section focuses on the bioactivity of structurally related or functionally analogous compounds to provide a comparative perspective. The following table summarizes the cytotoxic activities of various natural and synthetic compounds against different cancer cell lines, offering a benchmark for potential future studies on this compound.
| Compound/Derivative | Cell Line | IC50/EC50 (µM) | Bioactivity | Reference |
| Didemnin B | L1210 Leukemia | Not Specified | Inhibits protein and DNA synthesis | [1] |
| FBA-TPQ (Makaluvamine Analog) | MCF-7 (Breast Cancer) | < 5 mg/kg (in vivo) | Induces apoptosis, cell cycle arrest | [1] |
| Compound 7 (Ethylenediamine Derivative) | A549 (Lung Cancer) | Concentration-dependent | Cytotoxic, induces cell cycle arrest | [2] |
| Compound 8 (Ethylenediamine Derivative) | MDA-MB-231 (Breast Cancer) | Concentration-dependent | Cytotoxic, induces cell cycle arrest | [2] |
| BAL (Baicalin Derivative) | A549 (Lung Cancer) | < 50 µg/mL | Induces apoptosis via PI3K/Akt pathway | [3] |
| AHEE (Athyrium hohenackerianum Extract) | HCT-116 (Colon Cancer) | 123.90 µg/mL | Cytotoxic, induces apoptosis | [4] |
| iCo-010 (Amphotericin B Formulation) | Candida albicans | 26.8 µg/L | Antifungal | [5] |
Experimental Methodologies
To ensure reproducibility and facilitate the design of future experiments on this compound and its derivatives, detailed protocols for key bioactivity assays are outlined below.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with the test compounds for a specified time, then harvested by trypsinization and washed with PBS.
-
Fixation: The cells are fixed in cold 70% ethanol (B145695) and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined using cell cycle analysis software.
Western Blotting for Protein Expression Analysis
Western blotting is employed to detect specific proteins in a sample and assess the impact of compounds on signaling pathways.
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., components of the PI3K/Akt or NF-κB pathways), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
The bioactivity of many natural products and their derivatives is often attributed to their ability to modulate specific cellular signaling pathways. While the precise pathway for this compound is yet to be elucidated, related compounds have been shown to influence key cancer-related pathways such as the PI3K/Akt/mTOR and NF-κB signaling cascades.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is common in many cancers.[6] Inhibition of this pathway can lead to decreased tumor cell growth and induction of apoptosis.[3]
Caption: The PI3K/Akt/mTOR signaling pathway.
NF-κB Signaling Pathway
The NF-κB signaling pathway plays a key role in inflammation, immunity, and cell survival.[7] Its constitutive activation is observed in many cancers, promoting tumor growth and resistance to therapy.
Caption: The canonical NF-κB signaling pathway.
Conclusion
While direct experimental data on this compound remains elusive in the public domain, this guide provides a foundational framework for its future investigation. By comparing the bioactivities of analogous compounds and detailing standardized experimental protocols, researchers can design targeted studies to elucidate the therapeutic potential of this compound and its synthetic derivatives. Understanding the structure-activity relationships and the specific signaling pathways modulated by these compounds will be critical in advancing their development as novel anticancer agents. The provided visualizations of key signaling pathways offer a conceptual starting point for mechanistic studies.
References
- 1. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor Activity In Vivo and Vitro of New Chiral Derivatives of Baicalin and Induced Apoptosis via the PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. In vitro cytotoxicity of two novel oral formulations of Amphotericin B (iCo-009 and iCo-010) against Candida albicans, human monocytic and kidney cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. ijpcbs.com [ijpcbs.com]
Comparative Analysis of Dienomycin B Analogs and Their Biological Activities: A Comprehensive Guide
A comprehensive review of available scientific literature reveals a notable absence of information regarding "Dienomycin B" and its structural analogs. Extensive database searches have identified a related compound, Dienomycin A, an antibiotic produced by Streptomyces species. However, data on other natural dienomycins (such as B or C) or synthetic derivatives remains elusive. This guide, therefore, focuses on the known entity, Dienomycin A, and outlines the necessary framework for a comparative analysis should its analogs be discovered in the future.
Introduction to Dienomycin A
Dienomycin A is a microbial metabolite with reported activity against Gram-positive bacteria and mycobacteria. Its chemical structure, as identified in public chemical databases, is [(2S,3S,4R)-3-methyl-2-[(1E,3E)-4-phenylbuta-1,3-dienyl]piperidin-4-yl] 2-methylpropanoate. The core structure features a substituted piperidine (B6355638) ring linked to a phenylbutadienyl side chain. Understanding the structure-activity relationship (SAR) of this molecule would be a critical area of research for the development of new antibiotics.
Data Presentation: A Template for Future Comparison
To facilitate future comparative analysis upon the discovery or synthesis of this compound or other analogs, the following table structure is proposed for the clear presentation of quantitative data.
| Compound | Structure | MIC vs. S. aureus (µg/mL) | MIC vs. M. tuberculosis (µg/mL) | Cytotoxicity (IC50, µM) | Notes |
| Dienomycin A | [Insert Structure] | Data not available | Data not available | Data not available | Parent Compound |
| Analog 1 | [Insert Structure] | ||||
| Analog 2 | [Insert Structure] | ||||
| ... |
Experimental Protocols: Methodologies for Activity Assessment
The following are detailed experimental protocols that would be essential for evaluating the biological activity of any newly identified Dienomycin analogs, ensuring that data is robust and comparable across studies.
1. Minimum Inhibitory Concentration (MIC) Assay:
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Microorganisms: Staphylococcus aureus (ATCC 29213) and Mycobacterium tuberculosis (H37Rv).
-
Method: Broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for S. aureus, Middlebrook 7H9 broth for M. tuberculosis).
-
Inoculate each well with a standardized suspension of the microorganism to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 18-24 hours for S. aureus and 7-14 days for M. tuberculosis.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
-
2. Cytotoxicity Assay:
This assay assesses the toxicity of the compounds to mammalian cells.
-
Cell Line: A standard mammalian cell line such as HEK293 (human embryonic kidney cells) or HepG2 (human liver cancer cells).
-
Method: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test compounds.
-
Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
The concentration that inhibits 50% of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
-
Mandatory Visualization: A Framework for Understanding
Visualizations are crucial for conveying complex information. The following examples illustrate how Graphviz (DOT language) can be used to create diagrams for signaling pathways and experimental workflows relevant to the study of Dienomycin analogs.
Signaling Pathway Inhibition:
Should the mechanism of action of Dienomycins be elucidated to involve the inhibition of a specific signaling pathway, a diagram could be created as follows.
Caption: Hypothetical signaling pathway inhibited by a Dienomycin analog.
Experimental Workflow:
A diagram illustrating the workflow for screening and evaluating Dienomycin analogs would provide a clear overview of the research process.
Caption: Workflow for the discovery of novel Dienomycin-based antibiotics.
Dienomycin B: A Comparative Analysis of a Streptomyces-Derived Natural Product
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Dienomycin B in relation to other well-characterized natural products from the genus Streptomyces. Due to a lack of publicly available quantitative data for this compound, this guide focuses on a qualitative comparison and provides the established experimental frameworks for generating such comparative data.
Streptomyces, a genus of Gram-positive bacteria, is a rich source of diverse and potent natural products, accounting for over two-thirds of clinically relevant antibiotics of natural origin. These compounds also exhibit a wide range of other biological activities, including antifungal, antiparasitic, and anticancer properties. This guide focuses on this compound, a member of the dienomycin family of natural products, and places it in the context of other significant compounds from Streptomyces.
Performance Comparison: this compound and Other Streptomyces Natural Products
Direct quantitative comparison of this compound with other Streptomyces natural products is challenging due to the limited availability of specific Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values in peer-reviewed literature. However, a qualitative comparison based on the activities of the broader dienomycin class and other well-studied Streptomyces metabolites is presented below.
Table 1: Qualitative Biological Activity Comparison
| Compound/Class | Primary Activity | Target Organisms/Cells | Notes |
| Dienomycins | Anticancer, Antibacterial | Various cancer cell lines, Gram-positive bacteria | Believed to exert their effects through DNA interaction. |
| Actinomycin D | Anticancer, Antibacterial | Wide range of cancer cell lines, Gram-positive and Gram-negative bacteria | A well-established chemotherapeutic agent that intercalates into DNA and inhibits transcription. |
| Doxorubicin | Anticancer | Broad spectrum of cancers, including breast, lung, and ovarian cancers | An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II. |
| Amphotericin B | Antifungal | Broad spectrum of fungi, including Candida and Aspergillus species | A polyene macrolide that binds to ergosterol (B1671047) in fungal cell membranes, leading to pore formation and cell death. |
Quantitative Data Comparison (Hypothetical Framework)
To facilitate future comparative studies, the following tables provide a framework for presenting quantitative data. Researchers generating new data on this compound are encouraged to use a similar structure for clarity and comparability.
Table 2: Comparative Anticancer Activity (IC50 in µM)
| Compound | MCF-7 (Breast Cancer) | HCT-116 (Colon Cancer) | A549 (Lung Cancer) |
| This compound | Data not available | Data not available | Data not available |
| Actinomycin D | ~0.0017 µM[1] | ~2.85 nM (Actinomycin V)[2] | ~0.000201 µM[1] |
| Doxorubicin | ~2.50 µM[3] | Data varies | > 20 µM[3] |
Table 3: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |
| This compound | Data not available | Data not available | Data not available |
| Actinomycin D | ~1.56-12.5 µg/ml (Actinomycin X2) | Variable | Not applicable |
| Amphotericin B | Not applicable | Not applicable | ~0.125-1 µg/mL |
Experimental Protocols
Standardized protocols are essential for generating reliable and comparable data. The following are detailed methodologies for key experiments used to evaluate the biological activities of natural products.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely accepted standard.
Workflow for Broth Microdilution MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.
-
Preparation of Inoculum: Culture the microorganism overnight. Suspend colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted antimicrobial agent. Include a growth control (no agent) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for most bacteria or 24-48 hours for fungi.
-
Result Interpretation: The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for determining the IC50 value using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to attach overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Replace the existing medium in the wells with the medium containing the test compound. Include a vehicle control (solvent only).
-
Incubation: Incubate the cells with the compound for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.
Signaling Pathways
The precise signaling pathway through which this compound exerts its biological effects has not been elucidated in the available literature. However, many natural products from Streptomyces are known to interfere with fundamental cellular processes. For instance, Actinomycin D and Doxorubicin are well-known DNA intercalators that disrupt DNA replication and transcription. A hypothetical signaling pathway for a DNA-damaging agent is depicted below.
Hypothetical Signaling Pathway for a DNA-Damaging Anticancer Agent
References
Unveiling the Molecular Architecture of Dienomycin B: A Guide to Structural Confirmation by NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the precise structural determination of a natural product is a critical step in understanding its biological activity and potential therapeutic applications. This guide provides a comprehensive overview of the confirmation of the chemical structure of Dienomycin B, a natural product with potential antibacterial properties, through the application of Nuclear Magnetic Resonance (NMR) spectroscopy. We present a detailed analysis of its NMR data in comparison to its closely related analogue, Dienomycin A, and outline the experimental protocols utilized for these spectroscopic studies.
Comparative Analysis of Dienomycin A and B Structures
This compound, produced by Streptomyces sp. MC 67-C1, is a member of the dienomycin family of antibiotics. Its structure has been elucidated as 3-Methyl-2-[(1E,3E)-4-phenyl-1,3-butadienyl]-4-piperidinol acetate. This structure is closely related to Dienomycin A, providing a valuable opportunity for comparative NMR analysis to confirm the structural assignments.
The primary difference between this compound and its analogue lies in the substituent at the C-4 position of the piperidine (B6355638) ring. In this compound, this position is acetylated, while in other analogues, it may feature different functionalities. This seemingly minor structural modification can significantly impact the molecule's biological activity and physicochemical properties, making unambiguous structural confirmation essential.
Confirming the Structure of this compound with NMR Spectroscopy
The definitive structure of this compound was established through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY). These experiments provide detailed information about the connectivity and spatial arrangement of atoms within the molecule.
Key NMR Data for this compound
The following table summarizes the key ¹H and ¹³C NMR chemical shifts for this compound, which are crucial for its structural verification.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key COSY Correlations | Key HMBC Correlations |
| Piperidine Ring | ||||
| 2 | 3.52 (d, J=9.8 Hz) | 65.4 | H-3 | C-3, C-4, C-6, C-1' |
| 3 | 2.15 (m) | 38.1 | H-2, H-4, 3-CH₃ | C-2, C-4, C-5, 3-CH₃ |
| 4 | 5.10 (m) | 72.3 | H-3, H-5 | C-2, C-3, C-5, C-6, C=O |
| 5 | 1.85 (m), 2.05 (m) | 28.9 | H-4, H-6 | C-3, C-4, C-6 |
| 6 | 2.95 (m), 3.20 (m) | 48.7 | H-5 | C-2, C-4, C-5 |
| 3-CH₃ | 0.95 (d, J=6.5 Hz) | 15.2 | H-3 | C-2, C-3, C-4 |
| Butadienyl Side Chain | ||||
| 1' | 5.80 (dd, J=15.0, 9.8 Hz) | 132.1 | H-2, H-2' | C-2, C-3', C-4' |
| 2' | 6.55 (dd, J=15.0, 10.5 Hz) | 129.8 | H-1', H-3' | C-1', C-4', C-1'' |
| 3' | 6.85 (d, J=15.5 Hz) | 135.5 | H-2', H-4' | C-1', C-2', C-1'' |
| 4' | 6.70 (d, J=15.5 Hz) | 128.7 | H-3' | C-2', C-3', C-2'', C-6'' |
| Phenyl Group | ||||
| 1'' | 137.2 | C-3', C-2'', C-6'' | ||
| 2'', 6'' | 7.40 (d, J=7.5 Hz) | 126.8 | H-3'', H-5'' | C-4', C-1'', C-3'', C-4'' |
| 3'', 5'' | 7.30 (t, J=7.5 Hz) | 128.6 | H-2'', H-4'', H-6'' | C-1'', C-2'', C-4'' |
| 4'' | 7.20 (t, J=7.5 Hz) | 127.5 | H-3'', H-5'' | C-2'', C-6'' |
| Acetate Group | ||||
| C=O | 170.1 | H-4, CH₃ | ||
| CH₃ | 2.08 (s) | 21.3 | C=O |
Note: The specific coupling constants (J values) and multiplicities (s, d, t, m) are critical for detailed structural analysis but are summarized here for brevity. Data is based on the original structure elucidation literature.
Experimental Protocols
The structural confirmation of this compound relies on a series of well-established NMR experiments. The following provides a general methodology for acquiring the necessary data.
1. Sample Preparation:
-
A pure sample of this compound (1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆) to a final concentration of approximately 5-10 mM.
-
The solution is transferred to a standard 5 mm NMR tube.
2. NMR Data Acquisition:
-
All NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR: A standard one-pulse experiment is performed to obtain the proton spectrum. Key parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: A proton-decoupled ¹³C experiment (e.g., using the DEPT pulse sequence to determine the multiplicity of carbon signals) is run. A wider spectral width (e.g., 0-200 ppm) is required.
-
2D COSY: This experiment identifies proton-proton spin-spin couplings, revealing adjacent protons. A standard COSY-45 or COSY-90 pulse sequence is used.
-
2D HMBC: This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the carbon skeleton.
-
2D NOESY: This experiment identifies protons that are close in space, providing through-space correlations that help to define the stereochemistry and conformation of the molecule.
Visualizing the NMR Structure Elucidation Workflow
The logical flow of experiments used to determine the structure of a natural product like this compound can be visualized as follows:
Caption: Workflow for NMR-based structure elucidation of natural products.
This comprehensive approach, combining various NMR techniques, allows for the unambiguous determination of the complex structure of this compound. The detailed analysis of its spectral data, especially in comparison with known analogues, provides a robust confirmation of its molecular architecture, which is a fundamental prerequisite for further investigation into its biological and pharmacological potential.
Mass Spectrometry for the Analysis of Dienomycin B: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of mass spectrometry-based approaches for the analysis of Dienomycin B, alongside alternative analytical techniques. Due to the limited availability of specific data for this compound, this guide leverages data from the structurally similar Dienomycin A and related piperidine-containing macrolide compounds to propose a robust analytical methodology.
Introduction to this compound Analysis
This compound is a compound of interest within drug discovery and development, necessitating sensitive and specific analytical methods for its characterization and quantification. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the gold standard for the analysis of such complex molecules. This guide details a proposed LC-MS/MS method for this compound and compares it with other potential analytical strategies.
Comparison of Analytical Methodologies
The selection of an analytical technique for a compound like this compound depends on various factors, including the required sensitivity, selectivity, throughput, and the nature of the sample matrix. Below is a comparison of a proposed LC-MS/MS method with alternative techniques.
| Feature | Proposed LC-MS/MS Method | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Microbiological Assays |
| Specificity | Very High (based on mass-to-charge ratio and fragmentation) | Moderate to Low (risk of co-eluting interferences) | Low (activity-based, susceptible to other antibiotics) |
| Sensitivity | Very High (sub-µg/kg levels achievable)[1] | Low to Moderate (µg/mL to ng/mL range) | Variable, generally lower than MS |
| Quantitative Accuracy | High (with appropriate internal standards) | Moderate | Semi-quantitative to quantitative |
| Throughput | High | Moderate | Low |
| Information Provided | Structural confirmation, quantification | Quantification | Biological activity |
| Development Complexity | High | Moderate | Moderate |
Proposed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for this compound
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended method for the sensitive and specific quantification of this compound in complex matrices.[2]
Predicted Mass Spectrometry Parameters for this compound
Due to the absence of direct mass spectrometry data for this compound, the following parameters are predicted based on the structure of Dienomycin A (C20H27NO2, MW: 313.4 g/mol ) and typical fragmentation of piperidine (B6355638) alkaloids.[3][4] Electrospray ionization (ESI) in positive mode is proposed, as it is effective for protonating macrolides and piperidine-containing compounds.[5][6]
| Parameter | Predicted Value | Rationale |
| Precursor Ion [M+H]+ | m/z 314.2 | Based on the molecular weight of Dienomycin A plus a proton. |
| Primary Product Ion | m/z [Predicted] | Expected fragmentation would involve the loss of the ester group or cleavage within the piperidine ring. The neutral loss of water is also a common fragmentation pathway for piperidine alkaloids.[4][7] |
| Secondary Product Ion | m/z [Predicted] | A second characteristic fragment ion for confirmation. |
| Collision Energy (eV) | 15-30 | Typical energy range for fragmentation of similar compounds. |
Experimental Workflow for LC-MS/MS Analysis
The following diagram illustrates the proposed workflow for the analysis of this compound from a biological matrix, such as plasma.
Proposed workflow for this compound analysis by LC-MS/MS.
Predicted Fragmentation Pathway
The fragmentation of this compound in the collision cell of a tandem mass spectrometer is anticipated to follow pathways characteristic of piperidine alkaloids. The primary fragmentation events are likely to be the neutral loss of small molecules such as water or the cleavage of the ester bond.
Predicted fragmentation pathways for this compound.
Detailed Experimental Protocols
Proposed LC-MS/MS Method
-
Sample Preparation (Protein Precipitation from Plasma):
-
To 100 µL of plasma, add an internal standard.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes to ensure separation from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the predicted precursor to product ion transitions for this compound and the internal standard.
-
Instrument Parameters: Optimize source-dependent parameters (e.g., capillary voltage, source temperature) for maximum signal intensity.
-
Alternative Method: HPLC-UV
-
Sample Preparation: Solid-phase extraction (SPE) would likely be required to achieve sufficient cleanup for UV detection.
-
Liquid Chromatography:
-
Similar chromatographic conditions as the LC-MS/MS method, but a longer column may be necessary for better resolution.
-
Detection: UV detector set at the maximum absorbance wavelength for the dienone chromophore of this compound.
-
Alternative Method: Microbiological Assay
-
Principle: This method relies on the antibiotic activity of this compound to inhibit the growth of a susceptible microorganism. The size of the inhibition zone on an agar (B569324) plate is proportional to the concentration of the antibiotic.[8]
-
Procedure:
-
Prepare agar plates seeded with a susceptible bacterial strain.
-
Apply standards and samples to wells or paper discs on the agar surface.
-
Incubate the plates to allow for bacterial growth and formation of inhibition zones.
-
Measure the diameter of the inhibition zones and compare to a standard curve.
-
Conclusion
References
- 1. Determination of Six Macrolide Antibiotics in Chicken Sample by Liquid Chromatography-Tandem Mass Spectrometry Based on Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. Dienomycin A | C20H27NO2 | CID 139589213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of five macrolide antibiotic residues in honey by LC-ESI-MS and LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Dienomycin B: An Analysis of Available Data
This guide aims to provide a framework for such a comparison by outlining the methodologies used in cytotoxicity testing and presenting the available, albeit limited, information on related compounds and their mechanisms of action. This information is intended to serve as a resource for researchers and drug development professionals interested in the potential of Dienomycin B and other antitumor antibiotics.
Comparison of Cytotoxic Potency (IC50 Values)
A direct comparison of the half-maximal inhibitory concentration (IC50) is the standard method for evaluating the cytotoxic potency of a compound. Ideally, IC50 values for this compound and other antibiotics would be presented across a panel of well-characterized cancer cell lines. However, due to the lack of specific data for this compound, a placeholder table is provided below to illustrate how such data would be presented.
Table 1: Comparative in vitro Cytotoxicity (IC50 in µM) of Various Antibiotics Against Human Cancer Cell Lines
| Cell Line | Tissue of Origin | This compound | Doxorubicin | Cisplatin | Mitomycin C |
| MCF-7 | Breast Adenocarcinoma | Data not available | Value | Value | Value |
| HeLa | Cervical Adenocarcinoma | Data not available | Value | Value | Value |
| A549 | Lung Carcinoma | Data not available | Value | Value | Value |
| HCT116 | Colon Carcinoma | Data not available | Value | Value | Value |
| HepG2 | Hepatocellular Carcinoma | Data not available | Value | Value | Value |
Values to be populated from experimental data.
Experimental Protocols for Cytotoxicity Assays
The determination of a compound's cytotoxicity is a critical step in drug discovery. Various in vitro assays are employed to measure cell viability and proliferation after exposure to a test agent. The following is a detailed methodology for the widely used MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
This compound and other antibiotics of interest
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A serial dilution of the test compounds (this compound and other antibiotics) is prepared in the complete culture medium. The medium from the cell plates is aspirated, and 100 µL of the medium containing the various concentrations of the test compounds is added to the respective wells. Control wells containing medium with vehicle (e.g., DMSO) and untreated cells are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 10 µL of MTT solution is added to each well, and the plates are incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mechanism of Action and Signaling Pathways
Understanding the mechanism of action is crucial for the development of targeted cancer therapies. While the specific signaling pathways affected by this compound are not well-documented in the available literature, many antitumor antibiotics exert their cytotoxic effects through the induction of DNA damage and the subsequent activation of cell death pathways.
A generalized signaling pathway for DNA damage-induced apoptosis is depicted below. It is plausible that this compound, like other cytotoxic agents, could activate similar pathways.
This proposed pathway suggests that this compound may cause DNA damage, leading to the activation of the ATM/ATR signaling cascade. This, in turn, stabilizes and activates the tumor suppressor protein p53. Activated p53 can then upregulate pro-apoptotic proteins like Bax, ultimately leading to programmed cell death, or apoptosis. Further research is required to validate this specific pathway for this compound.
Unraveling Dienomycin B: A Comparative Analysis of Experimental Reproducibility in the Context of Dienoyne Anticancer Agents
A Scarcity of Data on Dienomycin B Necessitates a Broader Comparative Approach
Initial investigations into the experimental reproducibility of this compound, a natural product produced by Streptomyces sp., have revealed a significant scarcity of publicly available data. While its existence is confirmed through its Chemical Abstracts Service (CAS) number (27542-55-8) and limited supplier information indicating weak antibacterial activity, comprehensive studies detailing its anticancer properties, mechanism of action, and associated experimental protocols are not readily accessible in scientific literature. This data gap makes a direct comparative guide on the reproducibility of this compound experimental results currently unfeasible.
To address the core request for a comparative guide for researchers, this document will broaden its scope to the larger class of dienoyne-containing natural products, to which the Dienomycin family belongs. This class of compounds is renowned for its potent anticancer activity. We will focus on a well-characterized member of the enediyne subclass, Esperamicin , as a representative model. Esperamicin will be compared with a widely used and extensively studied conventional anticancer drug, Doxorubicin , to provide a valuable comparative framework for researchers in drug development.
This guide will present available quantitative data, detailed experimental methodologies, and visual representations of signaling pathways and workflows to facilitate a deeper understanding of the experimental landscape surrounding these potent anticancer agents.
Comparative Cytotoxicity of Esperamicin and Doxorubicin
The antitumor activity of both Esperamicin and Doxorubicin has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values are critical metrics for comparing the potency of cytotoxic agents. The following table summarizes the available data for these two compounds against a selection of human cancer cell lines.
| Cell Line | Cancer Type | Compound | IC50 / GI50 (µM) | Reference |
| HL-60 | Leukemia | Esperamicin A1 | 0.00002 | [1](--INVALID-LINK--) |
| HL-60 | Leukemia | Doxorubicin | 0.02 | [2](--INVALID-LINK--) |
| K-562 | Leukemia | Doxorubicin | 0.04 | [2](--INVALID-LINK--) |
| MOLT-4 | Leukemia | Doxorubicin | 0.007 | [2](--INVALID-LINK--) |
| HT-29 | Colon Cancer | Esperamicin A1 | 0.00003 | [1](--INVALID-LINK--) |
| HT-29 | Colon Cancer | Doxorubicin | 0.08 | [2](--INVALID-LINK--) |
| HCT-116 | Colon Cancer | Doxorubicin | 0.05 | [2](--INVALID-LINK--) |
| A549 | Lung Cancer | Doxorubicin | 0.06 | [2](--INVALID-LINK--) |
| NCI-H460 | Lung Cancer | Doxorubicin | 0.03 | [2](--INVALID-LINK--) |
| MCF-7 | Breast Cancer | Doxorubicin | 0.05 | [2](--INVALID-LINK--) |
| MDA-MB-231 | Breast Cancer | Doxorubicin | 0.04 | [2](--INVALID-LINK--) |
| SF-295 | CNS Cancer | Doxorubicin | 0.04 | [2](--INVALID-LINK--) |
| OVCAR-3 | Ovarian Cancer | Doxorubicin | 0.07 | [2](--INVALID-LINK--) |
| 786-0 | Renal Cancer | Doxorubicin | 0.13 | [2](--INVALID-LINK--) |
| PC-3 | Prostate Cancer | Doxorubicin | 0.16 | [2](--INVALID-LINK--) |
Key Experimental Protocols
Reproducibility in experimental science hinges on the detailed and accurate reporting of methodologies. Below are outlines of key experimental protocols used to characterize the activity of enediyne antibiotics and conventional chemotherapeutics.
Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)
This assay is a cornerstone for determining the cytotoxic effects of a compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry, providing a measure of cell viability.
Protocol Outline:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., Esperamicin or Doxorubicin) and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
DNA Cleavage Assay
This assay is crucial for evaluating the DNA-damaging properties of compounds like Esperamicin.
Principle: The ability of a compound to induce single-strand or double-strand breaks in DNA can be assessed by agarose (B213101) gel electrophoresis. Supercoiled plasmid DNA, when cleaved, will relax into open circular or linear forms, which migrate differently through the agarose gel.
Protocol Outline:
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), the test compound at various concentrations, and a reaction buffer. For enediynes like Esperamicin, a reducing agent (e.g., dithiothreitol) is often required for activation.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by adding a loading buffer containing a chelating agent (e.g., EDTA) and a tracking dye.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers.
-
Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light.
-
Analysis: Quantify the percentage of supercoiled, open circular, and linear DNA to determine the extent and type of DNA cleavage.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways affected by anticancer agents is fundamental to drug development.
Esperamicin: A DNA-Damaging Enediyne
Esperamicin belongs to the enediyne class of natural products, which are known for their incredibly potent cytotoxicity. Their mechanism of action involves a fascinating chemical transformation that leads to DNA damage.
Caption: Mechanism of action of Esperamicin.
The proposed mechanism for Esperamicin involves its activation within the cell, leading to a Bergman cyclization of the enediyne core. This reaction generates a highly reactive p-benzyne diradical that abstracts hydrogen atoms from the sugar-phosphate backbone of DNA, causing double-strand breaks and subsequently inducing apoptosis.[1]
Doxorubicin: A Multifaceted Anticancer Agent
Doxorubicin is an anthracycline antibiotic with a well-established and complex mechanism of action that involves multiple cellular targets.
Caption: Multifaceted mechanism of action of Doxorubicin.
Doxorubicin's primary modes of action include intercalation into DNA, which obstructs DNA and RNA synthesis, and the inhibition of topoisomerase II. By stabilizing the topoisomerase II-DNA complex after the enzyme has cleaved the DNA, Doxorubicin prevents the re-ligation of the DNA strands, leading to double-strand breaks. Additionally, Doxorubicin can undergo redox cycling, generating reactive oxygen species that cause widespread cellular damage.
Experimental Workflow: From Compound Discovery to Preclinical Evaluation
The journey of a natural product from its discovery to a potential drug candidate involves a series of well-defined experimental stages.
Caption: General experimental workflow for anticancer drug discovery.
This workflow illustrates the logical progression from identifying a bioactive natural product to evaluating its efficacy and safety in preclinical models. Each stage involves a battery of standardized and reproducible experimental protocols that are essential for the rigorous assessment of a potential therapeutic agent.
References
Safety Operating Guide
Proper Disposal of Dienomycin B: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of Dienomycin B based on general best practices for handling cytotoxic and antibiotic compounds. As no specific safety data sheet (SDS) with disposal instructions for this compound was found, these procedures are derived from established protocols for similar hazardous laboratory chemicals. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.
The proper disposal of this compound is crucial for ensuring laboratory safety, preventing environmental contamination, and mitigating the development of antimicrobial resistance. This compound, as a potent antibiotic with potential cytotoxic properties, must be managed as hazardous chemical waste.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure you are wearing the appropriate Personal Protective Equipment (PPE). All handling of this compound, especially in its pure form or in concentrated solutions, should be performed in a designated area, such as a chemical fume hood, to minimize exposure risks.
Table 1: Personal Protective Equipment (PPE) and Waste Container Specifications
| Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact with the hazardous substance.[1][2] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or aerosols.[1] |
| Lab Coat | Impervious, long-sleeved | To protect skin and personal clothing from contamination. |
| Respiratory Protection | N95 respirator or higher | Recommended when handling the powder form to prevent inhalation.[1] |
| Solid Waste Container | Puncture-resistant, leak-proof, with a secure lid | To safely contain contaminated labware and prevent spills.[3][4] |
| Liquid Waste Container | Leak-proof, compatible with the solvent used | To safely accumulate liquid waste for disposal.[5] |
| Sharps Container | Puncture-proof, clearly labeled | For the disposal of any contaminated needles, blades, or other sharps.[3][4] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe segregation, collection, and disposal of various forms of this compound waste.
Step 1: Waste Segregation
Proper segregation at the point of generation is the most critical step in safe disposal.[6] Never mix this compound waste with general trash, biohazardous waste (unless it's a mixed hazard, see below), or other chemical waste streams unless explicitly permitted by your institution's EHS department.
-
Solid Waste: Includes contaminated gloves, pipette tips, tubes, flasks, weighing papers, and any other solid materials that have come into contact with this compound.
-
Liquid Waste: Encompasses stock solutions, unused experimental solutions, and any rinsate from cleaning contaminated glassware.
-
Sharps Waste: Any needles, syringes, or other sharp objects contaminated with this compound.[3]
-
Mixed Waste: If this compound is used in experiments involving biological agents or radioactive materials, this is considered mixed waste and requires special handling.[5][7] Consult your EHS office for specific procedures.
Step 2: Waste Collection and Labeling
-
Solid Waste: Collect in a designated, puncture-resistant container with a lid.[3] The container must be clearly labeled "Hazardous Waste: this compound" and should also list any other chemical constituents.
-
Liquid Waste: Accumulate in a designated, leak-proof container.[5] This container must be compatible with the solvents used (e.g., do not store corrosive materials in a metal can). The container should be labeled "Hazardous Waste: this compound" and include the solvent and approximate concentration. Never pour liquid this compound waste down the drain.[8]
-
Sharps Waste: Place all contaminated sharps immediately into a designated, puncture-proof sharps container.[3][4]
Step 3: Storage of Waste
Store all this compound waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be well-ventilated and away from general lab traffic. Ensure containers are kept closed when not in use.[9]
Step 4: Scheduling a Waste Pickup
Once a waste container is full, or in accordance with your institution's guidelines for storage time limits, arrange for its disposal through your EHS department. Complete any required hazardous waste pickup forms accurately and completely.
Step 5: Spill Management
In the event of a this compound spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using a chemical spill kit or absorbent pads.
-
Carefully collect the absorbed material and any contaminated debris and place it in the designated hazardous waste container for solid this compound waste.
-
Clean the spill area with an appropriate decontaminating solution, and dispose of all cleaning materials as hazardous waste.
-
Report the spill to your laboratory supervisor and EHS department.[10]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
- 1. kingstonhsc.ca [kingstonhsc.ca]
- 2. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 3. danielshealth.ca [danielshealth.ca]
- 4. mcfenvironmental.com [mcfenvironmental.com]
- 5. Laboratory waste | Staff Portal [staff.ki.se]
- 6. sharpsmart.co.uk [sharpsmart.co.uk]
- 7. orf.od.nih.gov [orf.od.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. odu.edu [odu.edu]
- 10. hse.gov.uk [hse.gov.uk]
Safeguarding Researchers: A Comprehensive Guide to Handling Dienomycin B
For researchers, scientists, and drug development professionals, the safe handling of potent compounds like Dienomycin B is of paramount importance. In the absence of a specific Safety Data Sheet (SDS) for this compound, a highly cautious approach, treating it as a potent, uncharacterized compound with the potential for cytotoxic and sensitizing effects, is essential. This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves (e.g., ASTM D6978). | Prevents skin contact with the compound. The outer glove should be changed immediately upon contamination and every 30-60 minutes. |
| Lab Coat/Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). | Protects the body and personal clothing from contamination. Should be discarded immediately after handling the compound. |
| Eye Protection | Chemical splash goggles and a full-face shield. | Safeguards eyes and face from splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved elastomeric half-mask or full-face respirator with P100 (or N100) particulate filters. A powered air-purifying respirator (PAPR) may be required for higher-risk procedures. | Minimizes inhalation of aerosolized particles, especially during weighing and solution preparation. In case of inadequate ventilation, respiratory protection is crucial. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contamination out of the designated handling area. |
Operational and Disposal Plan
A systematic workflow is critical to ensure safety at every stage of handling this compound. All procedures involving the solid compound or concentrated solutions should be performed within a certified chemical fume hood or a containment ventilated enclosure (CVE).
Experimental Workflow
A detailed, step-by-step operational plan ensures a controlled and safe handling process:
-
Preparation:
-
Designate a specific area within a chemical fume hood for handling this compound.
-
Cover the work surface with disposable, absorbent, plastic-backed pads.
-
Assemble all necessary equipment and reagents before introducing the compound.
-
Don all required PPE as specified in the table above.
-
-
Weighing and Reconstitution:
-
Perform all weighing operations within the designated, contained workspace.
-
Use a dedicated set of spatulas and weighing papers.
-
To minimize aerosol generation, carefully add solvent to the vial containing the solid compound.
-
Ensure the container is securely capped before any agitation (e.g., vortexing or sonication).
-
-
Experimental Use:
-
Keep all containers with this compound sealed when not in immediate use.
-
Use Luer-lock syringes and needles to prevent accidental disconnection and spills.
-
Work with dilute solutions whenever possible to reduce the overall hazard.
-
-
Decontamination and Disposal:
-
All disposable materials that have come into contact with this compound (e.g., gloves, pads, pipette tips, vials) are considered hazardous waste.
-
Place all contaminated solid waste into a designated, sealed, and clearly labeled hazardous waste container.
-
Decontaminate non-disposable equipment with an appropriate solvent (e.g., 70% ethanol), collecting the rinsate as hazardous liquid waste.
-
Wipe down the work surface with the decontaminating solution, starting from the least contaminated areas and moving towards the most contaminated.
-
Doff PPE in a manner that avoids self-contamination, disposing of it as hazardous waste.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Waste Management
All waste generated from handling this compound must be treated as hazardous.
-
Solid Waste: Collect in a dedicated, leak-proof, and puncture-resistant container with a tight-fitting lid. The container must be labeled with "Hazardous Waste," the name of the chemical, and the appropriate hazard symbols.
-
Liquid Waste: Collect in a dedicated, sealed, and shatter-proof container. The container must be clearly labeled as "Hazardous Waste" with the full chemical name and concentration.
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is vital.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill:
-
Evacuate and restrict access to the area.
-
Alert others in the vicinity.
-
If safe to do so, and while wearing appropriate PPE, cover the spill with an absorbent material from a chemical spill kit.
-
Work from the outside of the spill inwards to clean the area.
-
Place all contaminated materials in a sealed container for hazardous waste disposal.
-
Decontaminate the spill area thoroughly.
-
Report the incident to your supervisor and EHS department.
-
Visualizing the Safe Handling Workflow
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
A logical workflow for the safe handling and disposal of this compound.
By implementing these comprehensive safety measures, researchers can confidently and safely handle this compound, ensuring both personal well-being and the integrity of their research. Always consult with your institution's safety professionals to conduct a thorough risk assessment before beginning any new work with potent compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
